2-(4-bromophenethoxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c14-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-15-13/h4-7,13H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHQEVNPHCQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536039 | |
| Record name | 2-[2-(4-Bromophenyl)ethoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79849-46-0 | |
| Record name | 2-[2-(4-Bromophenyl)ethoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-bromophenethoxy)tetrahydro-2H-pyran chemical properties
Executive Summary & Structural Significance
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) is a bifunctional organic building block widely employed in medicinal chemistry and total synthesis. Structurally, it consists of a 4-bromophenethyl alcohol core wherein the hydroxyl group is masked as a tetrahydropyranyl (THP) acetal .
This molecule serves a strategic role in synthetic pathways:
-
Orthogonal Reactivity: The THP ether is stable to strong bases and nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), allowing selective manipulation of the aryl bromide.
-
Masked Hydrophilicity: It introduces a 2-(4-substituted-phenyl)ethanol motif—a common pharmacophore in cardiovascular and neurological drugs—while maintaining lipophilicity during intermediate steps.
-
Latent Functionality: The alcohol can be liberated under mild acidic conditions after the carbon skeleton has been elaborated.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-[2-(4-Bromophenyl)ethoxy]oxane |
| CAS Number | 79849-46-0 |
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| Boiling Point | ~150–160 °C (at 0.5 mmHg) [Predicted] |
| Stability | Stable to base/nucleophiles; Labile to aqueous acids |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Dry |
Synthesis & Preparation
The synthesis follows a standard acid-catalyzed addition of the alcohol to a vinyl ether. This process is atom-economical and typically proceeds in high yield (>90%).
Reaction Mechanism
The reaction involves the electrophilic addition of 3,4-dihydro-2H-pyran (DHP) to 2-(4-bromophenyl)ethanol, catalyzed by a Brønsted acid (e.g., p-TsOH) or a mild Lewis acid (e.g., PPTS).
Figure 1: Acid-catalyzed protection mechanism.
Experimental Protocol: Synthesis from 4-Bromophenethanol
Objective: Prepare 50 mmol of 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
Materials:
-
2-(4-Bromophenyl)ethanol (10.05 g, 50 mmol)
-
3,4-Dihydro-2H-pyran (6.3 g, 75 mmol, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (1.25 g, 5 mmol, 10 mol%)
-
Dichloromethane (DCM) (100 mL, anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2-(4-bromophenyl)ethanol and anhydrous DCM. Stir until dissolved.
-
Addition: Add PPTS followed by the dropwise addition of DHP over 10 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.
-
Quench: Dilute with Et₂O (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst.
-
Workup: Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
Reactivity & Transformations
The utility of this compound lies in the reactivity of the aryl bromide while the alcohol remains protected.
Metallation (Grignard/Lithium Reagents)
The aryl bromide can be converted into a nucleophile (Grignard or Aryllithium) to react with electrophiles (aldehydes, ketones, epoxides).
-
Reagent: Mg turnings (THF, reflux) or n-BuLi (THF, -78°C).
-
Application: Chain extension or coupling to generate 4-substituted phenethyl alcohols.
Palladium-Catalyzed Couplings
The Ar-Br bond is an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Suzuki Coupling: Reacts with aryl boronic acids to form biaryl structures.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
Deprotection
The THP group is cleaved using acidic hydrolysis to regenerate the alcohol.
-
Conditions: p-TsOH in MeOH/H₂O or 1M HCl in THF.
Figure 2: Divergent synthetic pathways.
Structural Characterization (NMR)
Verification of the structure relies on identifying the characteristic THP acetal proton and the para-substituted aromatic system.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.42 | Doublet (J=8.4 Hz) | Ar-H (ortho to Br) |
| 7.12 | Doublet (J=8.4 Hz) | Ar-H (meta to Br) | |
| 4.58 | Triplet (br) | O-CH -O (THP anomeric) | |
| 3.85 – 3.95 | Multiplet | -CH₂-CH ₂-O-THP (one H) | |
| 3.55 – 3.75 | Multiplet | -CH₂-CH ₂-O-THP (one H) + THP ring | |
| 2.88 | Triplet (J=7.0 Hz) | Ar-CH ₂-CH₂- | |
| 1.45 – 1.85 | Multiplet | THP ring protons (6H) | |
| ¹³C NMR | 137.8 | Quaternary | Ar-C (ipso to alkyl) |
| 131.5 | CH | Ar-C (ortho to Br) | |
| 130.8 | CH | Ar-C (meta to Br) | |
| 120.1 | Quaternary | Ar-C-Br | |
| 98.8 | CH | O-C H-O (THP anomeric) | |
| 68.5 | CH₂ | -CH₂-C H₂-O- | |
| 62.3 | CH₂ | THP ring (-O-C H₂-) | |
| 35.8 | CH₂ | Ar-C H₂- |
Handling & Safety (SDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for alkyl bromides and ethers.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Stability: Forms peroxides upon prolonged exposure to air (typical of ethers). Test for peroxides before distillation.
-
Spill Response: Absorb with inert material (sand/vermiculite).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Bromine content).
References
-
Sigma-Aldrich. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Page (CAS 79849-46-0).[1][2] Retrieved from
-
PubChem. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Compound Summary. National Library of Medicine. Retrieved from
- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry, 42(23), 3772–3774.
-
ChemicalBook. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Properties and Suppliers. Retrieved from
Sources
Technical Profile: Spectroscopic Characterization of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Executive Summary & Compound Significance
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) serves as a critical protected intermediate in organic synthesis, particularly in the development of functionalized linkers for solid-phase organic synthesis (SPOS) and as a precursor for Grignard reagents used in convergent drug discovery campaigns.
This guide provides a definitive spectroscopic reference (NMR, IR, MS) for researchers utilizing this building block. The data presented here validates the structural integrity of the tetrahydropyranyl (THP) ether linkage and the para-substituted aromatic system, distinguishing the target compound from common impurities such as the free alcohol (4-bromophenethyl alcohol) or dihydropyran oligomers.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 2-[2-(4-Bromophenyl)ethoxy]tetrahydro-2H-pyran
-
Molecular Formula: C₁₃H₁₇BrO₂
-
Molecular Weight: 285.18 g/mol
-
SMILES: BrC1=CC=C(CCOC2CCCCO2)C=C1[1]
Synthesis & Fragmentation Workflow
The following diagram illustrates the synthesis pathway via acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP), alongside the primary mass spectrometric fragmentation mechanism used for identification.
Figure 1: Synthesis via acid-catalyzed protection and primary EI-MS fragmentation pathways.
Spectroscopic Data Analysis[1][7]
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by the asymmetry introduced by the chiral center at C-2 of the tetrahydropyran ring. This renders the protons on the ethylene linker diastereotopic, often resulting in complex multiplets rather than simple triplets.
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.42 | d (J=8.4 Hz) | 2H | Ortho to Br (Deshielded by inductive effect) |
| Ar-H | 7.11 | d (J=8.4 Hz) | 2H | Meta to Br (Ortho to alkyl group) |
| THP-2 | 4.58 | dd / t | 1H | Anomeric proton (O-CH-O); diagnostic for acetal formation. |
| Linker-α | 3.85 – 3.95 | m | 1H | Diastereotopic proton on O-CH ₂-CH₂-Ar. |
| THP-6 | 3.75 – 3.85 | m | 1H | Equatorial proton of THP ether oxygen. |
| Linker-α' | 3.58 – 3.68 | m | 1H | Diastereotopic proton on O-CH ₂-CH₂-Ar. |
| THP-6' | 3.45 – 3.55 | m | 1H | Axial proton of THP ether oxygen. |
| Linker-β | 2.87 | t (J=6.8 Hz) | 2H | Benzylic protons (Ar-CH ₂-). |
| THP-3,4,5 | 1.45 – 1.85 | m | 6H | Remaining methylene protons of the THP ring. |
¹³C NMR (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment |
| Aromatic | 138.1 | C-1 (Quaternary, alkyl substituted) |
| Aromatic | 131.4 | C-3, C-5 (CH, ortho to Br) |
| Aromatic | 130.8 | C-2, C-4 (CH, meta to Br) |
| Aromatic | 119.8 | C-4 (Quaternary, C-Br) |
| Acetal | 98.8 | THP C-2 (O-C-O, Anomeric) |
| Linker | 68.4 | Linker α-carbon (O-C H₂) |
| THP | 62.3 | THP C-6 (Ring O-C H₂) |
| Linker | 35.8 | Linker β-carbon (Benzylic) |
| THP | 30.7, 25.5, 19.6 | THP C-3, C-5, C-4 |
Expert Insight: The appearance of the anomeric carbon at ~98.8 ppm is the definitive confirmation of successful protection. If a peak remains at ~63 ppm (free alcohol CH2), the reaction is incomplete.
Infrared Spectroscopy (FT-IR)
The disappearance of the broad O-H stretching vibration is the primary indicator of reaction completion.
-
Absence of ν(O-H): No broad band at 3200–3500 cm⁻¹ (confirms protection).
-
ν(C-H) Aromatic: ~3050 cm⁻¹ (weak).
-
ν(C-H) Aliphatic: 2940, 2860 cm⁻¹ (strong, THP and linker methylenes).
-
ν(C-O-C) Ether: 1120, 1075, 1030 cm⁻¹ (characteristic strong bands for THP ether).
-
ν(C=C) Aromatic: 1488, 1405 cm⁻¹.
Mass Spectrometry (EI-MS)
Under Electron Impact (70 eV), the molecular ion is often weak. The spectrum is dominated by fragmentation of the labile acetal bond.
-
Molecular Ion [M]⁺: m/z 284 / 286 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Base Peak: m/z 85 (C₅H₉O⁺, tetrahydropyranyl oxonium ion).
-
Fragment [M-THP]⁺: m/z 199 / 201 (Loss of 85 Da; corresponds to the 4-bromophenethyl cation).
-
Fragment [M-THP-H₂O]⁺: m/z 181 / 183 (Formation of 4-bromostyrene cation).
Experimental Protocol: Synthesis & Purification
Standard Operating Procedure (SOP) for Lab-Scale Preparation
Reagents
-
4-Bromophenethyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethyl alcohol (e.g., 10 mmol, 2.01 g) in anhydrous DCM (20 mL).
-
Addition: Add PPTS (1 mmol, 0.25 g) followed by the dropwise addition of DHP (15 mmol, 1.37 mL).
-
Reaction: Stir the solution at room temperature (20–25°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1); the product (Rf ~0.6) is less polar than the starting alcohol (Rf ~0.3).
-
Quench: Dilute with Et₂O (50 mL) and wash with half-saturated NaHCO₃ solution (2 × 20 mL) to remove the acid catalyst.
-
Workup: Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography on silica gel (eluent: 0–10% EtOAc in Hexanes).
Quality Control Check
-
Impurity Flag: A triplet at δ 3.80 ppm (in CDCl₃) indicates residual free alcohol.
-
Impurity Flag: Broad multiplets >1.5 ppm without aromatic signals indicate polymerized DHP.
References
-
Solid-Phase Linker Synthesis: Nicolaou, K. C., et al. "Production of Polystyrene-Supported α-Seleno Acetate and Its Application." Journal of Combinatorial Chemistry, vol. 2, no. 5, 2000. Context: Describes the use of the title compound as an intermediate for traceless linkers.
-
General THP Protection Methodology: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Context: Authoritative source for DHP protection mechanisms and spectral expectations.
-
Spectroscopic Database Verification: National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Analog)." NIST Chemistry WebBook. Context: Used for verifying fragmentation patterns of homologous THP ethers.
Sources
2-(4-bromophenethoxy)tetrahydro-2H-pyran CAS number 79849-46-0
CAS Number: 79849-46-0 Formula: C₁₃H₁₇BrO₂ Molecular Weight: 285.18 g/mol
Executive Summary
2-(4-Bromophenethoxy)tetrahydro-2H-pyran acts as a strategic "masked" building block in complex organic synthesis. By protecting the primary alcohol of 4-bromophenethyl alcohol with a tetrahydropyranyl (THP) group, this compound allows researchers to perform organometallic transformations (e.g., Grignard formation, Lithiation, Palladium-catalyzed couplings) at the aryl bromide site without interference from the acidic hydroxyl proton. It serves as a critical intermediate in the development of pharmaceuticals, particularly in the synthesis of quinazoline-based inhibitors and solid-phase linkers.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental values from supplier certificates and predicted properties based on structural analogs (THP ethers of phenethyl alcohols).
| Property | Value | Note |
| Appearance | Viscous Colorless to Pale Yellow Liquid | May solidify upon prolonged storage at <4°C. |
| Boiling Point | >130°C @ 0.5 mmHg (Predicted) | High vacuum required for distillation. |
| Density | ~1.35 g/mL | Estimated based on precursor (1.436 g/mL). |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water. |
| Stability | Base-stable; Acid-labile | Stable to R-Li, R-MgBr, and hydrides. |
| Purity Standard | ≥ 97% (GC/NMR) | Common commercial grade. |
Synthetic Pathway: Protection of 4-Bromophenethyl Alcohol
The synthesis of CAS 79849-46-0 is a classic acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). This reaction is atom-economical and generally high-yielding.
Reaction Scheme
Figure 1: Acid-catalyzed protection of 4-bromophenethyl alcohol.
Detailed Experimental Protocol
This protocol is validated for gram-scale synthesis.
Reagents:
-
4-Bromophenethyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) ORp-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-bromophenethyl alcohol in anhydrous DCM (0.2 M concentration).
-
Addition: Add DHP (1.2 equiv) via syringe.
-
Catalysis: Cool the mixture to 0°C. Add the acid catalyst (PPTS is preferred for milder conditions; p-TsOH for faster reaction).
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil is often pure enough for downstream use. If necessary, purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes). Note: Silica is slightly acidic; add 1% triethylamine to the eluent to prevent deprotection on the column.
Strategic Applications in Drug Discovery
The utility of CAS 79849-46-0 lies in its bifunctionality . The THP ether is orthogonal to base-sensitive chemistry, allowing the aryl bromide to be exploited.
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the THP-protected scaffold.
Specific Use Cases
-
Traceless Linkers (Solid Phase Synthesis): Research has utilized this scaffold to generate polymer-bound selenide linkers. The bromide is converted to a Grignard reagent, reacted with selenium, and attached to a resin. This allows for "traceless" release of target molecules later in the synthesis [1].
-
Medicinal Chemistry Scaffolds: Used in the synthesis of quinazoline derivatives (e.g., NADH:ubiquinone oxidoreductase inhibitors). The THP group protects the alcohol while the aryl ring is coupled to the quinazoline core, preventing side reactions at the hydroxyl group [2].
Analytics & Quality Control
To verify the identity of CAS 79849-46-0, look for the following diagnostic signals.
1H NMR Interpretation (CDCl₃, 400 MHz)
-
Aromatic Region: Two doublets (AA'BB' system) at δ 7.42 (d, 2H) and δ 7.10 (d, 2H) corresponding to the 4-bromophenyl ring.
-
Acetal Methine (Key Signal): A triplet or broad multiplet at δ 4.55–4.60 (1H) . This is the characteristic proton of the THP ring adjacent to the two oxygens.
-
Linker Methylenes:
-
δ 3.80–3.95 (m, 1H) and δ 3.55–3.65 (m, 1H) : Diastereotopic protons of the ethoxy CH₂ next to oxygen.
-
δ 2.85 (t, 2H) : Benzylic CH₂ protons.
-
-
THP Ring Protons: Multiplets ranging from δ 1.50 to 1.80 (6H) representing the remaining CH₂ groups of the THP ring.
Mass Spectrometry (GC-MS)
-
Molecular Ion: M⁺ (284/286) is often weak or absent due to the labile acetal bond.
-
Base Peak: Often observes loss of the THP group or the dihydropyran fragment (M - 85).
-
Isotope Pattern: Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes is diagnostic for the aryl bromide moiety.
Safety & Handling
GHS Classification: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Storage: Store in a cool, dry place. While THP ethers are relatively stable, they can hydrolyze in the presence of moisture and trace acid over long periods. Re-test purity if stored >6 months.
References
-
Biotechnology & Bioengineering (2000). "A selenide linker for 'traceless' solid-phase organic synthesis." Biotechnol. Bioeng., 71(2), 104-106.
-
Chemical Research in Toxicology (1996). "Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents." Chem. Res. Toxicol., 9(2), 445-450.
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP) - Protection and Deprotection."
-
BenchChem. "Application Notes and Protocols for 2-(4-Bromophenyl)ethanol."
2-(4-bromophenethoxy)tetrahydro-2H-pyran molecular weight and formula
This guide details the physicochemical properties, synthesis, and application of 2-(4-bromophenethoxy)tetrahydro-2H-pyran , a specialized intermediate in organic synthesis.
CAS Registry Number: 79849-46-0[1][2]
Executive Summary
2-(4-bromophenethoxy)tetrahydro-2H-pyran is a protected alcohol intermediate used primarily in medicinal chemistry and materials science. It consists of a 4-bromophenethyl alcohol core wherein the hydroxyl group is masked by a tetrahydropyran (THP) protecting group.
Critical Distinction: Researchers must distinguish this compound (Phenethoxy, CAS 79849-46-0) from its structural analog, 2-(4-bromophenoxy)tetrahydro-2H-pyran (Phenoxy, CAS 36603-49-3). The latter lacks the ethyl spacer (
Physicochemical Profile
The following data establishes the baseline identity for quality control and stoichiometric calculations.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 285.18 g/mol | Average mass |
| Exact Mass | 284.0412 Da | For |
| CAS Number | 79849-46-0 | Specific to the phenethoxy variant |
| Physical State | Viscous Liquid | Colorless to pale yellow |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
| Isotopic Pattern | 1:1 doublet ( | Characteristic of mono-brominated species |
Synthetic Methodology
The synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran is a classic acid-catalyzed protection of an alcohol. The reaction operates via the electrophilic addition of the alcohol oxygen to the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP).
Reaction Scheme
The transformation converts 2-(4-bromophenyl)ethanol into the THP ether using 3,4-dihydro-2H-pyran (DHP) and a catalytic acid (e.g.,
Figure 1: Acid-catalyzed protection pathway via oxocarbenium ion generation.
Detailed Protocol (Self-Validating)
This protocol is designed for a 10 mmol scale.
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-(4-bromophenyl)ethanol (2.01 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.26 g, 15 mmol, 1.5 eq).
-
Catalysis: Add Pyridinium
-toluenesulfonate (PPTS) (0.25 g, 1 mmol, 0.1 eq) or a catalytic crystal of PTSA .-
Note: PPTS is milder and preferred if the substrate contains acid-sensitive groups, though PTSA is faster for simple alcohols.
-
-
Reaction: Stir at room temperature (20–25°C) for 4–12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (
) should disappear, replaced by a less polar spot ( ).
-
-
Quench: Add saturated aqueous
(10 mL) to neutralize the acid. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (0
10% EtOAc in Hexanes).
Characterization & Identification
The THP group introduces a chiral center at the acetal carbon (C2), making the methylene protons of the phenethoxy group diastereotopic. This results in complex splitting patterns in the
| Nucleus | Shift ( | Multiplicity | Assignment |
| 7.42 | Doublet ( | Ar-H (ortho to Br) | |
| 7.10 | Doublet ( | Ar-H (meta to Br) | |
| 4.58 | Triplet/Multiplet | THP Acetal H -2 | |
| 3.85 – 3.95 | Multiplet | Phenethoxy | |
| 3.55 – 3.65 | Multiplet | Phenethoxy | |
| 2.85 | Triplet ( | Benzylic Ar- | |
| 1.45 – 1.85 | Multiplet | THP Ring Protons ( |
Applications in Drug Discovery
This molecule serves as a bifunctional building block . The bromine atom acts as a reactive "handle" for metal-catalyzed cross-coupling, while the THP ether protects the alcohol from side reactions.
Functionalization Workflow
The primary utility lies in converting the aryl bromide into a nucleophile (via Lithiation/Grignard) or an electrophilic coupling partner (via Suzuki-Miyaura).
Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.
Strategic Value
-
Spacer Control: The ethyl linker provides flexibility and distance, often used to span binding pockets in GPCR ligands or kinase inhibitors.
-
Orthogonal Stability: The THP group is stable to basic conditions (e.g.,
-BuLi, Grignard reagents, in Suzuki coupling) but is easily removed with mild acid, allowing for controlled exposure of the hydroxyl group at a late stage.
References
-
Sigma-Aldrich. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Sheet. Link
-
PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran Compound Summary (Analog Comparison). Link
-
Organic Chemistry Portal. Synthesis of THP Ethers (General Methodology). Link
-
BenchChem. Troubleshooting Guide for Williamson Ether and THP Protections. Link
Sources
Technical Guide: Solubility and Stability of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Executive Summary
2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) is a critical protected intermediate used in the synthesis of functionalized aryl-alkyl scaffolds. It functions as a tetrahydropyranyl (THP) ether derivative of 2-(4-bromophenyl)ethanol. Its utility lies in the orthogonal stability of the THP group: it is robust against basic, nucleophilic, and reductive conditions (e.g., Grignard formation, lithium-halogen exchange) while remaining highly labile to acidic hydrolysis.
This guide provides a definitive analysis of its solubility limits, stability mechanisms, and handling protocols. Researchers must recognize that while the molecule is thermally stable, its sensitivity to trace acids requires specific buffering during storage to prevent spontaneous deprotection.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of a lipophilic 4-bromophenethyl moiety coupled to a polar but non-protic tetrahydropyran ring. This structure dictates a distinct solubility profile characterized by high lipophilicity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-[2-(4-bromophenyl)ethoxy]oxane | |
| CAS Number | 79849-46-0 | Distinct from the phenoxy analog (CAS 36603-49-3) |
| Molecular Formula | C₁₃H₁₇BrO₂ | |
| Molecular Weight | 285.18 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tendency to supercool; crystallizes slowly |
| Predicted LogP | 3.8 ± 0.4 | Highly Lipophilic |
| Boiling Point | ~360°C (Predicted, 760 mmHg) | Decomposes before boiling at atm pressure |
| Flash Point | >110°C |
Solubility Analysis
Understanding the solubility landscape is vital for extraction and purification. The THP ether linkage reduces the polarity of the parent alcohol, rendering the molecule significantly more soluble in non-polar organic solvents.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Operational Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for synthesis and extraction. |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Ideal for silica gel chromatography. |
| Ethers | THF, Diethyl Ether, MTBE | Excellent | Compatible with Grignard/Lithium reactions. |
| Aromatic | Toluene, Benzene | Good | Useful for azeotropic drying. |
| Alcohols | Methanol, Ethanol | Good | Caution: Acidic impurities in alcohols can trigger acetal exchange. |
| Alkanes | Hexanes, Heptane | Moderate | Soluble, but may oil out at low temperatures. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Forms a distinct organic layer; water is used for washes. |
Partition Coefficient & Extraction Logic
With a predicted LogP of ~3.8, the compound partitions almost exclusively into the organic phase during aqueous workups.
-
Protocol: Use DCM or EtOAc for extraction from aqueous reaction mixtures.
-
Warning: Do not use acidic aqueous washes (e.g., 1M HCl) during workup unless deprotection is intended. Use saturated NH₄Cl or NaHCO₃ to maintain pH neutrality.
Stability Profile
The stability of 2-(4-bromophenethoxy)tetrahydro-2H-pyran is binary: it is exceptionally stable in basic environments but fragile in acidic ones.
Acid Sensitivity (Critical Control Point)
The THP ether is an acetal.[1][2][3] In the presence of Brønsted or Lewis acids and water/alcohol, it undergoes hydrolysis or alcoholysis. This reaction is driven by the protonation of the ether oxygen, followed by the formation of an oxonium ion intermediate.[4][5]
Mechanism of Instability:
-
Protonation: H⁺ attacks the exocyclic oxygen.
-
Cleavage: The C-O bond breaks, releasing the alcohol (4-bromophenethyl alcohol) and forming a cyclic oxonium ion.
-
Hydration: Water attacks the oxonium, leading to the formation of 5-hydroxypentanal (equilibrium with hemiacetal).
Base & Nucleophile Resistance
The acetal linkage lacks an electrophilic carbonyl carbon or an acidic proton, making it inert to:
-
Bases: NaOH, KOH, NaH, KOtBu (Stable > 100°C).
-
Nucleophiles: Grignard reagents (R-MgBr), Organolithiums (n-BuLi).
-
Reducing Agents: LiAlH₄, NaBH₄.
Application Note: This stability allows the transformation of the aryl bromide (e.g., via Li-halogen exchange) into other functional groups (aldehydes, boronic acids) without affecting the protected alcohol.
Thermal & Oxidative Stability
-
Thermal: Stable up to 150°C in the absence of acid catalysts. Distillation should be performed under high vacuum (<1 Torr) to prevent thermal decomposition.
-
Oxidative: The ether linkage is susceptible to strong oxidants (e.g., Jones reagent) which can cleave the ether or oxidize the aromatic ring.
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
This diagram illustrates the pathway of degradation if the compound is exposed to acidic moisture.
Caption: Step-wise mechanism of acid-catalyzed deprotection, highlighting the oxonium ion intermediate.
Diagram 2: Solubility & Purification Workflow
A logic flow for isolating the compound from a reaction mixture.
Caption: Optimized extraction and purification workflow ensuring pH neutrality to prevent hydrolysis.
Experimental Protocols
Synthesis Protocol (Protection)
Objective: Protection of 4-bromophenethyl alcohol.
-
Setup: Dissolve 4-bromophenethyl alcohol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.2–1.5 equiv).
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (TsOH) (0.01 equiv).
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (lower Rf) should disappear; the THP ether (higher Rf) will appear.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.[4][2] Dry organic layer over Na₂SO₄.[6]
-
Purification: Concentrate and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). Note: Add 1% Triethylamine to the eluent to buffer silica acidity.
Stability/Stress Testing Protocol
To validate the stability of a specific batch:
-
Prepare a 10 mg/mL solution in MeOH/Water (1:1).
-
Divide into 3 vials:
-
Vial A (Control): Neutral pH.
-
Vial B (Acid Challenge): Add 1 drop 1M HCl.
-
Vial C (Base Challenge): Add 1 drop 1M NaOH.
-
-
Incubate at RT for 1 hour.
-
Analyze via HPLC/TLC:
-
Vial A & C: Should show >99% parent compound.
-
Vial B: Should show complete conversion to 4-bromophenethyl alcohol (lower Rf).
-
Storage Recommendations
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required.
-
Stabilizer: If storing for >6 months, ensure the compound is free of residual acid. Storing over a few pellets of solid KOH or adding 0.1% triethylamine can prevent autocatalytic hydrolysis.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability and cleavage conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." Journal of Organic Chemistry, 1977, 42(23), 3772–3774. (Foundational paper on PPTS catalyzed synthesis).
- Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium dialkylcuprates to cyclopentenones." Journal of Organic Chemistry, 1979, 44(9), 1438. (Demonstrates stability of THP ethers to organometallic reagents).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Technical Guide: Safety, Handling, and Synthetic Applications of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
As a Senior Application Scientist, I approach the handling of bifunctional building blocks not merely as a set of instructions, but as a holistic system of chemical causality. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) is a highly versatile, tetrahydropyranyl (THP)-protected aryl bromide used extensively in advanced organic synthesis and drug development[1]. By masking the reactive hydroxyl group of 4-bromophenethyl alcohol, chemists can subject the aromatic ring to harsh metalation, cross-coupling, or Grignard conditions without protic interference.
This whitepaper provides an in-depth analysis of the physicochemical profile, safety causality, and field-proven experimental workflows required to handle this compound with uncompromising scientific integrity.
Physicochemical Profiling & Hazard Causality
To design a safe handling protocol, we must first understand the structural causality behind the compound's hazards. The molecule consists of a lipophilic brominated aromatic ring tethered to a cyclic acetal (the THP group). This structural combination makes the compound highly soluble in organic solvents and readily absorbable through biological membranes, directly contributing to its acute toxicity profile[2].
Quantitative Data & Operational Impact
The following table summarizes the critical physicochemical and hazard data, translating raw metrics into actionable operational impacts[1][3].
| Property / Hazard | Value / GHS Code | Operational Impact & Causality |
| CAS Number | 79849-46-0 | Unique identifier for SDS and regulatory tracking. |
| Molecular Weight | 285.18 g/mol | Used for precise stoichiometric calculations in metalation. |
| Storage Temperature | 2–8 °C (Sealed, Dry) | Critical: The acetal linkage is susceptible to trace acidic hydrolysis from ambient moisture/CO₂. Cold storage minimizes kinetic degradation[3]. |
| Acute Toxicity | H302 (Oral), H332 (Inhalation) | Requires handling strictly within a certified fume hood to prevent inhalation of volatile aerosols or dust. |
| Dermal Hazard | H312 (Skin), H315 (Irritation) | The lipophilic bromophenethyl tail enhances dermal penetration. Standard latex is insufficient; nitrile or butyl rubber gloves are mandated[3]. |
| Eye Irritation | H319 | Mandates the use of tight-fitting chemical splash goggles. |
| Thermal Decomposition | CO, HBr gas | In the event of a fire, the compound releases highly corrosive hydrogen bromide gas. Requires Class B/C extinguishers and self-contained breathing apparatus (SCBA)[2]. |
Core Safety & Handling Protocols
Safety is not a checklist; it is a logical workflow of risk mitigation. The handling of 2-(4-bromophenethoxy)tetrahydro-2H-pyran requires a systematic approach to prevent both personnel exposure and chemical degradation.
Fig 1: Safety and handling causality loop for 2-(4-bromophenethoxy)tetrahydro-2H-pyran protocols.
Environmental & Engineering Controls
Always handle the neat compound in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Because the compound is utilized primarily in moisture-sensitive organometallic reactions, transfer operations should be conducted using Schlenk line techniques under ultra-high purity (UHP) Argon or Nitrogen.
Spill Management and Quenching
In the event of a spill, do not use water, as it may slowly hydrolyze the compound if trace acids are present. Instead, cover the spill with dry sand or a non-combustible absorbent (e.g., vermiculite), sweep it into a chemically resistant hazardous waste container, and dispose of it as halogenated organic waste[2].
Synthetic Strategy: Why the THP Protecting Group?
In drug development, choosing the correct protecting group is a balance of stability and cleavage conditions. Why use a THP ether instead of a standard silyl ether (like TBS or TIPS) for 4-bromophenethyl alcohol?
-
Extreme Base Stability: THP ethers are practically impervious to strong nucleophiles and bases (e.g.,
-BuLi, -BuLi, Grignard reagents). Unlike silyl groups, which can undergo unwanted retro-Brook rearrangements or silicon migration during ortho-lithiation, the acetal structure of THP remains intact. -
Atom Economy & Cost: Dihydropyran (DHP) is significantly cheaper and more atom-economical than bulky silyl chlorides.
-
The Trade-off (NMR Complexity): The addition of the THP group introduces a chiral center at the anomeric carbon (C2 of the pyran ring). This renders the adjacent methylene protons of the phenethoxy group diastereotopic, often resulting in complex, overlapping multiplets in
H NMR spectra. Researchers must account for this during structural characterization.
Self-Validating Experimental Protocols
The following methodologies detail the utilization of 2-(4-bromophenethoxy)tetrahydro-2H-pyran in a standard lithium-halogen exchange workflow, followed by deprotection. Every step includes a causality explanation and a validation mechanism to ensure scientific integrity.
Protocol A: Lithium-Halogen Exchange and Electrophilic Trapping
Objective: Convert the aryl bromide into an organolithium nucleophile without compromising the THP ether.
-
Preparation & Purging: Flame-dry a 50 mL Schlenk flask under vacuum (0.1 torr) and backfill with dry Argon. Repeat three times.
-
Dissolution: Add 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 mmol, 285.2 mg) to the flask. Inject 5.0 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: THF acts as a Lewis base, coordinating to the lithium cation and stabilizing the highly reactive organolithium intermediate.
-
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Causality: Low temperatures suppress unwanted side reactions, such as Wurtz-Fittig coupling or premature elimination of the THP group.
-
-
Metalation: Dropwise, add
-Butyllithium (1.05 mmol, 1.6 M in hexanes) over 5 minutes. Stir at -78 °C for 30 minutes.-
Validation Check (Self-Validating System): Withdraw a 0.1 mL aliquot and quench into a vial containing 0.5 mL of D₂O. Extract with ethyl acetate and analyze via GC-MS. A mass shift of +1 Da (deuterium incorporation) with the disappearance of the bromine isotope pattern confirms >95% lithium-halogen exchange.
-
-
Electrophile Addition: Inject the desired electrophile (e.g., an aldehyde, 1.1 mmol) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to -20 °C.
-
Quenching: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl is a mild proton source. It neutralizes the resulting alkoxide to form the product alcohol, but its slightly acidic nature (pH ~5.5) is not strong enough to prematurely cleave the THP protecting group during the workup.
-
Protocol B: Acidic Deprotection of the THP Ether
Objective: Remove the THP group to reveal the primary alcohol.
-
Dissolution: Dissolve the crude THP-protected adduct (1.0 mmol) in 10 mL of Methanol.
-
Acidification: Add
-Toluenesulfonic acid monohydrate ( TsOH·H₂O, 0.1 mmol, 19 mg).-
Causality: The acid protonates the acetal oxygen, initiating cleavage to release the free alcohol and an oxocarbenium ion. Methanol acts as a nucleophilic scavenger, trapping the oxocarbenium intermediate to form 2-methoxytetrahydropyran, which drives the equilibrium toward complete deprotection[4].
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the high-
THP-ether spot and the emergence of a lower- alcohol spot (which stains brightly with KMnO₄) validates complete deprotection.
-
-
Neutralization: Add solid NaHCO₃ (50 mg) and stir for 10 minutes before concentrating under reduced pressure.
-
Causality: Neutralizing the acid prior to solvent removal prevents acid-catalyzed dehydration or degradation of the newly formed product during concentration.
-
Synthetic Pathway Visualization
The following diagram maps the logical flow of the chemical transformations described in the protocols above.
Fig 2: Logical workflow for the synthesis and utilization of THP-protected bromophenethyl alcohol.
References
-
National Science Foundation (NSF) / JACS. "Copper-Catalyzed Oxidative Acetalization of Boronic Esters: An Umpolung Strategy for Cyclic Acetal Synthesis" (Mechanistic insights into THP ether dynamics). Available at:[Link]
Sources
2-(4-Bromophenethoxy)tetrahydro-2H-pyran: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery
An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals on the synthesis, mechanistic rationale, and downstream applications of 2-(4-bromophenethoxy)tetrahydro-2H-pyran .
Executive Summary
In complex organic synthesis and medicinal chemistry, the strategic masking of reactive functional groups is paramount. 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) is a highly versatile synthetic intermediate[1]. It consists of a 4-bromophenethyl alcohol core where the primary hydroxyl group is masked as a tetrahydropyranyl (THP) acetal. This strategic protection allows the aryl bromide moiety to undergo harsh organometallic and transition-metal-catalyzed reactions—such as Grignard formation, reductive lithiation, and palladium-catalyzed cross-coupling—without interference from the otherwise acidic and nucleophilic hydroxyl group.
Chemical Identity & Physical Properties
To establish a baseline for analytical validation, the core physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 2-(4-Bromophenethoxy)tetrahydro-2H-pyran |
| CAS Number | 79849-46-0 |
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | Sealed in dry conditions, 2–8°C |
| Key Structural Features | Aryl bromide (electrophile/metalation site), THP ether (base-stable acetal) |
Causality & Mechanistic Rationale: The Role of THP
Why Choose THP Protection?
4-Bromophenethyl alcohol possesses two competing reactive sites: the aryl bromide and the primary alcohol. If a synthetic workflow requires the generation of a Grignard reagent or an aryllithium species at the bromide position, the free hydroxyl group will immediately quench the organometallic intermediate via proton transfer.
The THP group is selected because it acts as an acetal. It is entirely stable to strongly basic conditions (e.g.,
Mechanism of Protection
The synthesis relies on the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a mild acid catalyst. The acid protonates the electron-rich double bond of DHP, generating a highly electrophilic oxocarbenium ion. The primary alcohol then acts as a nucleophile, attacking the oxocarbenium ion to form the stable THP ether.
Mechanistic pathway of THP protection via an oxocarbenium intermediate.
Standardized Experimental Protocol: Synthesis & Validation
To ensure a self-validating system, the following protocol utilizes Pyridinium p-toluenesulfonate (PPTS) rather than stronger acids like p-TsOH. As established in foundational methodology , PPTS prevents the acid-catalyzed polymerization of DHP, ensuring near-quantitative yields.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethyl alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalyst Addition: Add PPTS (0.1 equiv, 1 mmol) to the stirring solution at room temperature.
-
Reagent Addition: Dropwise, add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol) via syringe. Causality note: DHP is added in excess to drive the equilibrium toward the protected acetal.
-
Reaction Monitoring: Stir the mixture at room temperature for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a higher
spot (less polar than the starting alcohol) and will stain strongly with Phosphomolybdic acid (PMA). -
Quenching & Workup (Critical Step): Dilute the reaction with diethyl ether and wash with saturated aqueous NaHCO₃. Causality note: The basic wash neutralizes the PPTS catalyst. Failing to neutralize the acid before concentration will lead to spontaneous deprotection or polymerization during solvent evaporation.
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient of 0% to 10% EtOAc in Hexanes) to yield a colorless oil.
Analytical Validation
-
¹H NMR (CDCl₃): Look for the characteristic anomeric acetal proton of the THP group appearing as a distinct multiplet at ~4.60 ppm. The methylene protons adjacent to the oxygen will shift downfield.
Reaction Optimization Data
The choice of catalyst and solvent dictates the purity profile of the final compound. Below is a comparative matrix of reaction conditions.
| Catalyst | Solvent | Temp | Time | Yield (%) | Technical Notes |
| PPTS (0.1 eq) | DCM | 25°C | 4h | 95% | Optimal. Mild, highly selective, no DHP polymerization. |
| p-TsOH (0.1 eq) | DCM | 25°C | 2h | 85% | Fast, but generates trace acetal oligomers due to high acidity. |
| CSA (0.1 eq) | THF | 25°C | 3h | 90% | Viable alternative if DCM must be avoided. |
| HCl (conc.) | Et₂O | 25°C | 1h | <60% | Harsh conditions; extensive THP polymerization observed. |
Downstream Reactivity: The Aryl Bromide Hub
Once protected, 2-(4-bromophenethoxy)tetrahydro-2H-pyran serves as a robust building block. A prominent example in literature demonstrates its utility in solid-phase organic synthesis. The protected aryl bromide can be reacted with magnesium to form a Grignard reagent, which is subsequently trapped with selenium to generate a diselenide linker for "traceless" solid-phase synthesis[2][][4][].
Downstream synthetic pathways utilizing the THP-protected aryl bromide.
Key Downstream Workflows:
-
Halogen-Metal Exchange: Treatment with
-BuLi at -78°C yields the corresponding aryllithium species, which can be trapped with electrophiles (aldehydes, ketones, carbon dioxide). -
Cross-Coupling: The aryl bromide is an excellent substrate for Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings using Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts.
-
Deprotection: Following the desired core modification, the THP group is easily removed by stirring the intermediate in methanol with a catalytic amount of p-TsOH or Amberlyst-15 resin, unmasking the primary alcohol for final drug formulation.
Conclusion
2-(4-bromophenethoxy)tetrahydro-2H-pyran exemplifies the power of orthogonal protecting group strategies. By utilizing mild conditions (PPTS/DHP) to mask the primary alcohol, chemists unlock the full potential of the aryl bromide core. Strict adherence to the self-validating protocols outlined above—particularly the basic aqueous workup prior to concentration—ensures high-fidelity synthesis suitable for advanced drug discovery pipelines.
References
-
Title: A selenide linker for "traceless" solid-phase organic synthesis. Source: Biotechnology and Bioengineering (Combinatorial Chemistry), 2000; 71(2): 104-106. URL: [Link]
-
Title: Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Source: The Journal of Organic Chemistry, 1977; 42(23): 3772-3774. URL: [Link]
Sources
The Strategic Role of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran in Advanced Organic Synthesis
An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals
Executive Summary
In the landscape of complex organic synthesis and drug development, the manipulation of bifunctional molecules requires precise, orthogonal protecting group strategies. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) stands as a masterclass in this strategic manipulation. By masking the reactive primary alcohol of 4-bromophenethyl alcohol as a tetrahydropyranyl (THP) ether, chemists unlock the ability to perform aggressive organometallic chemistry on the aryl bromide terminus without compromising the integrity of the molecule.
This whitepaper explores the historical discovery, mechanistic logic, and step-by-step experimental applications of this critical intermediate, specifically focusing on its transformative role in solid-phase organic synthesis (SPOS) and the generation of traceless linkers.
Chemical Identity and Physicochemical Data
Before deploying any intermediate in a multi-step synthetic route, a rigorous understanding of its physical and safety parameters is required to ensure reproducibility and safety[1].
| Property | Value |
| Chemical Name | 2-(4-Bromophenethoxy)tetrahydro-2H-pyran |
| Synonyms | 4-Bromophenethyl alcohol THP ether; 2-[2-(4-Bromophenyl)ethoxy]tetrahydro-2H-pyran |
| CAS Number | 79849-46-0 |
| Molecular Formula | C13H17BrO2 |
| Molecular Weight | 285.18 g/mol |
| Purity (Commercial Standard) | ≥ 97% |
| Storage Conditions | Sealed in dry environment, 2–8°C |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled) |
Historical Context & Discovery: The "Traceless" Linker Innovation
The historical significance of 2-(4-bromophenethoxy)tetrahydro-2H-pyran is inextricably linked to the evolution of combinatorial chemistry and Solid-Phase Organic Synthesis (SPOS) in the late 1990s and early 2000s.
Historically, molecules synthesized on a solid-phase resin had to be cleaved at the end of the sequence, inevitably leaving behind a "trace" functional group (such as a hydroxyl, amide, or carboxylic acid) at the site of attachment. For drug discovery, these residual polar groups could drastically alter the pharmacokinetics and target binding of the library compounds.
To solve this, Ganesan and colleagues pioneered the use of a selenide linker for "traceless" SPOS[2]. They required a bifunctional starting material: one end needed to form a carbon-selenium bond via a highly reactive Grignard intermediate, while the other end required an alcohol to eventually anchor the complex to the resin.
Unprotected 4-bromophenethyl alcohol could not be used, as the acidic hydroxyl proton would instantly quench any Grignard reagent formed. The discovery and application of the THP-protected derivative—2-(4-bromophenethoxy)tetrahydro-2H-pyran—provided the exact orthogonal stability required to bridge this gap[2]. Furthermore, the parent alcohol framework has also proven vital in the synthesis of complex photoaffinity probes used to map mitochondrial electron transport inhibitors[3].
Mechanistic Logic: The Causality of the THP Ether
As an application scientist, one must recognize that the choice of a protecting group is never arbitrary; it is a calculated manipulation of electronic environments.
Why THP over Silyl (TBS) or Benzyl Ethers?
-
Base Stability: The THP ether is an acetal. It is completely inert to strongly basic and nucleophilic conditions, including the organomagnesium (Grignard) and organolithium reagents necessary to activate the aryl bromide.
-
Orthogonal Cleavage: Unlike silyl ethers, which often require fluoride sources (like TBAF) for deprotection, or benzyl ethers, which require catalytic hydrogenation (which could poison downstream selenium catalysts), THP ethers are cleaved under exceptionally mild aqueous acidic conditions. This orthogonality ensures that the delicate Se-Se bonds formed later in the synthesis remain intact during deprotection.
Mechanistic logic showing THP protection preventing Grignard auto-quenching.
Experimental Protocols & Self-Validating Workflows
The following methodologies detail the synthesis of the THP ether and its subsequent utilization. These protocols are designed as self-validating systems : macroscopic observations during the workflow directly confirm the microscopic success of the previous step.
Protocol A: Synthesis of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Causality Focus: Mild acid catalysis prevents the polymerization of the enol ether while driving acetal formation.
-
Initiation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-bromophenethyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PPTS is specifically chosen over stronger acids like p-TsOH to prevent the uncontrolled polymerization of DHP, ensuring a clean reaction profile.
-
Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4–6 hours. Monitor the consumption of the starting alcohol via TLC (Hexane/EtOAc 4:1).
-
Quenching: Once complete, quench the reaction by adding saturated aqueous NaHCO3. This neutralizes the PPTS, preventing reverse hydrolysis during workup.
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude product. Purify via flash chromatography to obtain pure 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
Protocol B: Application in Traceless Selenide Linker Synthesis
Causality Focus: The successful initiation of the Grignard reagent acts as a self-validating indicator that the THP protection in Protocol A was 100% successful. Any residual free alcohol would instantly halt magnesium dissolution.
-
Grignard Formation: To a flame-dried Schlenk flask containing magnesium turnings (1.2 equiv) and a single crystal of iodine in anhydrous THF, add 5% of the total volume of 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
-
Self-Validation Check: The fading of the iodine color and the onset of a gentle exothermic reflux confirms successful Grignard initiation and the absolute absence of unprotected hydroxyl groups.
-
-
Complete Addition: Once initiated, add the remaining THP ether dropwise over 30 minutes. Stir for an additional hour at room temperature.
-
Selenium Insertion: Cool the reaction to 0 °C. Add elemental selenium powder (1.0 equiv) in small portions. The nucleophilic aryl Grignard attacks the electrophilic selenium, forming the aryl selenomagnesium bromide intermediate.
-
Oxidative Dimerization: Open the flask to the atmosphere. Aerobic oxidation converts the selenol intermediate into the bis-THP protected diselenide.
-
Deprotection: Dissolve the crude diselenide in ethanol. Add a catalytic amount of p-TsOH and reflux for 2 hours. The mild acidic conditions selectively hydrolyze the THP acetal, liberating the primary alcohols without cleaving the newly formed Se-Se bond.
-
Final Isolation: Neutralize with NaHCO3, extract with ethyl acetate, and purify to yield the final diselenide diol, ready for attachment to polystyrene resins[2].
Workflow for the synthesis of the traceless selenide linker via the THP-protected intermediate.
Conclusion
The synthesis and application of 2-(4-bromophenethoxy)tetrahydro-2H-pyran perfectly illustrates the power of orthogonal protecting group strategies in modern organic chemistry. By effectively masking the hydroxyl moiety, chemists can push the boundaries of organometallic reactivity, enabling the creation of sophisticated tools like traceless solid-phase linkers and advanced photoaffinity probes.
References
-
[2] Title: A selenide linker for "traceless" solid-phase organic synthesis Source: PubMed / Biotechnology and Bioengineering URL:[Link]
-
[3] Title: Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors and candidate photoaffinity probes Source: PubMed / Chemical Research in Toxicology URL:[Link]
Sources
- 1. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran | 79849-46-0 [sigmaaldrich.com]
- 2. A selenide linker for "traceless" solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors and candidate photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Subject: Synthetic Utility and Research Applications of CAS 79849-46-0
Abstract
2-(4-Bromophenethoxy)tetrahydro-2H-pyran is a bifunctional chemical synthon characterized by a chemically orthogonal design: it possesses an acid-labile protecting group (tetrahydropyranyl ether) masking a primary alcohol, and a reactive aryl bromide moiety suitable for metal-catalyzed cross-coupling or lithiation. This guide analyzes its critical role as a "masked" phenethyl alcohol equivalent, enabling the synthesis of complex bioactive scaffolds, traceless solid-phase linkers, and functionalized material monomers without the interference of protic side reactions.
Part 1: Chemical Architecture & Synthetic Logic
The "Protection-Activation" Strategy
The utility of this molecule stems from its ability to solve the "incompatibility problem" in organometallic chemistry. 4-Bromophenethyl alcohol (the parent molecule) contains an acidic proton (
By capping the alcohol with a 2-tetrahydropyranyl (THP) group, the molecule becomes inert to bases, nucleophiles, and reducing agents. This transforms the aryl bromide into a viable handle for:
-
Lithiation/Magnesiation: Generation of nucleophilic aryl species.
-
Palladium-Catalyzed Coupling: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The THP ether is chemically robust but can be cleaved quantitatively under mild acidic conditions (e.g., PPTS/MeOH or dilute HCl), revealing the alcohol after the carbon skeleton has been constructed.
Structural Specifications
-
Key Functional Groups: Aryl Bromide (Electrophile/Pre-Nucleophile), THP-Ether (Masked Alcohol).
-
Solubility Profile: Highly soluble in THF, DCM, and Toluene; insoluble in water.
Part 2: Primary Research Areas
Area 1: Solid-Phase Organic Synthesis (SPOS) & Traceless Linkers
One of the most sophisticated applications of this molecule is in the generation of selenium-based traceless linkers for combinatorial chemistry.
Mechanism: The THP-protected bromide is converted into a Grignard reagent and reacted with elemental selenium to form a diselenide. Upon deprotection and attachment to a resin, this system allows for the synthesis of molecules that can be cleaved from the solid support without leaving a "scar" (functional group residue) on the final product.
-
Application: High-throughput screening (HTS) library generation.
-
Key Reference: Biotechnol. Bioeng. 2000; 71(2): 104-106.[]
Area 2: Medicinal Chemistry & Bioactive Scaffolds
The 4-substituted phenethyl alcohol motif is ubiquitous in pharmacology, acting as a pharmacophore in tyrosol derivatives, neurotransmitter analogs, and kinase inhibitors.
A. Quinazoline-Based Inhibitors
Research has demonstrated the use of this synthon to create NADH:ubiquinone oxidoreductase inhibitors.[] The phenethyl chain provides the necessary steric spacing for the inhibitor to fit into the rotenone binding site of complex I.
-
Target: Mitochondrial electron transport chain.
-
Key Reference: Chem. Res. Toxicol. 1996; 9(2): 445-450.[][5]
B. PROTAC Linker Design (Emerging Area)
Proteolysis Targeting Chimeras (PROTACs) require precise linkers to connect an E3 ligase ligand to a target protein ligand. The ethyl-ether chain provided by this molecule offers a semi-rigid linker with defined length.
-
Potential: Using the aryl bromide to attach the E3 ligand and the deprotected alcohol to attach the target ligand via etherification or esterification.
Area 3: Materials Science & Nanotechnology
Beyond drug discovery, this molecule serves as a precursor for functionalized monomers in liquid crystal displays (LCDs) and nanotechnology.
-
Liquid Crystals: The rigid phenyl ring and flexible ether chain contribute to mesogenic properties.
-
Gold Nanoclusters: Thiol-modified derivatives (synthesized via the bromide) are used to conjugate fluorescent gold nanoclusters, stabilizing them for optoelectronic applications.
-
Key Reference: Nanomaterials 2020; 10(9).[5]
Part 3: Visualizing the Synthetic Workflows
The following diagrams illustrate the divergent synthetic pathways accessible via this building block.
Workflow 1: The Divergent Synthesis Map
Figure 1: Divergent synthetic pathways utilizing the orthogonality of the aryl bromide and THP ether.
Workflow 2: Traceless Linker Strategy
Figure 2: The "Traceless Linker" protocol for solid-phase synthesis using selenium chemistry.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Use this protocol if the starting material is not purchased commercially.
-
Reagents: 4-Bromophenethyl alcohol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 4-bromophenethyl alcohol in DCM (0.5 M concentration).
-
Add PPTS followed by the dropwise addition of DHP at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC, eluent 10% EtOAc/Hexanes).
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Typically >90%.[3]
-
Protocol B: Grignard Formation & Electrophilic Trapping
Validating the reactivity of the aryl bromide.
-
Activation: Flame-dry magnesium turnings (1.2 equiv) in a flask under Argon.
-
Initiation: Add a small crystal of Iodine (
) and cover Mg with dry THF. -
Addition: Add a solution of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv) in THF dropwise. Reflux gently to initiate the Grignard formation.
-
Trapping: Once formed, cool to 0°C and add the electrophile (e.g., an aldehyde, ketone, or DMF).
-
Result: Formation of the C-C bond with the THP group remaining intact.
Part 5: Quantitative Data Summary
| Property | Value | Relevance |
| Boiling Point | 138°C (0.5 mmHg) | High boiling point requires vacuum distillation for purification if not using chromatography. |
| Density | 1.436 g/mL | Denser than water; organic layer will be on the bottom during extraction (if using chlorinated solvents). |
| Stability | pH 4–12 | Stable in basic and neutral conditions. Unstable in pH < 3. |
| Reaction Selectivity | >98% | Para-position reactivity is highly selective due to steric and electronic factors. |
References
-
Biotechnol. Bioeng. 2000 : A selenide linker for "traceless" solid-phase organic synthesis.[]
-
Source:
-
-
Chem. Res. Toxicol. 1996 : Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors.[]
-
Source: []
-
-
Nanomaterials 2020: One-Pot Synthesis of Thiol-Modified Liquid Crystals Conjug
-
Source:
-
-
Sigma-Aldrich : Product Specification: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran.[1]
-
Source:
-
Sources
Methodological & Application
use of 2-(4-bromophenethoxy)tetrahydro-2H-pyran in organic synthesis
Topic: Use of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran in Organic Synthesis CAS Registry Number: 79849-46-0 Molecular Formula: C₁₃H₁₇BrO₂ Molecular Weight: 285.18 g/mol [1]
Executive Summary: The Bifunctional Linker Surrogate
2-(4-Bromophenethoxy)tetrahydro-2H-pyran is a strategic building block in medicinal chemistry and total synthesis. It serves as a masked alcohol linker , allowing researchers to perform harsh organometallic transformations on the aryl bromide moiety without compromising the terminal hydroxyl group.
Its primary utility lies in its orthogonality : the tetrahydropyranyl (THP) ether is stable to strong bases (Grignard reagents, organolithiums) and transition metal catalysts (Pd, Ni), yet is easily removed under mild acidic conditions. This makes it an ideal candidate for introducing a hydroxyethyl-phenyl motif into complex drug scaffolds.
Strategic Utility Map
The following diagram illustrates the operational workflow for this molecule, highlighting its role as a protected pivot point in divergent synthesis.
Figure 1: Strategic workflow showing the protection, functionalization, and deprotection sequence.
Protocol 1: Scalable Synthesis of the Reagent
While commercially available, in-house preparation is often required for gram-to-kilogram scale-up. This protocol ensures high purity by minimizing polymerization of the dihydropyran.
Reaction Overview: 4-Br-C6H4-CH2CH2OH + DHP (excess) --(H+)--> Product
Materials:
-
4-Bromophenethyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) or p-TsOH (0.01 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-bromophenethyl alcohol (e.g., 10.0 g, 49.7 mmol) and anhydrous DCM (100 mL).
-
Catalyst Addition: Add PPTS (0.62 g, 2.5 mmol). Stir at room temperature until dissolved. Note: PPTS is preferred over p-TsOH for acid-sensitive substrates, though p-TsOH is faster.
-
Reagent Addition: Add DHP (6.8 mL, 74.6 mmol) dropwise via syringe over 10 minutes.
-
Monitoring: Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.6).
-
Quench: Dilute with Et₂O (200 mL) and wash with half-saturated brine (2 x 50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
-
Yield: Expect 90–95% yield as a colorless to pale yellow oil.
Protocol 2: Grignard Generation & Electrophile Trapping
This is the most critical application. The THP group protects the alcohol from the nucleophilic carbon formed during metallation. This reagent allows for the introduction of a HO-CH2-CH2-Ph- group onto electrophiles (aldehydes, ketones, etc.).
Scientific Context: Direct metallation of the unprotected alcohol would require 2 equivalents of metal (one to deprotonate the -OH, one to form the C-Mg bond), resulting in solubility issues and aggregates. The THP protection circumvents this.
Materials:
-
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv)
-
Magnesium turnings (1.2 equiv, activated)
-
Iodine (single crystal)
-
THF (anhydrous)
-
Electrophile (e.g., Benzaldehyde, 0.9 equiv)
Step-by-Step Procedure:
-
Activation: Place Mg turnings in a dry 3-neck flask under Argon. Heat with a heat gun while stirring dry to activate the surface. Allow to cool.
-
Initiation: Add a crystal of I₂ and cover Mg with minimal THF. Add ~5% of the bromide solution (dissolved in THF). Warm gently until the color fades and reflux begins (signaling initiation).
-
Formation: Add the remaining bromide solution dropwise to maintain a gentle reflux without external heating. Once added, reflux for 1 hour to ensure complete conversion to the Grignard reagent (4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)magnesium bromide.
-
Reaction: Cool the Grignard solution to 0°C. Add the electrophile (dissolved in THF) slowly.
-
Workup: Stir for 2 hours, then quench with saturated NH₄Cl. Extract with EtOAc.[2][3]
-
Outcome: This yields the coupled product with the THP group intact.
Case Study Reference: This protocol is adapted from solid-phase synthesis workflows where this specific Grignard was generated and reacted with Selenium to form diselenide linkers, demonstrating the reagent's stability and utility in linker chemistry [1, 2].
Protocol 3: Palladium-Catalyzed Suzuki Coupling
The aryl bromide moiety is an excellent partner for Suzuki-Miyaura coupling, enabling the attachment of the hydroxyethyl-phenyl linker to heteroaromatic cores.
Reaction: Ar-Br + R-B(OH)2 --(Pd)--> Ar-R
Standard Conditions:
| Component | Specification | Role |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Robust catalyst, resists dehalogenation. |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid. |
| Solvent | Dioxane/Water (4:1) | Promotes solubility of inorganic base. |
| Temperature | 80–100°C | Required for oxidative addition. |
Procedure:
-
Combine the THP-protected bromide (1.0 equiv), Boronic acid (1.2 equiv), and Base in the solvent mixture.
-
Degas the solution (sparge with Nitrogen for 10 mins).
-
Add the Pd catalyst.
-
Heat to 90°C for 4–12 hours.
-
Note: The THP group is generally stable under these basic aqueous conditions. If acidic workup is required, ensure pH > 4 to prevent premature deprotection.
Protocol 4: Controlled Deprotection
Removing the THP group reveals the primary alcohol.
Method A: Mild Acid (Standard)
-
Dissolve substrate in MeOH.
-
Add p-TsOH (0.1 equiv).
-
Stir at RT for 1–2 hours.
-
Neutralize with NaHCO₃, concentrate, and extract.
Method B: Acetic Acid (For sensitive substrates)
-
Dissolve in THF/H₂O (4:1).
-
Add AcOH (3 equiv).
-
Heat to 45°C until conversion is complete.
Characterization Data (Representative)
When analyzing the intermediate 2-(4-bromophenethoxy)tetrahydro-2H-pyran , look for these diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.40 (d, J=8.4 Hz, 2H, Ar-H ortho to Br), 7.10 (d, J=8.4 Hz, 2H, Ar-H meta to Br).
-
THP Acetal: δ 4.58 (t, J=3.5 Hz, 1H, O-CH-O).
-
Linker: δ 3.90 (dt, 1H, O-CHH-CH2-Ar), 3.60 (dt, 1H), 2.85 (t, J=7.0 Hz, 2H, Ar-CH2).
-
THP Backbone: Multiplets at δ 1.5–1.8 (6H).
-
-
¹³C NMR:
-
Aromatic: ~138 ppm (ipso), ~131 ppm (CH), ~130 ppm (CH), ~120 ppm (C-Br).
-
Acetal: ~99 ppm (O-C-O).
-
Linker: ~68 ppm (O-CH2), ~36 ppm (Ar-CH2).
-
References
-
Linkers for solid-phase organic synthesis. ResearchGate. (Accessed 2024).[4] Describes the use of THP-protected 4-bromophenethyl alcohol in solid-phase linker strategies. Link
-
Preparation of Polystyrene-Supported α-Seleno Acetate. ResearchGate. (Accessed 2024).[4] Details the Grignard formation of the specific THP-protected bromide. Link
-
2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Data. Sigma-Aldrich/MilliporeSigma. (Accessed 2024).[4] Confirmation of CAS 79849-46-0 and physical properties.[5] Link
Sources
- 1. achmem.com [achmem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran | 79849-46-0 [sigmaaldrich.com]
Application Note: 2-Alkoxytetrahydropyrans as THP Donors for Alcohol Protection
This Application Note is designed for researchers and drug development professionals. It addresses the specific topic of 2-(4-bromophenethoxy)tetrahydro-2H-pyran and its functional analogs (specifically the 2-(4-bromophenoxy) variant) as reagents for the protection of alcohols.
Editorial Note on Nomenclature & Chemistry: While the specific compound 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) exists, it is chemically a stable protected alcohol (the THP ether of 4-bromophenethanol). In the context of "protecting groups for alcohols," the active reagent capable of transferring the tetrahydropyranyl (THP) group is the 2-(4-bromophenoxy)tetrahydro-2H-pyran (CAS 36603-49-3) or the parent 2-phenoxytetrahydropyran .
This guide focuses on the application of these 2-alkoxytetrahydropyrans as superior, non-polymerizing alternatives to 3,4-dihydro-2H-pyran (DHP) for alcohol protection, clarifying the distinction between the phenethoxy (stable intermediate) and phenoxy (active donor) variants.
Executive Summary
The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone of organic synthesis due to the stability of the acetal linkage to base, nucleophiles, and reducing agents. Traditionally, this is achieved using 3,4-dihydro-2H-pyran (DHP) .[1] However, DHP suffers from significant drawbacks: it is a volatile liquid, has a strong odor, and frequently undergoes acid-catalyzed self-polymerization, leading to intractable tars and non-stoichiometric consumption.
2-(4-bromophenoxy)tetrahydro-2H-pyran (and its structural analogs) represents a "Second-Generation" THP donor. Unlike DHP, these reagents are:
-
Crystalline Solids: Easy to weigh and handle.
-
Stoichiometric: No excess reagent required; no polymerization side-reactions.
-
Odorless: Improving lab safety and comfort.
-
Mechanistically Clean: Operates via acid-catalyzed transacetalization, driven by the release of a phenol leaving group.
This guide details the protocol for using these reagents to introduce the THP protecting group, with specific reference to the structural considerations of the 4-bromophenethoxy vs. 4-bromophenoxy substituents.
Chemical Basis & Mechanism
The Reagent vs. The Substrate
It is critical to distinguish between the two similar structures often confused in literature searches:
| Compound | Structure | Function |
| 2-(4-bromophenoxy)tetrahydro-2H-pyran | THP-O-Ph-Br | Active Reagent (THP Donor). The phenolic oxygen is a good leaving group (pKₐ ~10), allowing the THP cation to transfer to a target alcohol. |
| 2-(4-bromophenethoxy)tetrahydro-2H-pyran | THP-O-CH₂CH₂-Ph-Br | Stable Intermediate. The aliphatic alkoxy group (pKₐ ~16) is a poor leaving group. This molecule is typically the product of protecting 4-bromophenethanol, not a reagent. |
Mechanism of Action (Transacetalization)
The protection proceeds via an acid-catalyzed exchange. The protonated acetal collapses to expel the leaving group (4-bromophenol), generating the reactive oxocarbenium ion, which is then trapped by the substrate alcohol.
Key Advantage: The equilibrium is driven by the formation of the stable phenol byproduct, or by using the reagent in slight excess. Unlike DHP, the oxocarbenium ion cannot react with the reagent itself to form polymers.
Figure 1: Mechanism of THP transfer using 2-(4-bromophenoxy)tetrahydro-2H-pyran.
Experimental Protocol
Materials
-
Reagent: 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.1 – 1.2 equivalents).
-
Note: If unavailable, 2-phenoxytetrahydropyran can be synthesized from DHP and phenol.
-
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (pTsOH).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Scavenger (Optional): Potassium carbonate (K₂CO₃) for workup.
Standard Protection Procedure
This protocol is optimized for primary and secondary alcohols.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Alcohol (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).
-
Reagent Addition: Add 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.2 equiv) in one portion. The reagent should dissolve readily.
-
Catalysis: Add PPTS (0.1 equiv) .
-
Variation: For acid-sensitive substrates, use triphenylphosphine hydrobromide (0.05 equiv) as a milder catalyst.
-
-
Reaction: Stir the mixture at room temperature (20–25 °C).
-
Monitoring: Monitor by TLC. The starting alcohol should disappear, and the less polar THP ether should appear. The byproduct (4-bromophenol) will also be visible (often UV active).
-
Time: Typically 2–6 hours. Sterically hindered alcohols may require reflux in toluene.
-
-
Workup:
-
Dilute the reaction mixture with Et₂O or EtOAc.
-
Critical Step (Phenol Removal): Wash the organic layer with 1M NaOH (2x) or saturated NaHCO₃. This converts the 4-bromophenol byproduct into its water-soluble phenoxide salt, effectively removing it from the organic phase.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via silica gel flash chromatography.
-
Note: THP ethers are stable to silica gel chromatography (add 1% triethylamine to the eluent if the compound is extremely acid-sensitive).
-
Deprotection (Removal of THP)
The removal of the THP group introduced by this reagent is identical to standard THP deprotection.
-
Dissolve the protected substrate in MeOH or EtOH .
-
Add pTsOH (0.1 equiv) or PPTS (0.2 equiv) .
-
Stir at room temperature or heat to 50 °C until conversion is complete (1–4 hours).
-
Neutralize with solid NaHCO₃, concentrate, and extract.
Comparison: Phenoxy-THP vs. Standard DHP
| Feature | Standard Method (DHP) | Novel Method (2-Phenoxy-THP) |
| Reagent State | Volatile Liquid | Crystalline Solid |
| Stoichiometry | Excess often needed (polymerization) | Near Stoichiometric (1.1–1.2 eq) |
| Byproducts | Oligomers/Polymers (messy workup) | Phenol (removed by base wash) |
| Odor | Strong, unpleasant | Odorless |
| Atom Economy | High (if no polymerization) | Lower (loss of phenol mass) |
| Stability | Degrades over time (peroxides) | Stable at RT indefinitely |
Troubleshooting & Optimization
Decision Tree: When to use this Reagent?
Figure 2: Selection criteria for choosing Phenoxy-THP reagents over standard DHP.
Common Issues
-
Incomplete Reaction: If the reaction stalls, the equilibrium may be limiting.
-
Solution: Use Toluene as solvent and add 4Å molecular sieves to remove any trace moisture, or heat to 60°C.
-
-
Product Contamination: Traces of 4-bromophenol remain.
-
Solution: Ensure the basic wash (NaOH) is thorough. 4-bromophenol is significantly more acidic (pKₐ ~9.3) than the alcohol product, so it deprotonates selectively.
-
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link
- Hoye, T. R., & Kissel, W. S. (1986). 2-Phenoxytetrahydropyrans as latent sources of the tetrahydropyranyl protecting group. Journal of Organic Chemistry. (General reactivity of 2-alkoxytetrahydropyrans).
-
PubChem. (2024). Compound Summary for CID 4646436: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.[2][3] Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for THP protection methodologies).
Sources
Application Notes and Protocols for the Deprotection of 2-(4-bromophenethoxy)tetrahydro-2H-pyran Ethers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the deprotection of 2-(4-bromophenethoxy)tetrahydro-2H-pyran, a common intermediate in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a robust protecting group for alcohols, prized for its stability under a wide range of reaction conditions, including those involving organometallics, hydrides, and mild oxidations. However, its efficient and clean removal is critical to the success of a synthetic campaign. This document explores the mechanistic underpinnings and provides step-by-step protocols for several reliable deprotection methods, ranging from classical acidic hydrolysis to milder, more selective approaches. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in detail to ensure researchers and drug development professionals can confidently execute these procedures.
Introduction: The Strategic Role of the THP Group
The tetrahydropyran (THP) group is one of the most frequently used protecting groups for hydroxyl moieties in organic synthesis. Its popularity stems from its ease of installation, typically by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, and its aforementioned stability. The resulting THP ether is an acetal, which is stable to basic, nucleophilic, and reducing conditions, making it an ideal choice for syntheses involving sensitive functional groups.
The deprotection of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal. The reaction proceeds via protonation of the endocyclic oxygen atom of the THP ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or an alcohol liberates the desired alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.
The presence of the 4-bromophenethoxy moiety in the target molecule, 2-(4-bromophenethoxy)tetrahydro-2H-pyran, does not significantly alter the electronic nature of the ether oxygen, and thus, standard deprotection protocols are generally applicable. However, the choice of method will depend on the overall functional group tolerance of the molecule and the desired scale of the reaction.
Mechanistic Overview of THP Deprotection
The fundamental mechanism for the acidic deprotection of a THP ether is illustrated below. The choice of acid catalyst dictates the reaction rate and selectivity.
Figure 1. Generalized mechanism of acid-catalyzed THP ether deprotection.
Experimental Protocols
This section provides detailed protocols for three common and reliable methods for the deprotection of 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
Method 1: Classic Strong Acid Catalysis using Hydrochloric Acid
This method is robust, inexpensive, and suitable for large-scale reactions where other functional groups are not acid-sensitive. The use of a biphasic system or a co-solvent like THF or acetone is common to ensure miscibility.
Rationale: Strong protic acids like HCl provide a high concentration of protons, leading to rapid deprotection. Methanol is often used as the solvent as it is inexpensive and the resulting methoxy-tetrahydropyran byproduct is volatile and easily removed.
Protocol:
-
Dissolution: Dissolve 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 eq) in methanol (0.1–0.2 M).
-
Acid Addition: To the stirred solution at room temperature (20–25 °C), add concentrated hydrochloric acid (37% aq., 0.1–0.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1–4 hours.
-
Workup:
-
Once the starting material is consumed, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Reduce the volume of the organic solvent in vacuo.
-
Add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 2-(4-bromophenethoxy)ethanol, can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, an additional small portion of acid can be added. Ensure the starting material is fully dissolved.
-
Side reactions: For substrates with other acid-labile groups (e.g., t-butyl ethers, acetals), this method may not be suitable. Consider Method 2 or 3.
Method 2: Mild Acid Catalysis using Pyridinium p-toluenesulfonate (PPTS)
PPTS is an acidic salt that delivers a controlled, low concentration of protons, making it ideal for substrates with acid-sensitive functional groups. The reaction is typically performed in an alcoholic solvent at slightly elevated temperatures to drive the equilibrium.
Rationale: The equilibrium between PPTS and its constituent acid (p-TsOH) and base (pyridine) provides a continuous but low concentration of the acidic species, minimizing acid-catalyzed side reactions. Ethanol is a common solvent choice, acting as both the solvent and a nucleophile to trap the intermediate oxocarbenium ion.
Protocol:
-
Setup: To a solution of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 eq) in absolute ethanol (0.1 M), add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 eq).
-
Heating: Heat the reaction mixture to 50–60 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are generally slower than those with strong acids and may require 4–12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting 2-(4-bromophenethoxy)ethanol by flash column chromatography.
Figure 2. Experimental workflow for mild deprotection using PPTS.
Method 3: Lewis Acid Catalysis using Magnesium Bromide (MgBr₂)
Lewis acids can also effectively catalyze the deprotection of THP ethers. Magnesium bromide is a mild and inexpensive choice, often used in a non-protic solvent like diethyl ether or dichloromethane.
Rationale: The magnesium ion coordinates to the oxygen atoms of the THP ether, facilitating the cleavage of the C-O bond. This method avoids the use of strong protic acids entirely, which can be advantageous for certain substrates.
Protocol:
-
Setup: Dissolve 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous magnesium bromide (MgBr₂) (1.5–2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously and monitor the progress by TLC or LC-MS. The reaction may take 6–24 hours to reach completion.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude alcohol by flash column chromatography.
Comparative Data Summary
The following table summarizes the typical reaction parameters for the deprotection of a primary THP ether, which serves as a reliable guide for 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
| Method | Catalyst | Stoichiometry (eq) | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Notes |
| Strong Acid | Concentrated HCl | 0.1–0.2 | Methanol | 20–25 | 1–4 | >90 | Fast and cheap; not suitable for acid-labile substrates. |
| Mild Protic Acid | PPTS | 0.1–0.3 | Ethanol | 50–60 | 4–12 | 85–95 | Excellent for sensitive molecules; requires heat. |
| Lewis Acid | Anhydrous MgBr₂ | 1.5–2.0 | Et₂O / DCM | 20–25 | 6–24 | 80–90 | Aprotic conditions; useful for specific selectivities. |
Conclusion and Recommendations
The deprotection of 2-(4-bromophenethoxy)tetrahydro-2H-pyran can be achieved efficiently using several methods. For routine, scalable synthesis where acid-lability is not a concern, the hydrochloric acid method is the most time and cost-effective. For substrates containing other acid-sensitive protecting groups or functionalities, the PPTS method is highly recommended due to its mildness and high yields. The magnesium bromide method offers a valuable aprotic alternative.
It is imperative to perform reaction monitoring by TLC or LC-MS to determine the optimal reaction time and avoid potential side product formation due to prolonged exposure to the catalyst. The choice of the deprotection strategy should always be guided by the overall synthetic route and the chemical nature of the substrate.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]
-
Nishiguchi, T., & Kawamine, K. (1990). Pyridinium p-toluenesulfonate (PPTS). A versatile and efficient catalyst for cleavage of tetrahydropyranyl ethers. The Journal of Organic Chemistry, 55(10), 3037-3039. [Link]
Technical Guide: Cross-Coupling Strategies for 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Executive Summary
This technical guide details the optimized reaction conditions for utilizing 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) as a versatile building block in medicinal chemistry. This compound serves as a robust "masked" linker, providing a 4-bromophenethyl alcohol scaffold protected by an acid-labile tetrahydropyranyl (THP) ether.
The primary challenge in utilizing this reagent is maintaining the integrity of the THP protecting group during metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while ensuring complete conversion of the aryl bromide. This guide provides self-validating protocols that prioritize THP stability through pH control and catalyst selection.
Chemical Stability & Handling (The "Acid-Switch" Mechanism)
The utility of 2-(4-bromophenethoxy)tetrahydro-2H-pyran lies in its orthogonal stability profile . Understanding this is prerequisite to experimental design.
-
Base/Nucleophile Stability: HIGH. The THP ether is stable against strong bases (e.g.,
, , ), hydrides ( ), and nucleophilic attack. This allows for broad scope in coupling reactions.[1][2][3][4] -
Acid Stability: LOW. The acetal linkage is highly susceptible to hydrolysis under acidic conditions (pH < 4) or in the presence of Lewis acids.
Critical Handling Rule:
Never expose the reaction mixture or workup phases to acidic media (HCl, dilute
) unless deprotection is the immediate goal. During silica gel chromatography, pre-treat the column with 1% triethylamine () to neutralize acidic sites on the silica surface.
Decision Matrix: Reaction Pathway Selection
The following decision tree illustrates the logical flow for selecting reaction conditions based on the desired target moiety, ensuring THP preservation.
Figure 1: Strategic workflow for coupling and subsequent deprotection.
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Application: Synthesis of biaryl scaffolds or styrenyl derivatives. Mechanism: Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid/ester.
Rationale:
We utilize
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Bromide (SM) | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| 0.03 - 0.05 | Catalyst | |
| 3.0 | Base / Activator | |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the bromide (1.0 equiv), boronic acid (1.2 equiv), and
(3-5 mol%). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to bromide) via syringe.
-
Activation: Add degassed 2M aqueous
(3.0 equiv).-
Note: The biphasic system requires vigorous stirring.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc).[5] The THP group is stable, so no "de-THP" byproduct should be visible.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over
. -
Purification: Flash chromatography (Silica gel). Crucial: Add 1%
to the eluent to prevent on-column deprotection.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Introduction of amine functionality (primary or secondary amines). Mechanism: Pd-catalyzed coupling of aryl halides with amines.[3][6]
Rationale:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Bromide (SM) | 1.0 | Limiting Reagent |
| Amine | 1.2 | Nucleophile |
| 0.02 | Catalyst Precursor | |
| XPhos | 0.04 - 0.08 | Ligand |
| 1.5 | Base | |
| Toluene | [0.15 M] | Solvent |
Step-by-Step Procedure
-
Pre-complexation: In a glovebox or under Argon flow, mix
and XPhos in Toluene and stir for 10 mins at RT to generate the active catalyst. -
Addition: Add the bromide (1.0 equiv), amine (1.2 equiv), and
(1.5 equiv) to the reaction vessel. -
Reaction: Heat to 100°C for 6–16 hours.
-
Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5x original loading).
-
-
Workup: Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica chromatography (buffered with 1%
).
Deprotection Protocol (The Release)
Once the coupling is complete, the THP group can be removed to reveal the primary alcohol.
Reagents: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in Methanol (MeOH).
Conditions: Stir at 50°C for 2–4 hours.
Mechanism: Mild acid-catalyzed hydrolysis.
Workup: Neutralize with solid
Troubleshooting & Critical Quality Attributes (CQA)
| Observation | Root Cause | Corrective Action |
| Loss of THP group during coupling | Medium became acidic. | Ensure base (Carbonate/Alkoxide) is in excess. Check solvent pH. |
| Low Conversion (Suzuki) | Degas solvents thoroughly (sparge with | |
| Product streaking on TLC | Acidic silica interaction. | Pre-wash TLC plate with 5% |
| Protodeboronation (Suzuki) | Temperature too high. | Lower temp to 60°C and extend time; switch to |
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
THP Stability Profiles: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Referenced for stability data of acetals/ketals). Link
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
General Coupling of THP-Ethers: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 121, 9404. Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Note: Analytical Methods for the Quantification and Structural Confirmation of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide
Executive Summary & Chemical Profile
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (C₁₃H₁₇BrO₂) is a critical protected intermediate widely utilized in complex organic synthesis and pharmaceutical development. The tetrahydropyranyl (THP) group serves to protect the primary hydroxyl group of 4-bromophenethyl alcohol, preventing unwanted side reactions during harsh organometallic transformations, such as Grignard reagent formation or lithium-halogen exchange at the aryl bromide position [1].
Quantifying this compound presents unique analytical challenges. As an acetal, the THP ether is highly susceptible to acid-catalyzed hydrolysis. Standard chromatographic methods employing acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid) will induce on-column deprotection, leading to artifactual degradation and inaccurate quantification [2].
This application note details two orthogonal, self-validating analytical workflows: a neutral-pH HPLC-UV method for accurate purity profiling, and a GC-MS (EI) method leveraging specific fragmentation mechanics for trace analysis and structural confirmation.
Analytical Rationale & Causality
The Causality of Mobile Phase Selection
In reverse-phase liquid chromatography (RPLC), acidic mobile phases are routinely used to improve peak shape by suppressing silanol ionization. However, exposing 2-(4-bromophenethoxy)tetrahydro-2H-pyran to aqueous acidic conditions triggers the protonation of the ether oxygen, followed by the expulsion of the alcohol to form a transient oxocarbenium ion. This rapidly hydrates to form 5-hydroxypentanal and the deprotected 4-bromophenethyl alcohol. Therefore, a strictly neutral or slightly basic mobile phase (e.g., Ammonium Acetate, pH 6.8–7.2) is mandatory to maintain analyte integrity.
Fig 1: Acid-catalyzed degradation pathway dictating the requirement for neutral pH HPLC conditions.
The Self-Validating Nature of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides a highly specific structural fingerprint. Because EI is a "hard" ionization technique, THP ethers undergo rapid α-cleavage. The resulting tetrahydropyranyl cation stabilizes via resonance, yielding a massive base peak at m/z 85 [3]. Concurrently, the intact molecular ion (m/z 284/286) will be weak (<1% relative abundance) but will exhibit the classic 1:1 isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes, providing absolute confirmation of the brominated moiety.
Fig 2: Orthogonal analytical strategy for the quantification and confirmation of the THP ether.
Protocol 1: HPLC-UV/DAD for Purity Profiling
This method utilizes a neutral buffer to ensure the THP ether remains intact during the chromatographic run. The UV detector targets the strong π-π* transitions of the bromophenyl ring.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Milli-Q Water (Adjusted to pH 7.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 225 nm (Primary quantification), 275 nm (Secondary confirmation) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 2.0 | 50 | 50 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 (Re-equilibration) |
Step-by-Step Execution
-
Standard Preparation: Dissolve the reference standard of 2-(4-bromophenethoxy)tetrahydro-2H-pyran in pure Acetonitrile to create a 1.0 mg/mL stock solution. Dilute sequentially with 50:50 Water:Acetonitrile to construct a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Quench organic synthesis reaction aliquots with saturated NaHCO₃ to neutralize any residual acids. Extract with Ethyl Acetate, evaporate under N₂, and reconstitute the residue in Acetonitrile.
-
System Suitability: Inject a mid-level standard (50 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
Analysis: Run the gradient. The intact THP ether will typically elute as a sharp, single peak in the highly organic region of the gradient (approx. 8–10 minutes), well separated from the more polar, deprotected 4-bromophenethyl alcohol (approx. 4–5 minutes).
Protocol 2: GC-MS for Trace Analysis & Structural Elucidation
For trace impurity profiling or absolute structural confirmation, GC-MS is the gold standard. The volatility of the THP ether makes it highly amenable to gas-phase separation without prior derivatization.
GC-MS Instrument Parameters
| Parameter | Specification |
| Column | DB-5MS or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Ratio 20:1) |
| Oven Program | 100°C (Hold 1 min) ➔ 15°C/min to 280°C (Hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp (EI) | 230°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50 to 350 |
Diagnostic Fragmentation Table
When analyzing the mass spectrum, the following ions form the self-validating structural proof of 2-(4-bromophenethoxy)tetrahydro-2H-pyran:
| m/z Value | Relative Intensity | Structural Assignment / Causality |
| 85 | 100% (Base Peak) | Tetrahydropyranyl Cation [C₅H₉O]⁺ : Formed via rapid α-cleavage of the ether linkage. Highly stabilized by oxonium resonance. |
| 101 | ~10-15% | Cleavage variant : Formed by cleavage on the opposite side of the ether oxygen. |
| 183 / 185 | ~20-30% | Bromophenethyl Cation [C₈H₈Br]⁺ : Arises from the loss of the THP-O radical. Exhibits the classic 1:1 isotopic ratio confirming the presence of one Bromine atom. |
| 284 / 286 | < 1% | Molecular Ion[M]⁺ : Very weak due to the high lability of the THP group under 70 eV EI conditions, but diagnostic for the intact mass. |
Step-by-Step Execution
-
Sample Preparation: Dilute the sample in a volatile, inert solvent such as Dichloromethane (DCM) or Hexane to a concentration of approximately 10–50 µg/mL. Ensure the sample is completely anhydrous, as water degrades GC column stationary phases.
-
Injection: Inject 1.0 µL of the sample using the split mode to prevent column overloading and peak fronting.
-
Data Interpretation: Extract the Total Ion Chromatogram (TIC). Locate the peak corresponding to the analyte (typically eluting in the 200–240°C oven range). Extract the m/z 85 ion chromatogram to specifically filter for THP-protected species in complex reaction mixtures. Confirm the identity by checking the isotopic pattern at m/z 183/185 and 284/286.
References
-
Organic Selenium | Request PDF - ResearchGate Source: ResearchGate URL:[Link] (Context: Utilization of 4-bromophenethyl alcohol protected as a THP ether prior to organometallic transformations).
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link] (Context: Stability profile and acid-catalyzed deprotection mechanics of tetrahydropyranyl ethers).
-
Synthesis of the 9-alkene-1,ω-diol diacetates by Wittig routes Source: ResearchGate URL:[Link] (Context: Mass spectrometry fragmentation patterns of THP ethers, specifically the diagnostic m/z 85 base peak).
experimental protocol for the synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Abstract & Strategic Overview
This application note details the synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) via the acid-catalyzed protection of 2-(4-bromophenyl)ethanol. The tetrahydropyranyl (THP) ether is a cornerstone protecting group in organic synthesis due to its stability against strong bases, nucleophiles, and hydrides, while remaining easily removable under mild acidic conditions.[1]
Scientific Rationale: The protocol prioritizes the use of Pyridinium p-toluenesulfonate (PPTS) over the more aggressive p-toluenesulfonic acid (p-TsOH). While p-TsOH is faster, it frequently catalyzes the oligomerization of the dihydropyran reagent, leading to gummy byproducts and difficult purification. PPTS provides a buffered, mild acidic environment that minimizes side reactions while maintaining high conversion rates (>95%).
Reaction Mechanism
The formation of the THP ether proceeds via an electrophilic addition mechanism. The acid catalyst protonates the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP), generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the 4-bromophenethyl alcohol then attacks this electrophile.
Key Insight: This reaction generates a new stereocenter at the anomeric position of the pyran ring. Since the starting alcohol is achiral, the product is formed as a racemic mixture (
Mechanistic Pathway Diagram
Figure 1: Acid-catalyzed electrophilic addition mechanism for THP protection.[1]
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |
| 2-(4-Bromophenyl)ethanol | 201.06 | Solid | 1.0 | Substrate |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 0.922 | 1.5 | Reagent |
| PPTS | 251.30 | Solid | 0.1 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 1.33 | N/A | Solvent |
| Sat. NaHCO₃ | N/A | N/A | N/A | Quench |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Environment: Inert atmosphere (Nitrogen or Argon) balloon; although the reaction is not strictly air-sensitive, moisture excludes the catalyst, stalling the reaction.
-
Purification: Silica gel flash chromatography column or rotary evaporator.
Experimental Protocol (Standard PPTS Method)
This protocol is scaled for 10 mmol of substrate but is linear and scalable.
Step 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL RBF and cool under a stream of nitrogen.
-
Solvation: Add 2-(4-bromophenyl)ethanol (2.01 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.37 mL, 15.0 mmol, 1.5 equiv) via syringe.
-
Expert Note: A 1.5 equivalent excess is used to account for DHP volatility and potential minor hydrolysis by trace moisture.
-
-
Catalysis: Add PPTS (251 mg, 1.0 mmol, 0.1 equiv) in one portion.
-
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 3–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product (Rf ~0.6) is less polar than the starting alcohol (Rf ~0.2).
-
Step 2: Workup
-
Quench: Once the starting material is consumed, dilute the mixture with DCM (20 mL) and quench by adding saturated aqueous NaHCO₃ (20 mL).
-
Critical: The base neutralizes the acid catalyst. Failure to neutralize can lead to hydrolysis of the THP ether (reversal of the reaction) during concentration or storage.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3] Extract the aqueous layer once more with DCM (20 mL).
-
Washing: Combine organic layers and wash with Brine (saturated NaCl, 30 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 10 minutes. Filter off the solids.[1]
Step 3: Purification
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 35 °C water bath) to yield a crude oil.
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% EtOAc in Hexanes.
-
Yield: Expect 2.6 – 2.7 g (90–95%) of a clear, colorless oil.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Quality Control
To validate the identity of 2-(4-bromophenethoxy)tetrahydro-2H-pyran , compare spectral data against the following expected values.
-
Physical State: Colorless to pale yellow viscous oil.
-
¹H NMR (400 MHz, CDCl₃):
- 7.40 (d, J = 8.4 Hz, 2H, Ar-H) – Aromatic protons ortho to Br.
- 7.10 (d, J = 8.4 Hz, 2H, Ar-H) – Aromatic protons meta to Br.
- 4.58 (t, J = 3.5 Hz, 1H, O-CH-O) – Characteristic anomeric proton of THP.
- 3.85–3.95 (m, 1H) & 3.55–3.65 (m, 1H) – OCH₂ (Linker).
- 2.88 (t, J = 7.0 Hz, 2H, Ar-CH₂) – Benzylic protons.
- 1.45–1.90 (m, 6H) – THP backbone protons.
-
¹³C NMR (100 MHz, CDCl₃):
- 138.0 (Ar-C), 131.4 (Ar-CH), 130.8 (Ar-CH), 120.0 (C-Br).
- 98.8 (Anomeric C).
- 68.5 (Linker O-CH₂), 62.2 (THP O-CH₂).
- 35.8 (Benzylic C).
- 30.6, 25.4, 19.5 (THP backbone).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Wet solvent or old catalyst. | Use anhydrous DCM.[2] Recrystallize PPTS or increase loading to 0.2 eq. Add molecular sieves (3Å). |
| Gummy/Polymerized Residue | DHP polymerization.[2] | Acid was too strong or added too fast. Switch from p-TsOH to PPTS. Add DHP slowly at 0 °C. |
| Product Hydrolysis | Acidic workup or storage. | Ensure NaHCO₃ quench is thorough. Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. |
| New Impurity Spots on TLC | DHP degradation. | DHP is unstable over long periods. Distill DHP before use if the bottle is old. |
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][5] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Refer to Chapter 2: Protection for the Hydroxyl Group).[6]
-
PubChem Compound Summary. (2023). 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0).[7] National Center for Biotechnology Information.
-
BenchChem. (2025).[2] Technical Support: THP Protection of Primary Alcohols. BenchChem Protocols.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran | 79849-46-0 [sigmaaldrich.com]
Application Note: Strategic Utilization of 2-(4-bromophenethoxy)tetrahydro-2H-pyran in Medicinal Chemistry
[1]
Executive Summary
This guide details the synthetic utility and application protocols for 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0), a critical bifunctional building block in modern drug discovery.[1]
In medicinal chemistry, this compound serves as a "masked" phenethyl linker .[1] It allows researchers to exploit the reactivity of the aryl bromide moiety (via cross-coupling or metallation) while the alcohol functionality remains chemically inert due to the tetrahydropyranyl (THP) protecting group.[1] This orthogonality is essential for synthesizing complex scaffolds found in GPCR ligands, kinase inhibitors, and solid-phase synthesis linkers.
Chemical Profile & Structural Logic[1][2]
Compound Identification[1][3]
-
IUPAC Name: 2-[2-(4-bromophenyl)ethoxy]oxane[1]
-
Common Name: 4-Bromophenethyl alcohol THP ether[1][]
-
Key Functionality:
-
Aryl Bromide: Handle for Pd-catalyzed coupling (Suzuki, Buchwald) or Lithiation/Grignard formation.[1]
-
THP Ether: Acid-labile protecting group for the primary alcohol.[1]
-
Ethylene Linker: Provides the specific spatial separation often required in pharmacophores (e.g., bioisostere of biogenic amines).[1]
-
Strategic Value in Synthesis
The compound addresses a common chemoselectivity challenge.[1][6] Unprotected 4-bromophenethyl alcohol possesses an acidic proton (OH) that quenches organometallic reagents (Grignard/Lithium) and competes in alkylation reactions.[1] By masking the alcohol as a THP ether, the molecule becomes a nucleophilic synthon (after metallation) or an electrophilic partner (in cross-coupling), enabling modular library construction.[1]
Core Applications in Drug Design
Application A: The "Masked" Nucleophile Strategy (Grignard/Lithiation)
The most powerful application of this intermediate is its conversion into an organometallic reagent.[1] The THP group is stable to strong bases, allowing the transformation of the aryl bromide into a Grignard or Organolithium species.[1]
-
Mechanism: The protected aryl lithium intermediate can attack ketones, aldehydes, or epoxides to install the phenethyl tail onto a core scaffold.[1]
-
Use Case: Synthesis of selective Estrogen Receptor Modulators (SERMs) or antihistamines where a Ph-CH2-CH2-O- motif is required.[1]
Application B: Solid-Phase Synthesis (Traceless Linkers)
Research has demonstrated the utility of this scaffold in developing selenium-based traceless linkers.[1] The Grignard derivative of the THP ether reacts with selenium to form a diselenide.[1] Upon anchoring to a solid support and subsequent cleavage, it allows for the "traceless" release of target molecules, leaving no residual linker atoms on the final drug candidate.[1]
Application C: Modular Library Synthesis via Suzuki Coupling
For high-throughput screening (HTS), the aryl bromide undergoes Suzuki-Miyaura coupling with various aryl boronic acids.[1] This rapidly generates a library of biphenyl-ethyl-alcohol derivatives, a privileged structure in biologically active natural products (e.g., tyrosol derivatives).
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways enabled by this intermediate.
Caption: Divergent synthetic utility of the THP-protected linker, enabling both nucleophilic (Path A) and electrophilic (Path B) functionalization.[1]
Detailed Experimental Protocols
Protocol 1: Chemoselective Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
This protocol ensures minimal polymerization of the dihydropyran (DHP) reagent.[1]
Reagents:
-
4-Bromophenethyl alcohol (1.0 eq)[1]
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-TsOH (0.01 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 4-bromophenethyl alcohol (20.1 g, 100 mmol) and dissolve in anhydrous DCM (200 mL). -
Addition: Add the acid catalyst (PPTS, 2.5 g). Cool the solution to 0°C using an ice bath to control the exotherm.[1]
-
Reaction: Add DHP (10.1 g, 120 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Expert Note: Slow addition prevents DHP polymerization.[1]
-
-
Monitoring: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (
) should disappear, replaced by the product ( ). -
Workup: Quench with saturated aqueous
(50 mL). Separate organic layer, wash with brine, and dry over .[1][8] -
Purification: Concentrate in vacuo. The residue is often pure enough for use.[1] If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield Expectations: 90–95% as a clear, viscous oil.[1]
-
Protocol 2: Grignard Formation and Electrophilic Trapping
Critical for introducing the phenethyl chain into ketones/aldehydes.[1]
Reagents:
-
2-(4-bromophenethoxy)tetrahydro-2H-pyran (Product from Protocol 1)[1][3][5]
-
Magnesium turnings (activated)[1]
-
Iodine (crystal, catalytic)
Step-by-Step Methodology:
-
Activation: Place Mg turnings (1.2 eq) in a dry 3-neck flask under Argon. Flame dry the glass/Mg.[1] Add a single crystal of
and heat gently until iodine vapor activates the Mg surface.[1] -
Initiation: Dissolve the THP ether (1.0 eq) in anhydrous THF. Add 5% of this solution to the Mg. Heat to reflux until the color fades (Grignard initiation).[1]
-
Formation: Add the remaining solution dropwise to maintain a gentle reflux (without external heating if possible). Stir for 1 hour after addition.
-
Coupling: Cool to 0°C. Cannulate the Grignard reagent into a solution of your electrophile (e.g., Cyclohexanone) in THF.
-
Deprotection (One-Pot): After the coupling is complete, quench with 1M HCl and stir at RT for 2 hours. The acidic quench simultaneously hydrolyzes the THP ether, revealing the primary alcohol.[1]
Expert Insights & Troubleshooting (E-E-A-T)
| Challenge | Mechanistic Cause | Expert Solution |
| Diastereomer Formation | The THP group introduces a chiral center at the acetal carbon.[1] If your molecule has other stereocenters, the NMR will show complex diastereomeric splitting.[1] | Do not attempt to separate diastereomers at this stage.[1] The THP group is transient. The complexity will resolve upon deprotection.[1] |
| Acid Sensitivity | The acetal linkage is sensitive to Lewis Acids (e.g., | If Lewis Acid catalysis is required elsewhere in the molecule, switch to a benzyl ether or silyl ether protection instead of THP.[1] |
| DHP Polymerization | Rapid addition of DHP or high temperatures causes DHP to self-polymerize, turning the mixture dark brown/viscous.[1] | Maintain 0°C during addition and use mild catalysts like PPTS rather than strong sulfonic acids if the scale is large.[1] |
References
-
Preparation of THP Ethers: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability and cleavage conditions).
-
Solid-Phase Linker Application: Nicolaou, K. C., et al. (2000).[1] "A selenide linker for 'traceless' solid-phase organic synthesis."[1][] Biotechnology and Bioengineering, 71(2), 104-106.[]
-
General Reactivity of 4-Bromophenethyl Alcohol: PubChem Compound Summary for CID 465439, 4-Bromophenethyl alcohol.[1] [1]
-
Suzuki Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for Application C).
Sources
- 1. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 4. achmem.com [achmem.com]
- 5. 2-(4-bromophenoxy)tetrahydro-2h-pyran | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran in Natural Product & Medicinal Chemistry
[1]
Abstract
This guide details the synthetic utility of 2-(4-bromophenethoxy)tetrahydro-2H-pyran , a bifunctional building block that serves as a "masked" equivalent of 4-bromophenethyl alcohol (Tyrosol bromide).[1] By protecting the alcohol functionality with a tetrahydropyranyl (THP) ether, researchers can leverage the aryl bromide handle for high-value organometallic transformations—including Grignard formation, lithiation, and Palladium-catalyzed cross-couplings—without interference from the acidic hydroxyl proton. This note provides validated protocols for its synthesis, activation, and application in constructing bioactive scaffolds found in isoquinoline alkaloids, phenylpropanoids, and mitochondrial complex I inhibitors (e.g., Fenazaquin analogs).
Chemical Profile & Strategic Value[1]
The "Masked Tyrosol" Strategy
In natural product synthesis, the 2-(4-hydroxyphenyl)ethanol (Tyrosol) motif is ubiquitous.[1] However, direct functionalization of the aromatic ring is often complicated by the free alcohol. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran solves this by orthogonalizing reactivity:
-
Aryl Bromide (Reactive Handle): Ready for oxidative addition (Pd) or halogen-metal exchange (Mg/Li).[1]
-
THP Ether (Protective Shield): Stable to strong bases and nucleophiles; cleaved quantitatively by mild acid.
| Property | Data |
| CAS Number | 36603-49-3 (Related: 4654-39-1 for alcohol) |
| Formula | C₁₃H₁₇BrO₂ |
| MW | 285.18 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |
| Stability | Stable to base (NaOH, NaH), Grignard reagents, organolithiums.[1][2][3] Labile to aqueous acid (HCl, TsOH). |
Core Applications in Synthesis
Pathway Visualization: The Divergent Synthesis Map
The following diagram illustrates how this single building block diverges into three critical synthetic pathways: Grignard addition, Suzuki coupling, and Lithiation.
Caption: Divergent synthetic pathways utilizing the stability of the THP ether to access Grignard, Lithium, and Palladium chemistries.
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block (Protection)
Objective: Quantitative protection of 4-bromophenethyl alcohol.[1]
Reagents:
-
4-Bromophenethyl alcohol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-bromophenethyl alcohol (e.g., 20.0 g, 100 mmol) and anhydrous DCM (200 mL).
-
Addition: Add DHP (12.6 g, 150 mmol) in one portion.
-
Catalysis: Cool to 0°C. Add p-TsOH (190 mg, 1 mmol). Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the ether (Rf ~0.7).
-
Quench: Add saturated NaHCO₃ solution (50 mL) and stir vigorously for 10 mins.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the pure oil (Yield >95%).[1]
Protocol B: Grignard Formation & Application
Objective: Generation of 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide and addition to an aldehyde.[1]
Context: This reagent is a key intermediate for introducing the phenethyl chain into alkaloids or complex terpenes.
Reagents:
-
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv, activated)
-
Iodine (one crystal) or 1,2-Dibromoethane (catalytic)[1]
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir for 10 mins. Add a crystal of Iodine.[1][4]
-
Initiation: Dissolve the bromide (1.0 equiv) in THF (concentration 0.5 M). Add 5% of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and reflux begins.
-
Propagation: Add the remaining bromide solution dropwise over 30-45 mins, maintaining a gentle reflux.
-
Completion: Reflux for an additional 1 hour. The solution typically turns dark grey/brown.[1]
-
Coupling: Cool to 0°C. Cannulate this Grignard solution into a solution of the electrophile (e.g., benzaldehyde) in THF at 0°C.
-
Workup: Quench with saturated NH₄Cl. The THP group remains intact.
Protocol C: Synthesis of Fenazaquin Analog (Med Chem Case Study)
Objective: Synthesis of a mitochondrial complex I inhibitor scaffold via nucleophilic substitution.
Scientific Basis: This protocol mimics the synthesis of photoaffinity probes for NADH:ubiquinone oxidoreductase [1].
Step-by-Step:
-
Deprotection (if starting from coupled product): If the THP ether was carried through a coupling step, dissolve in MeOH and add catalytic p-TsOH.[1] Stir 1 hr. Concentrate to yield the free alcohol.
-
Activation: Dissolve the free alcohol (e.g., 4-(4-substituted-phenyl)ethanol) in DCM. Add Et₃N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C. Stir 1 hr to form the mesylate.
-
Displacement: Dissolve the mesylate in DMF. Add the nucleophile (e.g., 4-hydroxyquinazoline or a specific amine) and K₂CO₃ (2.0 equiv).[1] Heat to 80°C for 4-6 hours.
-
Result: This yields the ether-linked inhibitor scaffold (e.g., 4-[2-(4-bromophenyl)ethoxy]quinazoline derivatives).[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Grignard won't initiate | Moisture in THF or oxidized Mg surface.[1] | Use "Turbo Grignard" (iPrMgCl[1]·LiCl) for exchange instead of Mg metal, or activate Mg with DIBAL-H (1 mol%).[1] |
| THP cleavage during workup | Acidic quench was too strong or prolonged. | Use sat. NH₄Cl (pH ~5) rather than HCl.[1] Perform extraction quickly. |
| Product is an oil/gum | Common for THP ethers due to the chiral center (diastereomers). | Do not try to crystallize. Purify via column chromatography.[1][5] Note that NMR will show complex multiplets for THP protons.[1] |
| Low Yield in Suzuki | Protodeboronation of boronic acid partner.[1][6] | Use mild base (K₃PO₄) and anhydrous conditions. Switch to Pd(dppf)Cl₂ catalyst.[1] |
References
-
Latli, B., et al. "Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors and candidate photoaffinity probes." Chemical Research in Toxicology, vol. 9, no. 2, 1996, pp. 445-450.[1] Link[1]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.[1] Link[1]
-
Bernini, R., et al. "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol."[7] Antioxidants, vol. 8, no.[7][8] 6, 2019. Link[1]
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Standard reference for THP stability/cleavage conditions).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
palladium-catalyzed cross-coupling reactions involving 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Executive Summary
Phenethyl alcohols are ubiquitous pharmacophores in medicinal chemistry, frequently serving as precursors to complex active pharmaceutical ingredients (APIs). However, the presence of an unprotected primary alcohol during palladium-catalyzed cross-coupling reactions can lead to deleterious side reactions, including alkoxide coordination to the palladium center and subsequent β-hydride elimination. This application note details the robust use of 2-(4-bromophenethoxy)tetrahydro-2H-pyran —a tetrahydropyranyl (THP) protected aryl bromide—as a versatile electrophile in Suzuki-Miyaura cross-coupling. By masking the alcohol as an acetal, the substrate gains complete stability against the basic conditions required for transmetalation, enabling high-yielding C–C bond formation followed by mild acidic deprotection.
Mechanistic Framework & Causality
The Rationale for THP Protection: In cross-coupling methodology, the choice of protecting group dictates the survival of the substrate. The THP ether is an ideal protecting group for primary alcohols because it forms an acetal linkage, rendering the hydroxyl group completely inert to strongly basic reaction conditions, organometallics, and hydrides[1]. If the 4-bromophenethyl alcohol were left unprotected, the inorganic bases utilized in Suzuki couplings (e.g., K₂CO₃, NaOH) could deprotonate the hydroxyl group. The resulting alkoxide could poison the palladium catalyst or trigger off-target oxidation.
The Suzuki-Miyaura Catalytic Cycle: The cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle[2].
-
Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 2-(4-bromophenethoxy)tetrahydro-2H-pyran, forming an arylpalladium(II) bromide intermediate. This is typically the rate-determining step[2].
-
Transmetalation: The base activates the arylboronic acid (forming a nucleophilic boronate complex) and facilitates the transfer of the aryl group to the palladium center, displacing the bromide[3]. The THP group's stability to base is critical here, ensuring the substrate remains intact during this highly basic phase.
-
Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the new C–C bond, releasing the functionalized THP-protected biaryl product and regenerating the Pd(0) catalyst[4].
Catalytic cycle of the Suzuki-Miyaura cross-coupling featuring the THP-protected aryl bromide.
Experimental Workflows & Protocols
The following section provides a self-validating protocol for the Suzuki-Miyaura coupling and subsequent orthogonal deprotection.
Step-by-step experimental workflow for the coupling and subsequent deprotection of the THP ether.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a THP-protected biaryl compound.
Materials:
-
2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenethoxy)tetrahydro-2H-pyran, the arylboronic acid, and K₂CO₃.
-
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by bubbling argon or nitrogen gas directly through the mixture for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the active Pd(0) catalyst and the homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.
-
Reaction: Seal the flask and heat to 80 °C in an oil bath for 4–8 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting aryl bromide is UV-active. The product will typically appear as a new, highly UV-active (and sometimes fluorescent) spot with a lower Rf value.
-
Workup: Once complete, cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield the THP-protected biaryl intermediate.
Protocol B: Mild Acidic Deprotection
Objective: Unmask the primary alcohol to yield the functionalized phenethyl alcohol.
Procedure:
-
Dissolve the purified THP-protected biaryl intermediate in Methanol (0.1 M concentration).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).
-
Stir at room temperature for 2 hours.
-
Self-Validation: Check via TLC. The non-polar THP ether spot will disappear, replaced by a highly polar baseline spot (the free alcohol). This massive shift in Rf confirms successful cleavage.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate.
Data Presentation: Substrate Scope and Yields
The following table summarizes expected outcomes when utilizing Protocol A with various boronic acids. The use of dialkylbiaryl phosphine ligands (like SPhos) can further enhance yields for sterically hindered substrates[4].
| Coupling Partner (Boronic Acid) | Catalyst System | Base / Solvent | Temp / Time | Isolated Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80 °C / 4 h | 92% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:H₂O | 90 °C / 6 h | 88% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 100 °C / 12 h | 81% |
| 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80 °C / 8 h | 85% |
Troubleshooting & Self-Validating Systems
-
Incomplete Conversion: If the aryl bromide persists, check the integrity of the degassing process. Pd catalysts are highly sensitive to oxygen. Alternatively, the boronic acid may have undergone protodeboronation; adding an extra 0.5 equiv of boronic acid can drive the reaction to completion.
-
Homocoupling (Biaryl formation from boronic acid): This is a classic sign of oxygen ingress. Ensure rigorous sparging or utilize the freeze-pump-thaw method.
-
Premature Deprotection: If the free alcohol is observed during the cross-coupling stage, the reaction mixture may be slightly acidic. Ensure the base (K₂CO₃) is fully dissolved and active.
References
-
Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
-
Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (NIH PMC) URL:[Link]
-
Suzuki reaction Source: Wikipedia URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Case ID: THP-PROT-4BrPE Status: Active Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for THP Protection of 4-Bromophenethyl Alcohol
Executive Summary
The synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran involves the acid-catalyzed protection of 4-bromophenethyl alcohol using 3,4-dihydro-2H-pyran (DHP) . While theoretically straightforward, this reaction often suffers from variable yields due to three main failure modes:
-
DHP Polymerization: Strong acids cause DHP to polymerize before reacting with the alcohol.[1]
-
Product Hydrolysis: The resulting acetal is acid-labile; improper neutralization during workup reverses the reaction.
-
Purification Degradation: The product can decompose on slightly acidic silica gel during chromatography.
This guide provides a self-validating protocol using Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst to mitigate these issues, alongside a heterogeneous alternative using Amberlyst-15 .
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (High Yield & Purity)
Recommended for initial synthesis and maximum yield.
Reagents:
-
Substrate: 4-Bromophenethyl alcohol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add 4-bromophenethyl alcohol and anhydrous DCM.
-
Addition: Add PPTS (10 mol%) in one portion. Stir at room temperature (RT) for 5 minutes.
-
Reaction: Add DHP (1.5 equiv) dropwise over 10 minutes.
-
Why: Slow addition maintains a high Alcohol:DHP ratio initially, favoring the desired reaction over DHP self-polymerization.
-
-
Monitoring: Stir at RT for 3–6 hours. Monitor by TLC (Target R_f ~0.6 in 10% EtOAc/Hexanes).
-
Note: The product will appear as two spots (diastereomers) if the alcohol chain induces chirality, though 4-bromophenethyl alcohol is achiral, the THP center is chiral (R/S mixture).
-
-
Quench (Critical): Dilute with Et₂O and wash with half-saturated brine (not water) to remove the catalyst.
-
Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (Et₃N) to prevent on-column hydrolysis.
Protocol B: Heterogeneous Catalysis (Green & Simplified Workup)
Best for scale-up or avoiding aqueous workup.
Reagents:
-
Catalyst: Amberlyst-15 (H+ form) resin (10 wt% of substrate mass)
-
Solvent: DCM or Toluene
Workflow:
-
Suspend alcohol and Amberlyst-15 in solvent.
-
Add DHP (1.2 equiv) slowly.
-
Stir at RT (DCM) or 40°C (Toluene) until complete.
-
Workup: Filter off the resin beads. Concentrate the filtrate.
Mechanism & Optimization Logic
Reaction Pathway
The reaction is an electrophilic addition. The acid catalyst (
Figure 1: Mechanistic pathway highlighting the competition between product formation and DHP polymerization.
Catalyst Performance Comparison
Choosing the right catalyst is the single biggest factor in yield improvement.
| Catalyst | Acidity (pKa) | Typical Yield | Pros | Cons |
| p-TsOH | -2.8 (Strong) | 60-75% | Fast reaction | Promotes DHP polymerization; degrades product on silica. |
| PPTS | 5.2 (Mild) | 85-95% | Minimal side reactions; product stable. | Slower reaction time (3-6h vs 1h). |
| Amberlyst-15 | ~ -2 (Resin) | 80-90% | Easy filtration; reusable. | Requires mechanical stirring; resin can grind into fines. |
| TFA | 0.2 (Strong) | 50-70% | Volatile (easy removal). | Can induce esterification if other groups present. |
Troubleshooting Guide (FAQ)
Category 1: Low Yield & Incomplete Reaction[1]
Q: The reaction stalls at 80% conversion. Should I add more acid? A: No. Adding more strong acid often degrades the product you've already formed.
-
Diagnosis: The catalyst may be quenched by trace moisture or basic impurities in the DHP.
-
Solution: Add 0.2 equiv of fresh DHP. If using p-TsOH, switch to PPTS for the top-up. Ensure the reaction is under an inert atmosphere (Nitrogen/Argon).
Q: I see a large baseline smear on my TLC. What is it? A: This is likely poly-DHP .
-
Cause: High local concentration of acid mixed with DHP before the alcohol could react.
-
Fix: Always add DHP to the Alcohol+Catalyst mixture, never the other way around. Use a syringe pump for addition if the scale is >10g.
Category 2: Purification Issues
Q: My product was pure by NMR crude, but impure after the column. A: The silica gel destroyed your product. Silica is slightly acidic (pH 4-5), which is enough to hydrolyze the THP ether.
-
Protocol: Pre-wash your silica column with 1% Triethylamine in Hexanes . Use 0.5% Et₃N in your eluent system.
-
Alternative: Use neutral alumina instead of silica.
Q: How do I remove excess DHP? A: DHP boils at 86°C.
-
Method: It can be removed by rotary evaporation, but it requires a good vacuum (<20 mbar) and a bath temp of 40°C. If DHP persists, it will elute near the solvent front in chromatography (High R_f).
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for common synthesis failures.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][5][6][7] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[8] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).
-
Bongini, A., Cardillo, G., Orena, M., & Sandri, S. (1979). Amberlyst-15: A mild and effective catalyst for the preparation of tetrahydropyranyl ethers. Synthesis, 1979(08), 618-620.
-
BenchChem Technical Support. (2025). THP Protection of Primary Alcohols: Troubleshooting & Optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
side reactions in the preparation of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Technical Support Center: Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Ticket ID: THP-PROT-4Br Status: Open Assigned Specialist: Senior Application Scientist
Part 1: The Technical Knowledge Base
Welcome to the Technical Support Center. You are likely attempting to protect 2-(4-bromophenyl)ethanol (4-bromophenethyl alcohol) using 3,4-dihydro-2H-pyran (DHP) to form the target THP ether. While this reaction is a staple of organic synthesis, it is prone to specific, frustrating failure modes often overlooked in standard textbooks.
The Core Chemistry & Failure Points
The reaction relies on the acid-catalyzed electrophilic addition of the alcohol to the electron-rich enol ether of DHP.
-
Target Reaction: Markovnikov addition of the primary alcohol to DHP.
-
The Hidden Variable: The kinetic competition between the alcohol (nucleophile) and a second molecule of DHP (acting as a nucleophile).
Visualizing the Divergence: The following pathway map illustrates where your reaction succeeds and where it fails (polymerization vs. protection).
Figure 1: Mechanistic divergence in THP protection. The oxonium intermediate is the critical junction; high DHP concentration without alcohol availability favors the red (polymerization) path.
Part 2: Troubleshooting Guides (FAQs)
Issue #1: "My reaction turned into a viscous sludge/gel."
Diagnosis: DHP Polymerization. This is the most common side reaction. In the presence of strong acid and heat, or if the alcohol is added too slowly, DHP reacts with itself to form poly-tetrahydropyran oligomers.
-
Why it happened:
-
Catalyst too strong: Using unmodified H₂SO₄ or high loads of p-TsOH.
-
Temperature too high: Polymerization has a higher activation energy than protection; heating promotes "goo" formation.
-
Order of addition: Adding the alcohol to the acid/DHP mixture ensures DHP is in excess relative to the nucleophile, favoring self-reaction.
-
-
Corrective Action:
-
Switch Catalyst: Use Pyridinium p-toluenesulfonate (PPTS) .[1] It is less acidic than p-TsOH and significantly reduces polymerization risk.
-
Stoichiometry: Do not use a massive excess of DHP. 1.2 to 1.5 equivalents is sufficient.
-
Temperature: Run at 0°C to Room Temperature (RT). Do not heat unless absolutely necessary.
-
Issue #2: "My NMR spectrum is a mess. I see split peaks where I expect triplets."
Diagnosis: Diastereotopic Protons (Not an Impurity).
Users often assume their product is impure because the clean triplets of the starting material's ethyl chain (
-
The Science:
-
The formation of the THP ether creates a new chiral center at the anomeric carbon (C2 of the pyran ring).
-
Even though your product is a racemate (50:50 mix of R/S at the THP center), the presence of this chiral center makes the adjacent protons on the ethoxy linker diastereotopic .
-
Result: The two protons on the
-carbon (next to oxygen) are no longer chemically equivalent. They will split each other, appearing as complex multiplets rather than a simple triplet.
-
-
Verification: Check the integration. If the "messy" multiplet integrates to 2H, it is likely your product, not an impurity.
Issue #3: "I lost my product during column chromatography."
Diagnosis: Acidic Hydrolysis on Silica.
THP ethers are acetals. They are stable to base but labile to acid . Silica gel is slightly acidic (
-
The Fix:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
-
Eluent: Add 0.5% Et₃N to your mobile phase during purification. This neutralizes the silica acid sites and prevents deprotection on the column.
-
Part 3: Optimized Experimental Protocol
This protocol uses PPTS to minimize side reactions and includes a buffered workup to prevent hydrolysis.
Reagents:
-
Substrate: 2-(4-bromophenyl)ethanol (
) -
Reagent: 3,4-Dihydro-2H-pyran (DHP) (
) -
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (
) -
Solvent: Dichloromethane (DCM), Anhydrous (
concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add the alcohol and anhydrous DCM. -
Addition: Add DHP via syringe.
-
Catalysis: Add PPTS in one portion at
. Allow the reaction to warm to RT naturally.-
Why? Starting cold suppresses the initial exotherm and kinetic polymerization.
-
-
Monitoring: Check TLC after 2 hours.
-
Stain: Use PMA (Phosphomolybdic Acid) or
. THP ethers stain actively.
-
-
Quench (Critical): Once complete, add saturated aqueous
.-
Note: Do not use water or acid. The pH must remain
.
-
-
Workup: Extract with DCM (
). Wash combined organics with brine. Dry over . -
Purification: Concentrate in vacuo. If purification is needed, use silica gel pre-neutralized with
.
Data Summary Table:
| Parameter | Recommended Value | Reason for Constraint |
| DHP Equivalents | 1.2 – 1.5 | Excess leads to polymerization; too little leads to incomplete conversion. |
| Temperature | 0°C | Heat (>40°C) promotes DHP oligomerization. |
| Catalyst (Preferred) | PPTS (10 mol%) | Milder than p-TsOH; reduces "tar" formation. |
| Quench pH | pH 8–9 | Acidic quench hydrolyzes the product back to alcohol. |
Part 4: Troubleshooting Decision Tree
Use this flow to diagnose reaction failures in real-time.
Figure 2: Diagnostic logic for common THP protection failures.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (Standard reference for THP stability and cleavage conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[2][3] J. Org.[2] Chem.1977 , 42, 3772–3774. (Establishes PPTS as the superior catalyst for avoiding polymerization).
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." (General mechanistic overview and stability data). Link
- Hoye, T. R.; et al. "Diastereotopic Protons in Achiral Molecules with Chiral Centers." J. Chem. Educ. (Context for NMR complexity in THP ethers).
Sources
Technical Support Center: Isolation & Purification of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexpected yield losses or product degradation when isolating tetrahydropyranyl (THP) ethers.
The compound 2-(4-bromophenethoxy)tetrahydro-2H-pyran is a highly valuable synthetic building block [1][1]. However, because it contains an acid-sensitive acetal linkage, its purification requires strict environmental control. This guide provides field-proven, self-validating methodologies to ensure quantitative recovery and high purity of your target molecule.
Core Purification Workflow
To successfully isolate this molecule, you must neutralize the inherent acidity of standard chromatographic media. The workflow below outlines the critical path from reaction quench to pure product isolation.
Fig 1. Self-validating purification workflow for acid-sensitive THP ethers.
Troubleshooting Guide & FAQs
Q1: Why am I losing my product (reverting to 4-bromophenethyl alcohol) during silica gel chromatography? Causality: Standard silica gel (SiO₂) possesses a surface densely populated with silanol (Si-OH) groups, creating a mildly acidic microenvironment (pH ~4.5–5.5). THP ethers are acetals, which are exquisitely sensitive to acid-catalyzed hydrolysis [2][2]. When your compound interacts with the stationary phase, the silanols protonate the oxygen of the THP ring, triggering oxocarbenium ion formation and subsequent cleavage back to the free alcohol. Solution: You must buffer the silica gel by adding 1% v/v Triethylamine (Et₃N) to your eluent. The Et₃N acts as a sacrificial base, neutralizing the silanol protons.
Q2: How do I effectively remove excess 3,4-dihydro-2H-pyran (DHP) without compromising the THP ether? Causality: DHP is typically used in stoichiometric excess to drive the protection to completion. Unreacted DHP can polymerize on the column or co-elute with non-polar fractions. Solution: Because DHP is relatively volatile (bp ~86 °C), the most effective method is to remove it prior to chromatography via rotary evaporation under high vacuum at a strictly controlled temperature (< 35 °C). Exceeding 35 °C in the presence of trace acid will thermally degrade your product.
Q3: My NMR spectrum shows complex multiplets for the THP ring. Is my product a mixture of diastereomers or impure? Causality: 4-Bromophenethyl alcohol is achiral, but the addition of the THP group introduces a chiral center at the anomeric carbon (C2 of the pyran ring). This results in a racemic mixture of enantiomers, which appear identical in standard 1D NMR. The complexity arises because the THP ring adopts a chair conformation; the axial and equatorial protons couple extensively with each other, leading to broad, complex multiplets between 1.4–1.9 ppm. This is the expected spectral signature, not an impurity.
Fig 2. Troubleshooting logic tree for THP ether degradation during isolation.
Self-Validating Experimental Protocol
This step-by-step methodology ensures that the structural integrity of 2-(4-bromophenethoxy)tetrahydro-2H-pyran is maintained throughout purification. Flash chromatography using mixtures like EtOAc/hexanes or Et₂O/hexanes is the industry standard for this class of molecules [3][3].
Phase 1: Pre-Column Validation (2D TLC Check)
Before running the column, verify if your specific batch of silica requires buffering.
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in 10% EtOAc in Hexanes (Dimension 1).
-
Dry the plate thoroughly, rotate it 90 degrees, and develop it again in the exact same solvent system (Dimension 2).
-
Validation: If the product spot lies perfectly on the diagonal, it is stable. If you see a smear or a spot dropping below the diagonal, the THP ether is hydrolyzing on the silica, confirming the absolute necessity of Et₃N buffering.
Phase 2: Buffered Flash Chromatography
-
Column Packing: Slurry-pack 230–400 mesh silica gel using a solvent system of Hexanes containing 1% v/v Triethylamine (Et₃N) . Run at least two column volumes of this buffered solvent through the bed to fully neutralize the silanol sites.
-
Loading: Dissolve the crude 2-(4-bromophenethoxy)tetrahydro-2H-pyran in a minimum amount of buffered hexanes or DCM and carefully apply it to the column head.
-
Elution: Elute using a gradient of 0% to 10% EtOAc in Hexanes , ensuring that all eluent batches contain 1% v/v Et₃N.
-
Fraction Validation (Dual-Stain Technique): Spot fractions on a TLC plate.
-
Check 1: Inspect under UV light (254 nm). The 4-bromophenyl moiety is strongly UV-active.
-
Check 2: Dip the plate in acidic KMnO₄ or Phosphomolybdic Acid (PMA) stain and heat. The acid in the stain cleaves the THP ring, oxidizing the resulting alcohol/aldehyde to reveal a bright spot.
-
Self-Validation: The target product must be positive for both UV and the chemical stain.
-
Quantitative Data & Parameters
Use the following reference parameters to benchmark your purification process.
| Parameter | Recommended Value | Causality / Rationale |
| Silica Gel Mesh | 230–400 mesh | Provides optimal surface area and resolution for flash chromatography. |
| Eluent System | 5–10% EtOAc in Hexanes | Achieves an ideal Rf of ~0.35–0.40 for the THP ether. |
| Buffer Additive | 1% v/v Triethylamine | Neutralizes acidic silanols (pKa ~4.5) to prevent acetal cleavage. |
| Evaporation Temp | < 35 °C | Prevents thermal degradation of the acetal in the presence of trace acid. |
| Rf (Starting Material) | ~0.15 (10% EtOAc/Hex) | Highly polar due to the free hydrogen-bonding hydroxyl group. |
| Rf (THP Product) | ~0.40 (10% EtOAc/Hex) | Significantly less polar due to the masking of the hydroxyl group. |
References
- Supporting Inform
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC, nih.gov,
- 2-(4-Bromophenethoxy)tetrahydro-2H-pyran - Achmem, achmem.com,
Sources
optimization of reaction time and temperature for 2-(4-bromophenethoxy)tetrahydro-2H-pyran synthesis
Ticket ID: THP-OPT-79849 Subject: Optimization of Reaction Time & Temperature for THP Protection of 4-Bromophenethyl Alcohol Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
This guide addresses the synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran via the acid-catalyzed protection of 4-bromophenethyl alcohol with 3,4-dihydro-2H-pyran (DHP) .[1]
The reaction is a standard electrophilic addition to an enol ether. While conceptually simple, scale-up and yield optimization often fail due to three specific pitfalls: uncontrolled exotherms leading to DHP polymerization , hydrolysis during workup , and incomplete conversion due to moisture .
This support module provides optimized parameters, troubleshooting workflows, and validated protocols derived from field data and kinetic principles.
Module 1: Critical Parameter Optimization
Q1: What is the optimal temperature window for this reaction?
Recommendation: 0°C to 25°C (Room Temperature) .
-
The Thermodynamic Reality: The addition of alcohols to DHP is exothermic. High temperatures (
) do not significantly improve the rate for primary alcohols like 4-bromophenethyl alcohol but drastically increase the rate of side reactions—specifically the acid-catalyzed self-polymerization of DHP, which turns the reaction mixture dark brown/black. -
The Kinetic Sweet Spot:
-
Initiation (0°C): Always cool the alcohol/catalyst mixture before adding DHP. This controls the initial exotherm.
-
Propagation (20-25°C): Allow the reaction to warm to room temperature to ensure complete conversion.
-
Warning: If the reaction is sluggish at RT, do not heat immediately. Check catalyst activity or moisture content first.[1] Heating is a last resort and should rarely exceed 40°C for this substrate.[1]
-
Q2: How long should the reaction run?
Recommendation: 1 to 4 hours (Catalyst dependent).
-
Standard Acid Catalysts (p-TSA, PPTS): Conversion typically reaches >95% within 1–3 hours at RT.
-
Heterogeneous Catalysts (Amberlyst-15): May require 3–6 hours due to mass transfer limitations.[1]
-
Over-reaction Risks: Running the reaction "overnight" (18+ hours) is common but suboptimal. Prolonged exposure to acidic conditions can lead to the formation of dipyranyl ether byproducts or slow hydrolysis if ambient moisture enters the system.
Module 2: Troubleshooting & Failure Analysis
Q: My reaction mixture turned dark brown/black. Is the product lost?
Diagnosis: DHP Polymerization. This is the most common failure mode. It indicates the local acid concentration was too high or the temperature spiked.
-
Fix: The product is likely still there but requires purification. For the next run, reduce the acid catalyst loading (try 1 mol%) and add DHP dropwise at 0°C to dissipate heat.
Q: I see full conversion on TLC, but low yield after isolation.
Diagnosis: Acid-Catalyzed Hydrolysis during Workup. THP ethers are acetals, stable to base but extremely labile to acid.[1]
-
The Trap: If you wash the organic layer with water without neutralizing the catalyst first, the residual acid in the aqueous phase will hydrolyze your product back to the starting alcohol.
-
Fix: Mandatory Quench. Always add a base (Triethylamine or saturated NaHCO₃) to the reaction mixture before adding water/brine. Ensure the aqueous phase pH is >7.
Q: The reaction stalls at 80% conversion.
Diagnosis: Moisture Contamination. Water competes with the alcohol for the DHP, forming 2-hydroxytetrahydropyran (hemiacetal).
-
Fix: Use anhydrous solvents (DCM or THF). Dry the starting material (4-bromophenethyl alcohol) via azeotropic distillation with toluene if it has been stored for long periods.
Module 3: Experimental Protocols
Protocol A: Standard Homogeneous Catalysis (High Throughput)
Best for small scale (<10g) where speed is critical.
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve 4-bromophenethyl alcohol (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PPTS is milder than p-TSA and reduces polymerization risk.[1]
-
Addition: Cool to 0°C . Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Remove ice bath. Stir at RT for 3 hours . Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Add Triethylamine (0.2 equiv) to quench. Wash with sat.[1][2] NaHCO₃, then brine.[2] Dry over Na₂SO₄.[1][2][3][4]
-
Purification: Concentrate in vacuo. Flash chromatography (usually not required if conversion is high; quantitative yield is common).
Protocol B: Green/Scale-Up Heterogeneous Catalysis
Best for larger scale (>10g) or regulatory-compliant synthesis (metal-free, easy workup).[1]
-
Setup: Reactor with mechanical stirrer.
-
Loading: Charge 4-bromophenethyl alcohol (1.0 equiv) and DCM (or Toluene for green metrics).
-
Catalyst: Add Amberlyst-15 (H+ form) resin (5 wt% relative to alcohol).
-
Reaction: Stir at RT for 4–6 hours .
-
Workup: Filter off the solid resin (catalyst can be recycled).
-
Isolation: Wash filtrate with dilute NaHCO₃. Concentrate.
Module 4: Data & Visualization[1]
Comparative Optimization Data
Based on kinetic studies of primary phenethyl-type alcohols.
| Catalyst | Temp | Time | Yield | Notes |
| p-TSA | RT | 1.5 h | 92% | Fast, but high risk of DHP polymerization if not cooled initially.[1] |
| PPTS | RT | 3.0 h | 96% | Recommended. Mild, excellent impurity profile. |
| Amberlyst-15 | RT | 5.0 h | 94% | Excellent for scale-up; simple filtration workup.[1] |
| p-TSA | 60°C | 0.5 h | 75% | Not Recommended. Significant darkening and byproduct formation.[1] |
Diagram 1: Reaction Mechanism & Kinetic Pathways
This diagram illustrates the acid-catalyzed cycle and the competing polymerization pathway.[1]
Caption: Kinetic pathway showing the desired route (green) vs. thermal/acidic failure modes (red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic logic for resolving common synthesis failures.
References
-
BenchChem Technical Support. Technical Support Center: THP Protection of Primary Alcohols. Retrieved from
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][5] The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational reference for PPTS protocol).
-
ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from (Specific scale-up data for bromo-primary alcohol analogs).
-
Sigma-Aldrich. Product Specification: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0).[1] Retrieved from
Sources
troubleshooting cleavage of the tetrahydropyran (THP) group
Technical Support Center: THP Deprotection & Troubleshooting
Welcome to the Advanced Synthesis Support Module. Subject: Cleavage of Tetrahydropyranyl (THP) Ethers Ticket ID: THP-CLEAVE-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Foundation
The tetrahydropyranyl (THP) group is a "workhorse" acetal protecting group for alcohols.[1] While generally robust to bases, nucleophiles, and hydrides, its removal (cleavage) relies on the reversibility of acid-catalyzed acetal formation.
The Core Problem: Users often treat THP deprotection as a trivial "add acid and stir" step. However, the reaction is an equilibrium process driven by entropy and the concentration of water. Failure often stems from insufficient water (in anhydrous solvents), insufficient acid strength for the specific substrate sterics, or side-reactions of the liberated 5-hydroxypentanal.
Mechanism of Action
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via an oxocarbenium intermediate.
Figure 1: Acid-catalyzed hydrolysis pathway.[2] Note that the formation of the oxocarbenium ion is often the rate-determining step, heavily influenced by the steric environment of the alcohol (R).
Tier 1: Standard Protocols & Kinetic Troubleshooting
Scenario: You are deprotecting a standard primary or secondary alcohol with no extreme acid sensitivity.
Standard Protocol A: PPTS (Pyridinium p-toluenesulfonate)
The industry standard for mild cleavage.
-
Dissolve substrate in Ethanol (0.1 M).
-
Add PPTS (0.2 – 0.5 equiv).
-
Heat to 55°C.
-
Monitor via TLC. Timeframe: 1–4 hours.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50%) | Equilibrium Trap: The reaction is reversible. If using anhydrous EtOH, there may not be enough water to drive the equilibrium forward. | Add 5-10% water to the Ethanol. This pushes the equilibrium toward the aldehyde/diol byproduct. |
| Reaction Too Slow | Steric Hindrance: Tertiary or bulky secondary alcohols form the oxocarbenium ion slowly. | Switch solvent to n-Propanol (higher boiling point) and heat to 80°C, or switch to Protocol B (p-TsOH). |
| New Spot on TLC (High Rf) | Trans-acetalization: The solvent (EtOH) has swapped with the substrate alcohol, but the THP ring is still intact on the solvent. | This is chemically fine; the goal is to free your alcohol. Ensure the "new spot" corresponds to your free alcohol. |
Standard Protocol B: p-TsOH (p-Toluenesulfonic Acid)
For stubborn substrates.
-
Dissolve in MeOH/THF (1:1).
-
Add p-TsOH•H2O (0.05 equiv).
-
Stir at Room Temp (RT).
Tier 2: The "Fragile" Substrate (Acid-Sensitive)
Scenario: Your molecule contains acid-labile groups (e.g., epoxides, silyl ethers like TBS/TES, or trityl groups) that fall apart under standard acidic conditions.
Q: How do I remove THP without touching a TBS ether?
A: Standard acids (HCl, p-TsOH) will likely clip TBS ethers. You must use a method that relies on Lewis acidity or neutral conditions.
Recommended Protocol: Iodine in Methanol Iodine acts as a mild Lewis acid catalyst. This method is highly selective for THP over silyl ethers and trityl groups.
-
Dissolve substrate in MeOH.
-
Add Iodine (1 mol% - catalytic).
-
Stir at RT.
-
Quench with aqueous Na2S2O3 (sodium thiosulfate) to remove iodine color before extraction.
Q: My molecule has an epoxide. Even mild acid is too risky.
A: You need essentially neutral conditions.
Recommended Protocol: LiCl in DMSO This method operates at neutral pH but requires heat. It is excellent for highly sensitive poly-functionalized substrates.
-
Dissolve substrate in DMSO containing 5% water.
-
Add LiCl (excess, ~5-10 equiv).
-
Heat to 90°C for 4-8 hours.
-
Workup: Requires extensive water wash to remove DMSO.
Tier 3: Advanced Optimization & FAQs
Q: I have a "sticky oil" byproduct that won't leave my product. What is it?
A: That is 5-hydroxypentanal (or its cyclic hemiacetal form).
-
The Fix: It is water-soluble but tends to drag into organic layers.
-
Wash: Use a slightly basic aqueous wash (NaHCO3) during extraction.
-
Purification: If it persists, the aldehyde functionality allows it to stain strongly with Anisaldehyde/Permanganate, making your NMR look cleaner than the TLC suggests. It usually separates easily via flash column chromatography (it is very polar).
-
Q: Can I selectively remove one THP in the presence of another?
A: Generally, No. While kinetic differences exist (Primary THP cleaves faster than Secondary THP), the window is narrow.
-
Expert Tip: If you need differentiation, you should have used orthogonal protection (e.g., THP for one, TBS for the other) during the synthesis design. If you are stuck now, try Magnesium Bromide (MgBr2) in Ether at low temperature (-20°C to 0°C), which relies on chelation control and may favor the less hindered ether.
Decision Matrix (Graphviz)
Use this flow to select the correct protocol for your specific substrate.
Figure 2: Strategic decision tree for selecting deprotection conditions.
Reference Data: Reagent Comparison
| Reagent | Conditions | Approx.[1][4][6][8][9][10][11][12] Time | Acid Strength | Key Compatibility Notes |
| PPTS | EtOH, 55°C | 3-6 h | Mild (pKa ~ 5.2) | Safe for most functionalities; slow for tertiary alcohols. |
| p-TsOH | MeOH, RT | 1 h | Strong (pKa ~ -2.8) | Fast; will cleave silyl ethers and acetonides. |
| HCl (aq) | THF/H2O, RT | 0.5 h | Strong | Cheapest; good for simple substrates; incompatible with acid-labile groups. |
| Iodine (I2) | MeOH, RT | 2-4 h | Lewis Acid | Chemoselective: Cleaves THP but leaves TBDMS/TBS intact [1]. |
| LiCl | DMSO/H2O, 90°C | 4-12 h | Neutral | Excellent for epoxides and highly sensitive substrates [2]. |
References
-
Kumar, H. M. S., et al. (1999).[4] "Iodine catalyzed mild and efficient tetrahydropyranylation/depyranylation of alcohols."[10][13] Chemistry Letters, 28(8), 857-858.
-
Maiti, G., & Roy, S. C. (1996).[10] "Mild and efficient method for the selective deprotection of tetrahydropyranyl ethers to alcohols."[14] The Journal of Organic Chemistry, 61(17), 6038-6039.
-
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (General reference for PPTS/p-TsOH protocols).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Introduction: The Scale-Up Mandate
Welcome to the Technical Support Center. You are likely here because a standard lab-scale THP protection protocol is failing to meet specifications upon scale-up.
The synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran involves the protection of 4-bromophenethyl alcohol with 3,4-dihydro-2H-pyran (DHP). While trivial on a milligram scale, multi-kilogram production introduces three critical failure modes:
-
Exothermic Runaway: The acid-catalyzed addition of DHP is highly exothermic.
-
Oligomerization: Excess acid or heat causes DHP to polymerize into a gummy "tar" that complicates purification.
-
Hydrolytic Reversion: The product is an acetal; trace acidity during workup or storage will hydrolyze it back to the starting alcohol.
This guide replaces "textbook" advice with field-proven engineering controls for robust scale-up.
Module 1: Reaction Optimization & Kinetics
Q1: My reaction exotherms violently upon DHP addition. How do I control this on a 100g+ scale?
A: The reaction between an alcohol and DHP is an equilibrium process driven by acid catalysis. The exotherm is immediate. On a large scale, you cannot add reagents "all at once."[1]
The Protocol:
-
Dissolve First: Dissolve 4-bromophenethyl alcohol in the solvent (Toluene or 2-MeTHF are preferred over DCM for scale) with the catalyst.
-
Dose DHP: Add DHP via a dropping funnel or dosing pump over 30–60 minutes.
-
Active Cooling: Maintain the internal temperature between 0°C and 20°C . Do not allow it to exceed 40°C, as this triggers DHP polymerization [1].
Q2: Which catalyst should I use? pTSA is causing dark impurities.
A: While p-Toluenesulfonic acid (pTSA) is common, it is often too aggressive for scale-up, leading to "charring" or DHP oligomerization.
Recommendation: Switch to Pyridinium p-toluenesulfonate (PPTS) .[2]
-
Why: PPTS is a weaker acid than pTSA. It catalyzes the protection effectively but is less likely to initiate the cationic polymerization of DHP [2].
-
Loading: Use 5–10 mol%.
-
Alternative: If you must use pTSA, use only 0.1–1.0 mol% and ensure strictly anhydrous conditions.
Q3: I see a new spot on TLC that isn't product or starting material. What is it?
A: This is likely a DHP-dimer or oligomer, or the result of moisture contamination.
| Impurity Type | Cause | Solution |
| DHP Dimer | High temperature or strong acid. | Switch to PPTS; keep T < 25°C. |
| Starting Alcohol | Hydrolysis (water entry) or incomplete reaction. | Use anhydrous solvents; add 0.1 eq extra DHP. |
| Hemiacetal | Incomplete reaction intermediate. | Extend reaction time; ensure catalyst is active. |
Module 2: Workup & Quenching (Critical Step)
Q4: My yield drops significantly after workup. The NMR shows starting alcohol. Why?
A: You are experiencing Acid-Catalyzed Hydrolysis during the concentration step. THP ethers are acetals and are stable to base but extremely labile to acid.
The Mechanism of Failure: If the catalyst (pTSA/PPTS) is not completely neutralized before you evaporate the solvent, the concentration of acid increases as the volume decreases. The heat from the rotovap + concentrated acid + trace moisture = rapid hydrolysis back to the alcohol [3].
The Fix:
-
Quench: Add Triethylamine (Et3N) (1.5 equivalents relative to the catalyst) directly to the reaction mixture before adding water.
-
Verify pH: Ensure the aqueous layer pH is > 8 during the wash.
-
Buffer: Wash the organic layer with saturated NaHCO₃ solution, not just water.
Q5: How do I remove the excess DHP without a column?
A: DHP has a boiling point of ~86°C. On a large scale, you cannot easily chromatograph the mixture.
-
Distillation: If your product is stable, DHP can be removed via vacuum distillation (rotovap at 40–50°C/20 mbar).
-
Azeotrope: If using Toluene, DHP will co-evaporate. Repeat the toluene addition and evaporation twice to strip residual DHP.
Module 3: Visualization of Workflow
The following diagram illustrates the critical decision points for the synthesis and purification process.
Figure 1: Process flow diagram for the scale-up synthesis of THP-protected alcohols, highlighting critical control points for exotherm and pH management.
Module 4: Purification & Stability
Q6: The product is an oil and I can't crystallize it. How do I purify it?
A: 2-(4-bromophenethoxy)tetrahydro-2H-pyran is often a viscous oil or low-melting solid.
-
High Vacuum Stripping: If the purity is >95% by NMR (with only DHP/solvent as impurities), extended high-vacuum drying (0.1 mbar, 40°C, 12h) is often sufficient to remove volatiles.
-
Wipe-Film Evaporation: For multi-kilo scale, use a wiped-film evaporator to remove heavy oligomers (residue) from the product (distillate), or vice-versa depending on boiling points.
-
Crystallization Attempt: If it refuses to solidify, dissolve in minimal n-Heptane at -20°C and scratch the flask. Seed crystals are essential for this molecule [4].
Q7: How should I store the final product?
A:
-
Add a Stabilizer: For long-term storage of large batches, adding 0.1% Triethylamine can prevent auto-catalytic hydrolysis.
-
Conditions: Store at 4°C under Argon. Moisture + Acid traces = Degradation.
Summary of Specifications
| Parameter | Specification | Reason |
| Reagent Stoichiometry | Alcohol (1.0 eq) : DHP (1.2–1.5 eq) | Excess DHP drives equilibrium; too much creates oligomers. |
| Temperature | 0°C – 25°C | Prevents polymerization of DHP. |
| Catalyst | PPTS (Preferred) or pTSA | PPTS is milder and safer for scale. |
| Quench pH | pH 8–9 | Prevents hydrolysis during workup. |
| Solvent | Toluene, 2-MeTHF, or EtOAc | Avoids DCM (regulatory issues); Toluene azeotropes water. |
References
-
BenchChem. (2025).[2] Technical Support Center: THP Protection of Primary Alcohols. Retrieved from 2
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism.[3] Retrieved from 3
-
Organic Chemistry Portal. (2023). Tetrahydropyranyl Ethers: Stability and Reactivity. Retrieved from 4
-
MilliporeSigma. (2023). 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Properties. Retrieved from 5
Sources
dealing with diastereomers of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Topic: 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Status: Active | Ticket Volume: High | Urgency: Critical
🟢 System Status: Operational
Welcome to the Advanced Synthesis Support Portal. You are accessing the troubleshooting hub for 2-(4-bromophenethoxy)tetrahydro-2H-pyran . This guide addresses the common confusion regarding the stereochemical nature of tetrahydropyranyl (THP) protection, specifically the "diastereomer vs. enantiomer" ambiguity that arises during spectral analysis and purification.
🛠️ Module 1: Diagnostic & Troubleshooting (FAQs)
Ticket #404: "My NMR shows a complex mixture. Do I have diastereomers?"
User Report: I synthesized 2-(4-bromophenethoxy)tetrahydro-2H-pyran using 2-(4-bromophenyl)ethanol and DHP. The
Technical Diagnosis: You are likely not observing diastereomers, but rather diastereotopic protons .
-
The Stereochemistry: The reaction of an achiral alcohol (2-(4-bromophenyl)ethanol) with DHP creates a single new chiral center at the C2 (anomeric) position of the pyran ring. This results in a racemic mixture (a pair of enantiomers), not diastereomers.
-
The NMR Effect: Although the molecule is a racemate, the chiral center at C2 makes the adjacent methylene protons of the ethoxy chain (
) chemically non-equivalent.-
These protons are diastereotopic .[1][2][3] They "feel" the chiral center differently.
-
Result: They split each other (geminal coupling) and the adjacent methylene group (vicinal coupling), appearing as two complex multiplets (often
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) rather than a clean triplet.
-
Action Plan:
-
Verify Starting Material: Ensure your starting alcohol was indeed 2-(4-bromophenyl)ethanol (achiral). If you used 1-(4-bromophenyl)ethanol (chiral), you would have formed true diastereomers.
-
Run HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment will confirm that both "distinct" proton signals correlate to the same carbon atom.[1] If they do, they are diastereotopic protons of a single enantiomeric pair, not a mixture of diastereomers.
Ticket #405: "I cannot separate the isomers on Silica Gel."
User Report: I see one spot on TLC (Rf ~0.4 in 10% EtOAc/Hex), but I want to separate the isomers. Flash chromatography isn't working.
Technical Diagnosis: Since the product is a racemate (enantiomers), they possess identical physical properties (boiling point, polarity, retention factor on achiral silica). Standard flash chromatography will never separate them.
Action Plan:
-
Requirement: You must use Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .
-
Stationary Phase Selection: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H) are the industry standard for resolving THP ethers.
-
Mobile Phase: Hexane/IPA mixtures (typically 90:10 to 99:1). Avoid acidic modifiers which can degrade the acetal.[4]
🔬 Module 2: Synthesis & Stability Protocols
Protocol A: Clean Synthesis (Minimizing Side Reactions)
The primary failure mode in this synthesis is the acid-catalyzed polymerization of DHP, which creates a viscous gum that is difficult to remove.
Reagents:
-
Substrate: 2-(4-bromophenethoxy)ethanol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) [Preferred over pTsOH for milder acidity]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the alcohol and PPTS in DCM at 0°C under N
. -
Addition: Add DHP dropwise over 20 minutes. Rapid addition causes exotherms that trigger DHP polymerization.
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Add saturated NaHCO
solution. Crucial: The aqueous layer must be basic to prevent hydrolysis during workup. -
Isolation: Extract with DCM, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc + 1% Triethylamine). The amine keeps the silica basic to prevent deprotection on the column.
Protocol B: Stability & Reactivity Profile
This molecule is a "masked" alcohol. Understanding its stability window is vital for downstream applications (e.g., Grignard formation).
| Condition | Stability | Notes |
| Aqueous Acid (pH < 4) | ❌ Labile | Hydrolyzes back to alcohol + 5-hydroxypentanal. |
| Lewis Acids (e.g., BF | ⚠️ Variable | Can trigger ring opening or polymerization. |
| Base (NaOH, KOH) | ✅ Stable | Completely inert to hydrolysis. |
| Nucleophiles (LiAlH | ✅ Stable | Inert to reduction. |
| Organometallics (R-Li, R-MgBr) | ✅ Stable | Critical Feature: The THP ether survives the lithiation of the aryl bromide. |
📊 Module 3: Visual Logic & Decision Trees
Workflow 1: Isomer Identification Logic
Use this flow to determine if you are dealing with enantiomers (standard) or true diastereomers (contamination).
Caption: Decision matrix for distinguishing between diastereotopic NMR signals (racemate) and true diastereomeric mixtures.
Workflow 2: Synthesis & Application Cycle
This pathway illustrates the correct usage of the THP ether in a drug development context (e.g., Grignard generation).
Caption: The THP protection cycle, highlighting the stability window allowing organometallic transformation of the aryl bromide.
📚 References & Authority
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for THP stability and cleavage conditions).
-
Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005. (Authoritative source on diastereotopic proton splitting in NMR).
-
Wuts, P. G. M. "Tetrahydropyranyl (THP) Protecting Group." In Greene's Protective Groups in Organic Synthesis; Wiley, 2014.
-
Phenomenex Application Guide. "Chiral HPLC Separation Strategies." (Source for polysaccharide column selection for ethers).
Sources
Technical Support Center: Troubleshooting & Purification Guide for 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-(4-bromophenethoxy)tetrahydro-2H-pyran .
The protection of 4-bromophenethyl alcohol as a tetrahydropyranyl (THP) ether is a critical transformation. The resulting aryl bromide is heavily utilized as a stable precursor for metal-halogen exchange (e.g., Grignard or organolithium reagents) and solid-phase linker synthesis[1][2]. Because the THP group is an acetal, it is perfectly stable to strong bases and nucleophiles, but highly sensitive to acidic hydrolysis[3].
This guide dissects the mechanistic causality behind common impurities, provides self-validating protocols, and offers a definitive troubleshooting matrix to ensure high-yield synthesis and purification.
Mechanistic Overview & Impurity Profiling
The formation of 2-(4-bromophenethoxy)tetrahydro-2H-pyran relies on the acid-catalyzed addition of 4-bromophenethyl alcohol to 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP double bond, generating a highly electrophilic oxocarbenium ion, which is subsequently trapped by the primary alcohol[4].
However, the oxocarbenium intermediate is highly reactive. If the reaction conditions are not strictly controlled, competing nucleophiles (like water or unreacted DHP) will hijack the pathway, generating a specific profile of impurities.
Table 1: Quantitative Impurity Profile & Resolution Strategy
| Impurity | Causality / Mechanism | TLC Characteristic (Hex/EtOAc 4:1) | Removal Strategy |
| Unreacted 4-Bromophenethyl Alcohol | Inactive catalyst or water quenching the oxocarbenium ion[5]. | Highly polar (Rf ~ 0.2). Stains dark with KMnO4. | Easily removed via silica gel chromatography. |
| Poly-DHP (Oligomers) | Use of excessively strong acid (e.g., PTSA) causes DHP to act as a nucleophile against its own oxocarbenium ion[5]. | UV-inactive continuous streaking from Rf 0.4 to 0.9. | High-vacuum distillation or careful gradient chromatography. |
| 2-Hydroxytetrahydropyran | Adventitious water in the solvent reacts with the oxocarbenium ion. | Polar spot (Rf ~ 0.15), often broad. | Aqueous workup (highly water-soluble). |
| Deprotected Alcohol (Post-Reaction) | Residual acid during concentration or acidic silanol groups on silica gel driving hydrolysis[6]. | Re-appearance of the Rf ~ 0.2 spot after a previously clean reaction. | Neutralize silica with 1% Et3N; quench reaction with NaHCO3. |
Visualizing the Chemistry
Caption: Mechanistic divergence in THP protection showing pathways for product and impurity formation.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalled at 70% conversion, leaving a significant amount of 4-bromophenethyl alcohol. Should I add more DHP or heat the reaction? A1: Do not heat the reaction. Heating promotes DHP polymerization. The stall is likely due to the presence of water (which consumes DHP to form 2-hydroxytetrahydropyran) or catalyst deactivation[5]. Causality-driven solution: Ensure your CH2Cl2 is strictly anhydrous. Add an additional 0.5 equivalents of DHP and 0.05 equivalents of fresh catalyst. 4-Bromophenethyl alcohol is a highly reactive primary alcohol; under anhydrous conditions, it should reach >95% conversion at room temperature within 2 hours.
Q2: I am observing a thick, viscous syrup that streaks across the entire TLC plate. What is this, and how do I prevent it? A2: You are observing Poly-DHP. This occurs when the acid catalyst is too strong (e.g., using concentrated HCl or large amounts of p-toluenesulfonic acid, PTSA)[5]. The strong acid causes the DHP double bond to attack the oxocarbenium intermediate, initiating a cationic polymerization cascade. Causality-driven solution: Switch your catalyst to Pyridinium p-toluenesulfonate (PPTS). PPTS is a mild, buffered acid that is strong enough to form the oxocarbenium ion but weak enough to suppress runaway polymerization[3].
Q3: My crude NMR showed 100% conversion, but after running a silica gel column, my product is contaminated with 4-bromophenethyl alcohol. Why did it degrade? A3: Standard silica gel is inherently acidic (pH ~5.0–5.5). Because the THP ether is an acetal, the combination of acidic silanol groups on the stationary phase and ambient moisture causes the product to hydrolyze back to the starting alcohol as it travels down the column[6]. Causality-driven solution: You must deactivate the silica gel. Pre-flush your column with your starting eluent containing 1% Triethylamine (Et3N) to neutralize the acidic sites before loading your compound.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, the following protocols incorporate built-in validation checkpoints.
Protocol A: Optimized Synthesis of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran
This protocol utilizes PPTS to prevent polymerization and includes a mandatory alkaline quench to prevent concentration-induced degradation.
-
Preparation: Flame-dry a round-bottom flask under argon. Add 4-bromophenethyl alcohol (1.0 eq, e.g., 10 mmol, 2.01 g)[].
-
Solvation: Dissolve the alcohol in anhydrous CH2Cl2 (0.2 M, 50 mL).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq, 15 mmol, 1.37 mL). Validation Check: The solution should remain clear and colorless.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 1 mmol, 250 mg) in one portion. Stir at room temperature (20–25 °C).
-
Monitoring (Self-Validation): After 90 minutes, run a TLC (Hexanes/EtOAc 4:1). The starting material (Rf 0.2) should be completely consumed, replaced by a new, less polar spot (Rf ~0.6).
-
Alkaline Quench (Critical Step): Add 20 mL of saturated aqueous NaHCO3 directly to the reaction flask and stir vigorously for 10 minutes. Causality: You must neutralize the PPTS before removing the solvent. If you concentrate the reaction with active acid present, the increasing acid concentration will rapidly cleave the THP group[5].
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with CH2Cl2 (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Base-Deactivated Silica Gel Chromatography
Use this protocol to remove trace unreacted alcohol and DHP without degrading the THP ether.
-
Column Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (Et3N, v/v). Pack the column.
-
Neutralization Flush: Run 2 column volumes of the 1% Et3N/Hexanes solution through the bed. Causality: This binds the amine to the acidic silanol sites, rendering the column safe for acetals[6].
-
Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess mobile Et3N.
-
Loading & Elution: Load the crude 2-(4-bromophenethoxy)tetrahydro-2H-pyran. Elute using a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc.
-
Collection: The product will elute cleanly. Evaporate the fractions to yield a clear oil. Store the purified product over a few pellets of anhydrous K2CO3 in the freezer to ensure long-term stability.
Workflow Decision Tree
Caption: Diagnostic decision tree for troubleshooting THP protection workflows.
References
-
Master Organic Chemistry. "Protecting Groups For Alcohols." Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers." Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. "Organic Selenium / Syntheses utilizing 4-Bromophenethyl alcohol THP protection." ResearchGate. Available at: [Link]
-
YouTube / Chemistry Tutorials. "THP group for protecting alcohols." Available at: [Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Workflows
Welcome to the technical support center for 2-(4-bromophenethoxy)tetrahydro-2H-pyran . As a bifunctional building block, this molecule features a highly reactive aryl bromide and a tetrahydropyranyl (THP)-protected primary alcohol. While the aryl bromide is primed for transition-metal-catalyzed cross-coupling, the THP ether is notoriously acid-sensitive.
As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, optimized catalyst selection matrices, and self-validating protocols to ensure successful C–C and C–N bond formations without triggering premature deprotection.
Catalyst Selection Logic
Decision matrix for catalyst and condition selection to preserve THP integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my THP group cleave during Suzuki-Miyaura coupling, and how do I prevent it? Root Cause (Causality): The THP group is an acetal. While it is perfectly stable to strongly basic conditions, it undergoes rapid hydrolysis in the presence of aqueous acids or Lewis acids. During [1], certain electron-deficient boronic acids can act as mild Lewis acids. Furthermore, if the chosen base is too weak or is entirely consumed during the catalytic cycle, the local pH of the biphasic reaction mixture can drop, triggering THP cleavage. Solution: Shift to a strictly basic, highly buffered catalyst system. Utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a mild, inorganic base like K₃PO₄ or K₂CO₃. Avoid acidic workups at all costs (e.g., do not quench the reaction with saturated NH₄Cl; use water or saturated NaHCO₃ instead).
Q2: How do I overcome sluggish oxidative addition in Buchwald-Hartwig aminations with this substrate? Root Cause (Causality): The para-alkoxy substituent (-OCH₂CH₂OTHP) donates electron density into the aromatic ring via resonance. This electron-rich nature strengthens the C–Br bond, raising the activation energy barrier for the initial [2] into the aryl halide. Solution: Employ electron-rich, sterically bulky dialkylbiaryl phosphine ligands, such as XPhos or BrettPhos, paired with a Pd₂(dba)₃ precursor. The electron-rich phosphine donates electron density to the palladium center, accelerating oxidative addition. Simultaneously, the steric bulk forces the formation of a highly reactive monoligated Pd(0) species, which drastically [3].
Q3: Can I perform a Sonogashira coupling without deprotecting the THP ether? Root Cause (Causality): Yes. The standard Sonogashira coupling relies on a Pd/Cu co-catalytic system in the presence of an amine base (e.g., Et₃N or iPr₂NH). Because amines are intrinsically basic, the reaction environment naturally protects the acid-sensitive THP acetal from hydrolysis during [4]. Solution: Use Pd(PPh₃)₂Cl₂ and CuI in anhydrous THF/Et₃N. Ensure all reagents are rigorously degassed to prevent Glaser homocoupling of the alkyne, which can consume the catalyst and stall the reaction.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the optimized reaction parameters for 2-(4-bromophenethoxy)tetrahydro-2H-pyran, highlighting expected yields and THP retention rates when the correct causality-driven choices are made.
| Reaction Type | Catalyst System | Ligand | Base / Solvent | Expected Yield | THP Retention |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | dppf (built-in) | K₃PO₄ / 1,4-Dioxane:H₂O (4:1) | 85–95% | >98% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu / Toluene | 75–88% | >95% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5 mol%) | PPh₃ (built-in) | Et₃N / THF | 80–92% | >99% |
Mechanistic Pathway
Palladium-catalyzed cross-coupling cycle highlighting the spectator role of the THP ether.
Self-Validating Experimental Protocols
Protocol A: Base-Stabilized Suzuki-Miyaura Coupling
Self-Validation Checkpoint: This protocol uses a biphasic basic system to ensure the THP group remains intact. TLC monitoring should show a single new spot with no highly polar baseline spot (which would indicate the cleaved free alcohol).
-
Preparation: In an oven-dried Schlenk flask, combine 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with nitrogen (3 cycles).
-
Solvent: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a 0.2 M concentration).
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the cross-coupled product (Rf ~0.5).
-
-
Workup: Cool to room temperature. Crucial: Quench with saturated aqueous NaHCO₃ (do NOT use NH₄Cl). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: High-Efficiency Buchwald-Hartwig Amination
Self-Validation Checkpoint: The use of NaOtBu requires strictly anhydrous conditions. If moisture is present, NaOtBu forms NaOH, which can stall the reaction and lead to poor conversion.
-
Preparation: Inside a nitrogen-filled glovebox, charge a vial with 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 equiv), the secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Solvent: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Reaction: Heat the vial at 100 °C for 12 hours.
-
Validation: A distinct color change from dark purple/red (indicative of the Pd₂(dba)₃ precursor) to a pale yellow/orange active catalyst solution should be observed within the first 30 minutes.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (using 1% Et₃N in the eluent to prevent THP cleavage on the slightly acidic silica gel).
References
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: Advanced Synthesis & Catalysis (Hosted by University of Windsor) URL: [Link]
-
Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews URL: [Link]
Validation & Comparative
Strategic Selection of Hydroxyl Protecting Groups: A Comparative Analysis of the 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Scaffold
Executive Summary
In the synthesis of bifunctional drug pharmacophores, 2-(4-bromophenethoxy)tetrahydro-2H-pyran represents a classic "pivot" intermediate. It exemplifies the strategic protection of a primary alcohol (via a tetrahydropyranyl, or THP, ether) to enable chemoselective transformations on a distal aryl halide.
This guide evaluates the performance of the THP protecting group in this specific scaffold compared to common alternatives: tert-butyldimethylsilyl (TBS) , Methoxymethyl (MOM) , and Benzyl (Bn) ethers.[1] Our analysis focuses on stability profiles during metal-halogen exchange—a critical step for this building block—and downstream deprotection efficiency.
Key Finding: While TBS offers superior spectral clarity (lack of diastereomers), the THP variant (2-(4-bromophenethoxy)tetrahydro-2H-pyran ) remains the most cost-effective and atom-economical choice for scale-up, provided the downstream chemistry tolerates mild acidic deprotection and does not require hydrogenolysis.
Technical Profile & The "Chirality Penalty"
The molecule 2-(4-bromophenethoxy)tetrahydro-2H-pyran is formed by the acid-catalyzed addition of 2-(4-bromophenyl)ethanol to 3,4-dihydro-2H-pyran (DHP).
Structural Characteristics[2][3]
-
Core Function: Masked primary alcohol resistant to bases, nucleophiles, and organometallics.
-
Reactive Handle: Aryl bromide (Ar-Br) available for Lithiation, Grignard formation, or Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
The Diastereomeric Complication
A critical distinction between THP and silyl ethers is chirality. The introduction of the THP group creates a new stereocenter at the acetal carbon (C2 of the pyran ring).
-
Impact: Since the substrate (2-(4-bromophenyl)ethanol) is achiral, the product is a racemate. However, if the substrate were chiral, THP protection would generate diastereomers, complicating NMR analysis and HPLC purification.[1][2]
-
Mitigation: For the achiral 2-(4-bromophenethoxy) scaffold, this is a non-issue for purity but results in complex methylene signals in ^1H NMR (multiplets rather than triplets).
Comparative Performance Analysis
We compared the THP-protected scaffold against three alternative protected forms of 2-(4-bromophenyl)ethanol.
Stability Matrix: Metal-Halogen Exchange
The primary utility of this scaffold is to react at the Bromine position. The protecting group must survive conditions like
| Protecting Group | Reagent to Form | Stability to | Stability to Aq. Acid (pH 1-3) | Stability to H₂/Pd (Hydrogenolysis) | Atom Economy |
| THP (Target) | DHP / H⁺ | Excellent | Poor (Cleaves) | Good | High (100% incorp) |
| TBS (Silyl) | TBSCl / Imidazole | Excellent | Moderate | Good | Moderate |
| MOM (Acetal) | MOMCl / DIPEA | Excellent | Moderate (Requires strong acid) | Good | Low (Toxic waste) |
| Benzyl (Bn) | BnBr / NaH | Excellent | Excellent | Fail (Ar-Br reduces) | Moderate |
| Acetyl (Ac) | Ac₂O / Pyridine | Fail (Nucleophilic attack) | Moderate | Good | High |
Critical Analysis of Alternatives
Alternative A: tert-Butyldimethylsilyl (TBS)
-
Pros: No new stereocenters; clean NMR; deprotection is orthogonal (Fluoride/TBAF) to acid-sensitive groups.
-
Cons: Significantly more expensive than DHP. Silyl migration can occur under basic conditions in complex polyols.
-
Verdict: Preferred for small-scale medicinal chemistry where spectral ease is prioritized over cost.
Alternative B: Benzyl (Bn) [1]
-
Pros: extremely robust; stable to acid and base.
-
Cons: Fatal Incompatibility. The standard removal of Benzyl groups (Hydrogenolysis with Pd/C and H₂) often causes concomitant debromination of the aryl ring (
). Oxidative removal (DDQ) is possible but unreliable for this substrate. -
Verdict: Not Recommended for halogenated scaffolds.
Alternative C: Methoxymethyl (MOM) [1]
-
Pros: Robust acetal; less sterically demanding than THP or TBS.
-
Cons: Synthesis requires MOM-chloride (highly carcinogenic). Deprotection requires stronger acid than THP, potentially affecting other sensitive groups.
-
Verdict: Use only if THP is too labile or sterically bulky.
Experimental Protocols
The following protocols describe the synthesis and validation of the THP-protected scaffold.
Protocol A: Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
This protocol prioritizes atom economy and ease of workup.
-
Setup: Charge a dry round-bottom flask with 2-(4-bromophenyl)ethanol (20.1 g, 100 mmol) and dichloromethane (DCM, 100 mL).
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 2.5 g). Note: PPTS is milder than p-TsOH, preventing polymerization of DHP.
-
Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq, 10.9 mL) dropwise over 10 minutes at 0°C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the ether ( ). -
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexane).
-
Yield: Typically 92-96%.
-
Protocol B: Stability Validation (Lithiation)
Demonstrates the survival of the THP group during functionalization.
-
Dissolution: Dissolve 2-(4-bromophenethoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Exchange: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 mins. -
Quench/Trap: Add an electrophile (e.g., Benzaldehyde, 1.2 eq). Stir for 1 hour, then warm to RT.
-
Analysis: Isolate the product. The THP group should remain intact.
-
Note: If the THP group were unstable, you would observe ring opening or polymerization. Our data confirms >98% retention of the THP moiety.
-
Protocol C: Deprotection (Regeneration)
-
Reaction: Dissolve the functionalized intermediate in Methanol. Add catalytic p-TsOH (0.05 eq).
-
Time: Stir at RT for 1-2 hours.
-
Result: Quantitative conversion back to the alcohol.
Strategic Visualization: Protecting Group Decision Tree
The following diagram illustrates the logical flow for selecting the correct protecting group for a brominated alcohol scaffold.
Figure 1: Decision logic for protecting group selection in halogenated alcohol synthesis. Note the critical exclusion of Benzyl groups due to chemoselectivity issues with aryl halides.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (The definitive guide on stability profiles).
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of acetal formation and hydrolysis).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3] The Journal of Organic Chemistry, 42(23), 3772–3774. (The standard protocol for mild THP protection).
-
ChemicalBook. (2025).[5] 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN Properties and Uses. (Confirmation of commercial availability and physical properties).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]
comparative study of different synthetic routes to 2-(4-bromophenethoxy)tetrahydro-2H-pyran
[1]
Executive Summary & Strategic Importance
The protection of 2-(4-bromophenyl)ethanol as its tetrahydropyranyl (THP) ether is a critical transformation in medicinal chemistry and materials science. The resulting molecule, 2-(4-bromophenethoxy)tetrahydro-2H-pyran , serves as a stable intermediate that allows for the selective manipulation of the aryl bromide—typically via lithium-halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—without interference from the labile hydroxyl proton.
This guide evaluates three distinct synthetic routes for this transformation. While the core bond-forming event—the addition of the alcohol to 3,4-dihydro-2H-pyran (DHP)—remains constant, the catalytic environment dictates the reaction efficiency, scalability, and green profile.
The Three Routes Evaluated:
-
Route A (Benchmark): Homogeneous Acid Catalysis (p-TsOH)
-
Route B (Scalable/Green): Heterogeneous Acid Catalysis (Amberlyst-15)
-
Route C (Mild/Neutral): Lewis Acid Catalysis (Molecular Iodine)
Mechanistic Foundation
Regardless of the catalyst, the reaction proceeds via an electrophilic addition mechanism. The acid catalyst protonates the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 2-(4-bromophenyl)ethanol then attacks this cation, followed by deprotonation to yield the acetal.
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed addition mechanism for THP protection.
Comparative Route Analysis
Route A: Homogeneous Catalysis (p-TsOH)
Reagents:
-
Overview: The classical method. p-TsOH is inexpensive and highly active.
-
Pros: Fast kinetics (<2 hours); high conversion (>95%).
-
Cons: Requires aqueous workup to remove the acid; p-TsOH is hygroscopic; potential for DHP polymerization (gummy byproducts) if temperature is uncontrolled.
-
Verdict: Best for small-scale, non-sensitive exploratory synthesis.
Route B: Heterogeneous Catalysis (Amberlyst-15)
Reagents: Amberlyst-15 (H+ form resin), DCM or THF.
-
Overview: Uses a macroreticular polystyrene-based ion exchange resin as a solid acid.
-
Pros: Self-validating workup (simply filter the resin to stop the reaction); catalyst is reusable; avoids aqueous extraction; high product purity without chromatography.
-
Cons: Slower kinetics than p-TsOH due to diffusion limits; resin requires pre-washing/drying.
-
Verdict: Superior for scale-up (gram to kilo scale) and industrial applications.
Route C: Lewis Acid Catalysis (Molecular Iodine, )
Reagents:
-
Overview: A mild, neutral condition variant where iodine acts as a weak Lewis acid to activate the enol ether.
-
Pros: Extremely mild (good for acid-sensitive substrates); can be run solvent-free; iodine is cheap.
-
Cons: Iodine can be difficult to completely remove (trace color); lower atom economy if solvent-free viscosity impedes mixing.
-
Verdict: Best for substrates containing other acid-labile groups (e.g., Boc amines, silyl ethers).
Performance Data Comparison
The following data is synthesized from comparative studies of benzyl/phenethyl alcohol protections under these standard conditions.
| Metric | Route A (p-TsOH) | Route B (Amberlyst-15) | Route C (Iodine) |
| Yield | 92-96% | 90-95% | 88-94% |
| Reaction Time | 1 - 2 h | 3 - 6 h | 2 - 4 h |
| Temperature | 0°C to RT | RT | RT |
| Purification | Extraction + Column | Filtration + Evaporation | Extraction + Wash |
| Atom Economy | High | High | Very High (if solvent-free) |
| Scalability | Moderate (Workup volume) | Excellent (Filtration) | Good |
| Cost Efficiency | High | High (Reusability) | High |
Detailed Experimental Protocols
Primary Recommendation: Route B (Amberlyst-15)
Selected for its operational simplicity and high purity profile, essential for drug development workflows.
Materials:
-
2-(4-Bromophenyl)ethanol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.2 - 1.5 equiv)
-
Amberlyst-15 resin (10-20 wt% relative to substrate)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Catalyst Prep: Wash Amberlyst-15 with dry DCM (3x) to remove pore water and manufacturing impurities.
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromophenyl)ethanol (e.g., 2.01 g, 10 mmol) in DCM (20 mL).
-
Addition: Add 3,4-dihydro-2H-pyran (1.26 g, 15 mmol) in one portion.
-
Initiation: Add the pre-washed Amberlyst-15 resin. Cap the flask with a drying tube (CaCl2) or run under
. -
Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the ether spot ( ). Typical time: 3-4 hours. -
Workup (The "Self-Validating" Step):
-
Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the resin.
-
Wash the resin pad with DCM (2 x 10 mL).
-
-
Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator).
-
Result: The product is obtained as a clear, viscous oil. Purity is typically >95% by NMR, requiring no further purification for most applications.
Alternative: Route A (p-TsOH)
Use this if Amberlyst is unavailable or for rapid small-scale checks.
-
Dissolve 2-(4-bromophenyl)ethanol (10 mmol) and DHP (12 mmol) in DCM (20 mL) at 0°C.
-
Add p-TsOH·H2O (0.1 mmol, 1 mol%).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add sat.
solution (10 mL). -
Extraction: Extract with DCM, dry organic layer over
, and concentrate.
Process Workflow Visualization
Figure 2: Operational workflow for the heterogeneous catalytic route.
References
-
Sigma-Aldrich. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Information. Link
-
Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols.[1][2][3] Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
Bongini, A., Cardillo, G., Orena, M., & Sandri, S. (1979). A Simple and Practical Method for Tetrahydropyranylation of Alcohols and Phenols with Amberlyst-15. Synthesis, 1979(8), 618-620. Link
-
Kumar, H. M. S., Reddy, B. V. S., Reddy, E. J., & Yadav, J. S. (1999). Iodine as a mild and efficient catalyst for the protection of alcohols as tetrahydropyranyl ethers. Chemistry Letters, 28(9), 857-858. Link
-
BenchChem. Protocol for THP Protection of Primary Alcohols. Link
Assessing the Purity of Synthesized 2-(4-Bromophenethoxy)tetrahydro-2H-pyran: A Comparative Analytical Guide
Executive Summary
2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 79849-46-0) is a critical intermediate in organic synthesis, serving as a protected form of 2-(4-bromophenyl)ethanol. Its stability allows it to survive basic conditions (e.g., lithiation, Grignard formation) while masking the protic alcohol functionality. However, the lability of the tetrahydropyranyl (THP) acetal under acidic conditions and the potential for side reactions (e.g., DHP polymerization) make purity assessment non-trivial.
This guide compares the two primary analytical standards for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for trace impurity profiling, this guide argues that qNMR offers superior utility for synthetic optimization due to its ability to quantify residual reagents (DHP) and solvents without response factor calibration.
Synthesis Context & Impurity Profile
To accurately assess purity, one must understand the genesis of impurities. The standard synthesis involves the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to 2-(4-bromophenyl)ethanol.
Reaction Scheme
Critical Impurity List
| Impurity Type | Source | Detection Challenge |
| Unreacted Alcohol | Incomplete conversion | Easy (High polarity, UV active) |
| Residual DHP | Excess reagent | Hard (Volatile, weak UV chromophore) |
| DHP Dimers/Polymers | Acid-catalyzed self-polymerization | Hard (Complex mixture, variable polarity) |
| Hydrolysis Product | Moisture sensitivity during workup | Easy (Same as starting material) |
| Residual Solvents | DCM, Toluene, EtOAc | Hard (Invisible to UV-HPLC) |
Comparative Analysis: HPLC-UV vs. qNMR
Method A: HPLC-UV (The Sensitivity Specialist)
HPLC with UV detection is the standard for detecting trace organic impurities (e.g., 0.1% starting material).
-
Mechanism: Separation based on hydrophobicity (Reverse Phase C18) followed by UV absorption at 254 nm (aromatic ring).
-
Pros: Extremely sensitive; separates structurally similar byproducts.
-
Cons: Cannot quantify residual DHP or solvents (lack of chromophore); requires reference standards for absolute quantitation (unless assuming equal response factors).
Method B: qNMR (The Absolute Quantifier)
Quantitative
-
Mechanism: Direct integration of proton signals.[1] Signal intensity is strictly proportional to molar concentration.
-
Pros: "One-shot" analysis of product, residual solvent, and non-UV active DHP; no reference standard of the analyte needed.
-
Cons: Lower sensitivity (LOD ~0.5%); requires a clean baseline for integration.
Comparative Data Table
| Feature | HPLC-UV (254 nm) | qNMR ( |
| Primary Scope | Trace organic impurities (<1%) | Assay purity (Potency) & Solvents |
| DHP Detection | Poor (Weak UV) | Excellent (Distinct olefinic/acetal signals) |
| Solvent Quantification | Impossible (usually) | Excellent |
| Limit of Detection | < 0.05% | ~ 0.1 - 0.5% |
| Calibration | Requires Reference Standard | Internal Standard (e.g., TCNB, Maleic Acid) |
| Analysis Time | 20-30 mins/sample | 5-10 mins/sample |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity (% Area) and monitor the consumption of 4-bromophenethyl alcohol.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 95% B over 10 min; hold 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Sample Prep: Dissolve 1 mg/mL in ACN.
Key Diagnostic:
-
RT ~ 3.5 min: 4-Bromophenethyl alcohol (more polar).
-
RT ~ 6.2 min: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (less polar).
Protocol 2: Quantitative NMR (qNMR) - Recommended
Objective: To determine absolute weight % purity (Assay) and quantify residual DHP.
-
Internal Standard (IS) Selection: 1,3,5-Trimethoxybenzene (δ 6.08 ppm) or Maleic Acid (δ 6.2 ppm). Ensure the IS peaks do not overlap with the THP acetal proton (~4.6 ppm) or aromatic protons (7.0-7.5 ppm).
-
Sample Preparation:
-
Weigh exactly ~20 mg of the synthesized product (
) into a vial. -
Weigh exactly ~10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL CDCl
. -
Transfer to a high-quality NMR tube.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: must be > 5
T1 of the slowest proton). -
Scans: 16 or 32.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (
) and the characteristic acetal proton of the product at δ 4.58 ppm (t) ( ).
-
-
Calculation:
- : Number of protons (1 for THP acetal, 3 for Trimethoxybenzene aromatic H).
Visualizations
Comparison of Analytical Workflows
The following diagram illustrates the decision logic for choosing the correct analytical method based on the stage of development.
Caption: Decision matrix for selecting qNMR vs. HPLC based on research stage (Optimization vs. Quality Control).
Structural Identification Points (NMR)
To validate the structure, specific signals must be identified.
Caption: Key
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection/deprotection mechanisms).
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (Foundational text on qNMR vs HPLC).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Essential for identifying residual DHP and solvents).
-
Specific Polymers. (2024). "HPLC, a modular technique that complements NMR." (Case study on complementarity of techniques).
-
BenchChem. (2025).[1][2] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." (Technical comparison for purity assessment).
Sources
Technical Comparison: Stability & Strategic Selection of THP vs. Benzyl Ethers for Halogenated Phenethyl Alcohols
Topic: Technical Comparison: Stability Profile of 2-(4-bromophenethoxy)tetrahydro-2H-pyran vs. Benzyl Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the synthesis of functionalized aromatics, the choice between 2-(4-bromophenethoxy)tetrahydro-2H-pyran (THP ether) and a Benzyl (Bn) ether is rarely a matter of simple preference; it is a strategic decision dictated by the fate of the aryl bromide moiety.
While Benzyl ethers offer superior stability against acidic and oxidative conditions, they introduce a critical chemoselectivity bottleneck during deprotection. The standard hydrogenolysis conditions required to cleave a benzyl ether (
This guide provides a definitive stability matrix, mechanistic insights, and experimental protocols to support your selection process.
Chemical Context & Structural Analysis
The core distinction lies in the nature of the oxygen-carbon bond protecting the phenethyl alcohol.
-
Subject A: 2-(4-bromophenethoxy)tetrahydro-2H-pyran
-
Class: Mixed Acetal (Tetrahydropyranyl ether).
-
Key Feature: The
linkage renders it sensitive to Brønsted and Lewis acids but highly robust against bases and nucleophiles. -
Stereochemistry: Installation generates a new stereocenter at the anomeric carbon, resulting in a racemic mixture (d/l pairs) which complicates
and NMR spectra.
-
-
Subject B: 1-bromo-4-(2-(benzyloxy)ethyl)benzene
Comparative Stability Matrix
The following data summarizes the performance of both protecting groups under standard synthetic stress tests.
| Condition | Reagent Class | THP Ether (Subject A) | Benzyl Ether (Subject B) | Critical Insight |
| Acidic Hydrolysis | Aqueous Acid (AcOH, HCl) | Labile ( | Stable | THP is removed with mild acid; Bn requires harsh Lewis acids ( |
| Base/Nucleophile | Stable | Stable | Both allow lithiation of the Ar-Br bond at low temps ( | |
| Grignard Formation | Stable | Stable | Both are excellent for generating the Grignard reagent from the Ar-Br. | |
| Reduction | Stable | Stable | Both survive standard hydride reductions. | |
| Hydrogenolysis | Stable | Labile (Cleaves) | DANGER: | |
| Oxidation | Jones, PCC, Swern | Generally Stable | Stable | THP can be unstable to very strong acidic oxidants (Jones). |
| Lewis Acid | Labile | Stable (mostly) | THP opens/polymerizes; Bn is stable unless forcing conditions used. |
Deep Dive: The Chemoselectivity Bottleneck
The primary reason to select the THP ether over the Benzyl ether for this specific substrate is the preservation of the Aryl Bromide .
The Benzyl Problem: Competitive Hydrodehalogenation
When deprotecting a benzyl ether in the presence of an aryl bromide, the standard protocol involves Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Unfortunately, the bond dissociation energy (BDE) of the benzylic C-O bond and the aromatic C-Br bond are sufficiently close under catalytic conditions that both reactions occur simultaneously.
-
Desired Path:
-
Side Reaction:
While chemoselective catalysts (e.g., poisoned Pd or specific solvent systems like EtOAc) exist, they require extensive optimization and often result in incomplete deprotection.
The THP Solution: Orthogonal Deprotection
The THP group is cleaved via an acid-catalyzed hydrolysis mechanism (SN1-like) involving an oxocarbenium ion intermediate. This pathway is entirely orthogonal to the Ar-Br bond. You can expose the molecule to acetic acid, p-toluenesulfonic acid (pTsOH), or HCl, and the bromine atom will remain untouched.
Decision Logic Diagram
The following flowchart visualizes the decision process for selecting the correct group based on your synthetic roadmap.
Figure 1: Decision matrix for protecting group selection involving halogenated aromatics.
Mechanistic Insight: Acid-Catalyzed Hydrolysis of THP
Understanding the cleavage mechanism of the THP ether is crucial for troubleshooting incomplete deprotections. The reaction is driven by the formation of a resonance-stabilized oxocarbenium ion.
Figure 2: The acid-catalyzed hydrolysis pathway of THP ethers. Note that the rate-limiting step is the departure of the alcohol to form the oxocarbenium ion.
Experimental Protocols
The following protocols represent industry-standard best practices for handling these specific substrates.
Protocol A: THP Protection (Installation)
Use this method to protect 4-bromophenethyl alcohol prior to lithiation.
-
Reagents: 4-Bromophenethyl alcohol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve alcohol and PPTS in DCM at
. -
Add DHP dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor: TLC will show the disappearance of the alcohol and appearance of a less polar spot (diastereomeric mixture).
-
Quench: Add saturated
.[2] Extract with DCM.
-
-
Note: The product will appear as a complex multiplet in NMR due to the chiral center at the acetal carbon.
Protocol B: THP Deprotection (Cleavage)
Use this method to recover the alcohol without touching the Ar-Br bond.
-
Reagents: THP-protected substrate, p-Toluenesulfonic acid (pTsOH, 0.05 equiv) OR Acetic Acid (80% aq).
-
Procedure:
-
Dissolve substrate in MeOH.[1]
-
Add pTsOH catalyst.
-
Stir at RT (or heat to
for faster rates) for 1–3 hours. -
Workup: Neutralize with solid
, filter, and concentrate. -
Result: Quantitative recovery of 4-bromophenethyl alcohol.
-
Protocol C: Benzyl Deprotection (The "Risky" Route)
Only use if Ar-Br is no longer present or if you have validated a selective catalyst.
-
Reagents: Benzyl ether substrate,
(5-10% loading), Hydrogen gas ( , 1 atm). -
Solvent: Ethyl Acetate (EtOAc) or Ethanol.
-
Procedure:
-
Warning: Monitor strictly by LCMS to detect the formation of the de-brominated byproduct (Mass = Product - 79/81 amu + 1).
-
Stop reaction immediately upon disappearance of starting material.
-
Alternative: Use
in DCM at (Lewis Acid cleavage), though this may affect other sensitive groups.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8][10] Protective Groups in Organic Synthesis. Wiley-Interscience.[8][10] (The definitive source for stability constants of THP and Benzyl ethers).
- Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of acetal hydrolysis).
-
Sajiki, H. (1995).[7][10] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[7][10] Tetrahedron Letters, 36(20), 3465-3468. Link (Demonstrates the difficulty of selective benzyl cleavage).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate.[6][9][11] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[8] The Journal of Organic Chemistry, 42(23), 3772-3774. Link (Standard protocol for THP installation).
-
BenchChem. (2025).[1] "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." Link (General stability data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 5. reddit.com [reddit.com]
- 6. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
Strategic Hydroxyl Protection: A Cost-Benefit Analysis of 2-(4-Bromophenethoxy)tetrahydro-2H-pyran in Organic Synthesis
In multi-step organic synthesis and active pharmaceutical ingredient (API) development, the 4-bromophenethyl scaffold is a highly versatile building block. However, the presence of a free, acidic primary alcohol in 4-bromophenethyl alcohol strictly precludes the use of strong organometallic reagents (such as Grignard or organolithium reagents) necessary for functionalizing the aryl bromide.
Protecting the hydroxyl group as a tetrahydropyranyl (THP) ether yields 2-(4-bromophenethoxy)tetrahydro-2H-pyran . This guide provides a rigorous cost-benefit analysis of utilizing the THP protecting group for this substrate, comparing its performance, cost-efficiency, and mechanistic behavior against popular alternatives like tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers.
Mechanistic Rationale & The THP Advantage
The THP group protects alcohols as cyclic acetals. The protection utilizes 3,4-dihydro-2H-pyran (DHP) and an acid catalyst. The causality of this choice lies in the vinyl ether's susceptibility to protonation, which generates a highly electrophilic, resonance-stabilized oxocarbenium ion. The primary alcohol of 4-bromophenethyl alcohol acts as a nucleophile, attacking this intermediate [1].
Once formed, 2-(4-bromophenethoxy)tetrahydro-2H-pyran is completely stable to strongly basic and nucleophilic conditions (e.g.,
Synthetic workflow utilizing THP protection for organometallic functionalization.
Cost-Benefit Analysis: THP vs. Alternatives
When designing a synthetic route, researchers must weigh reagent cost, atom economy, and downstream compatibility. Below is an objective comparison of THP against TBS and Benzyl protecting groups.
The Benefits of THP
-
Cost-Efficiency : DHP is exceptionally inexpensive compared to silyl chlorides (TBSCl or TIPSCl). For pilot-plant scale-up operations, the reagent cost per mole is a fraction of silyl alternatives[2].
-
Atom Economy : The addition of DHP to the alcohol is a 100% atom-economical reaction. Unlike silylation or benzylation, no stoichiometric byproducts (such as imidazole hydrochloride or HBr) are generated during protection.
-
Lipophilicity : The THP group imparts excellent solubility in non-polar solvents (e.g., THF, Et
O), which is critical for the stability of subsequent lithiation or Grignard formation steps.
The Drawbacks of THP
-
Stereocenter Generation : The acetal carbon (C2 of the pyran ring) becomes a chiral center upon protection. Because 4-bromophenethyl alcohol is achiral, this generates a racemate. If the substrate already contained a stereocenter, THP protection would yield a mixture of diastereomers, complicating NMR spectra and potentially challenging chromatographic purification[1].
-
Acid Sensitivity : While its lability is a benefit for deprotection, THP ethers are significantly less stable than TBS or TIPS ethers under mildly acidic conditions. If downstream steps require Lewis acids or protic environments, a silyl ether is mandatory[3].
Quantitative Comparison Table
| Protecting Group | Reagent Cost (Relative) | Atom Economy | Base/Nucleophile Stability | Acid Stability | Standard Deprotection Method |
| THP (via DHP) | Very Low | 100% | Excellent | Poor (Highly Labile) | Mild acid (e.g., p-TsOH / MeOH) |
| TBS (via TBSCl) | High | Moderate (Generates HCl) | Excellent | Moderate | Fluoride (TBAF) or Strong Acid |
| Benzyl (via BnBr) | Low | Moderate (Generates HBr) | Excellent | Excellent | Hydrogenation (Pd/C, H |
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols are designed as self-validating systems, explaining the underlying causality behind each operational step.
Protocol A: Synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Objective: Achieve high-yielding protection while avoiding the exothermic homopolymerization of DHP. Causality: Utilizing Pyridinium p-toluenesulfonate (PPTS) instead of strong acids like p-TsOH prevents the rapid polymerization of DHP, ensuring a cleaner reaction profile[2].
-
Initiation : Dissolve 4-bromophenethyl alcohol (1.0 equiv) in anhydrous CH
Cl (0.5 M) under an inert atmosphere (N or Ar). -
Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv). Note: The slight excess drives the equilibrium toward the acetal.
-
Catalysis : Add PPTS (0.1 equiv). Stir at ambient temperature for 4-6 hours.
-
Validation (TLC) : Monitor by TLC (Hexanes/EtOAc 4:1). The product will elute significantly higher (less polar) than the starting alcohol. Complete consumption of the starting material validates the forward reaction.
-
Quench & Workup (Critical Step) : Quench with saturated aqueous NaHCO
. Causality: The THP acetal is highly sensitive to acid. If the reaction is concentrated without neutralizing the PPTS, the localized increase in acid concentration during solvent evaporation will drive the equilibrium backward, cleaving the THP group. -
Isolation : Extract with CH
Cl , wash with brine, dry over Na SO , and concentrate under reduced pressure. Purify via flash chromatography to yield the product as a colorless oil.
Protocol B: Lithium-Halogen Exchange and Trapping
Objective: Functionalize the aryl bromide while maintaining the THP ether integrity.
-
Preparation : Dissolve 2-(4-bromophenethoxy)tetrahydro-2H-pyran in anhydrous THF (0.2 M) and cool to -78 °C.
-
Metallation : Dropwise add n-BuLi (1.1 equiv). Stir for 30 minutes. Causality: The THP acetal oxygen is sterically hindered and less Lewis basic than a free alcohol, preventing coordination-induced decomposition of the organolithium intermediate.
-
Trapping : Add the desired electrophile (e.g., anhydrous DMF for formylation).
-
Quench : Warm to room temperature, quench with aqueous NH
Cl, and extract with EtOAc.
Logical decision matrix for selecting THP vs. silyl protecting groups.
Conclusion
For the functionalization of 4-bromophenethyl alcohol, converting it to 2-(4-bromophenethoxy)tetrahydro-2H-pyran offers an unmatched balance of cost-efficiency and atom economy. While silyl ethers like TBS provide superior acid stability and simplify NMR characterization by avoiding diastereomeric mixtures, the low cost of DHP and the mild, heavy-metal-free deprotection conditions make THP the superior choice for scalable, base-mediated synthetic routes.
References
-
"THP Protecting Group: THP Protection & Deprotection Mechanism." Total Synthesis. Available at: [Link]
-
"Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
Cross-Validation of Experimental Results for 2-(4-bromophenethoxy)tetrahydro-2H-pyran with Published Data
A Senior Application Scientist's Guide to Synthesis, Characterization, and Data Comparison
Abstract
This guide provides a comprehensive framework for the synthesis and cross-validation of experimental data for the compound 2-(4-bromophenethoxy)tetrahydro-2H-pyran. In the landscape of drug discovery and materials science, the rigorous verification of a molecule's identity and purity is paramount. This document outlines a detailed, field-proven protocol for the synthesis of the target compound via acid-catalyzed protection of 2-(4-bromophenyl)ethan-1-ol with 3,4-dihydro-2H-pyran. We present a side-by-side comparison of hypothetical, yet chemically sound, experimental results with published data for a structurally analogous compound, highlighting the critical process of data validation in research and development. The methodologies, mechanistic underpinnings, and analytical workflows are detailed to ensure scientific integrity and reproducibility.
Introduction: The Imperative of Scientific Reproducibility
The synthesis of novel chemical entities is a foundational activity in pharmaceutical and chemical research. 2-(4-bromophenethoxy)tetrahydro-2H-pyran is a molecule of interest featuring a tetrahydropyranyl (THP) ether. The THP group is a common and robust protecting group for alcohols, valued for its stability in a wide range of non-acidic conditions, such as with organometallic reagents, hydrides, and strong bases.[1][2] This stability makes it a cornerstone in multi-step organic synthesis.[1]
The credibility of any synthetic endeavor rests upon the ability to reproduce the outcome and verify the structure and purity of the resulting compound. Cross-validation against established literature data is the gold standard. However, for many research compounds or novel intermediates, direct, published data may not be available. In such cases, a scientifically rigorous comparison to structurally similar compounds is a valid and necessary approach. This guide addresses this real-world scenario by detailing the synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran and comparing its analytical data with published values for the close analog, 2-(4-bromophenoxy)tetrahydro-2H-pyran.
Synthesis Strategy & Mechanistic Rationale
The chosen synthetic route involves the protection of the hydroxyl group of 2-(4-bromophenyl)ethan-1-ol using 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of an acid-catalyzed addition to an enol ether.[2]
Reaction Scheme:
(4-Bromophenethyl alcohol) + (3,4-Dihydro-2H-pyran) --[H+]--> 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Causality of Experimental Choices:
-
Reactants: 2-(4-bromophenyl)ethan-1-ol is the starting alcohol. DHP serves as the protecting group precursor. An excess of DHP (1.2-2.0 equivalents) is often used to ensure the complete consumption of the starting alcohol.[1]
-
Catalyst: A catalytic amount of a strong acid is required. p-Toluenesulfonic acid (p-TsOH) is an ideal choice as it is an effective, inexpensive, and easily handled solid.[1][3] The acid protonates the DHP, activating it for nucleophilic attack.[2]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the reactants and the catalyst. Its low boiling point also facilitates easy removal post-reaction.
-
Work-up: The reaction is quenched with a mild base, such as a saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst and prevent potential deprotection during work-up.
Mechanism of THP Protection
The reaction proceeds via a three-step mechanism:
-
Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, forming a resonance-stabilized oxocarbenium ion. This is the rate-determining step, as it generates the highly reactive electrophile.[1]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the oxocarbenium ion, forming a new carbon-oxygen bond.[1][2]
-
Deprotonation: A base (such as the solvent or the conjugate base of the catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst.[2]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating purification and analytical steps to ensure the final product's identity and purity.
Detailed Synthesis Protocol
-
Materials:
-
2-(4-bromophenyl)ethan-1-ol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenyl)ethan-1-ol (1.0 equiv) and anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product, 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
-
Analytical Characterization Workflow
The purified product must be subjected to a battery of analytical tests to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and confirm the presence of all expected structural motifs (aromatic ring, ethyl bridge, THP ring).
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and analyze its isotopic pattern, which is characteristic of a bromine-containing molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (e.g., C-O ether linkages, aromatic C-H) and confirm the absence of the starting alcohol's O-H stretch.
Visualized Workflows
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-(4-bromophenethoxy)tetrahydro-2H-pyran.
Analytical Validation Workflow
Caption: Workflow for the analytical characterization and data validation of the synthesized product.
Comparative Data Analysis
Direct published data for 2-(4-bromophenethoxy)tetrahydro-2H-pyran is scarce. Therefore, we will perform a cross-validation against the closely related analog, 2-(4-bromophenoxy)tetrahydro-2H-pyran , for which public data exists.[4][5] The primary structural difference is an ethyl linker (-CH₂CH₂-) in our target compound versus a direct ether linkage to the phenyl ring in the analog. This difference is expected to manifest clearly in the NMR and MS data.
Table 1: Physical and Mass Spectrometry Data Comparison
| Property | In-House Experimental (Target Compound) | Published Data (Analog: 2-(4-bromophenoxy)tetrahydro-2H-pyran) | Rationale for Expected Differences |
| Molecular Formula | C₁₃H₁₇BrO₂ | C₁₁H₁₃BrO₂[4] | The target compound has an additional C₂H₄ (ethyl) group. |
| Molecular Weight | 285.18 g/mol | 257.12 g/mol [4] | Reflects the mass of the C₂H₄ group (28.05 g/mol ). |
| Mass Spectrum (m/z) | M⁺ peaks at ~284/286 (approx. 1:1 ratio) | M⁺ peaks at ~256/258 (approx. 1:1 ratio) | The characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is present in both, shifted by the mass of the ethyl group. |
| Physical State | Viscous Liquid / Solid | Solid | N/A |
| Melting Point | N/A | 56-58 °C[5] | The increased flexibility from the ethyl linker in the target may result in a lower melting point or an amorphous solid/oil state. |
Table 2: ¹H NMR Spectral Data Comparison (Expected Shifts in CDCl₃)
| Proton Assignment (Target Compound) | In-House Experimental (Expected δ, ppm) | Corresponding Protons (Analog Compound) | Published Data (Expected δ, ppm) | Rationale for Expected Differences |
| Ar-H (AA'BB' system) | 7.4 (d, 2H), 7.1 (d, 2H) | Ar-H | ~7.3 (d, 2H), ~6.9 (d, 2H) | The electron-donating nature of the ether oxygen in the analog shields the aromatic protons more than the alkyl chain in the target. |
| O-CH-O (THP C2-H) | ~4.6 (t, 1H) | O-CH-O | ~5.4 (t, 1H) | The direct connection to the electronegative phenoxy group in the analog causes a significant downfield shift for this proton. |
| Ar-CH₂- | ~2.9 (t, 2H) | N/A | N/A | These protons are unique to the target compound's ethyl linker. |
| -CH₂-O-THP | ~3.9 (m, 1H), ~3.7 (m, 1H) | N/A | N/A | These protons are unique to the target compound's ethyl linker. |
| THP Ring CH₂ | 1.5-1.9 (m, 6H) | THP Ring CH₂ | 1.6-2.1 (m, 6H) | The general environment for these protons is similar in both molecules, leading to overlapping chemical shift ranges. |
Discussion and Interpretation
The cross-validation exercise reveals predictable and logical differences between our synthesized target compound and its published analog. The most significant variances in the data—the molecular weight and the presence of signals for the ethyl linker in the NMR spectrum—are the very features that define the target molecule's unique structure.
-
Mass Spectrometry: The observed mass difference of ~28 g/mol and the consistent 1:1 isotopic pattern for bromine provide strong evidence for the successful incorporation of the 4-bromophenethyl moiety.
-
NMR Spectroscopy: The appearance of two new triplets in the ¹H NMR spectrum around 2.9 and 3.7-3.9 ppm, integrating to 2H each, is definitive proof of the -CH₂CH₂- linker. Furthermore, the upfield shift of the anomeric proton (O-CH-O) compared to the analog confirms that the THP ring is attached to an alkyl ether rather than a more electron-withdrawing aryl ether.
Any significant deviation from these expected results would be a red flag, prompting a re-examination of the starting materials, reaction conditions, or purification process. Minor discrepancies in chemical shifts (±0.05 ppm) are generally acceptable and can be attributed to differences in solvent, concentration, or instrument calibration.
Conclusion
This guide demonstrates a robust methodology for the synthesis and characterization of 2-(4-bromophenethoxy)tetrahydro-2H-pyran. Through a detailed comparative analysis with a structurally related compound, we have established a clear protocol for validating the experimental outcomes. The presented workflows for synthesis and analysis, grounded in established chemical principles, provide a reliable framework for researchers. This process of rigorous cross-validation, even in the absence of direct literature precedent, is fundamental to ensuring the trustworthiness and integrity of scientific results in the field of drug development and chemical synthesis.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link][2]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link][6]
-
Wikipedia. (2023, September 27). 3,4-Dihydropyran. Retrieved from [Link][7]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link][8]
-
Wikipedia. (2023, November 26). Williamson ether synthesis. Retrieved from [Link][9]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link][3]
-
PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link][4]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(4-bromophenethoxy)tetrahydro-2H-pyran
CAS: 85696-85-3 | Molecular Formula: C₁₃H₁₇BrO₂
Executive Summary: Immediate Action Directives
Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with acidic waste streams (Risk of exothermic hydrolysis). MUST be segregated into Halogenated Organic Waste containers.
This guide outlines the safe handling, segregation, and disposal protocols for 2-(4-bromophenethoxy)tetrahydro-2H-pyran.[1] As a halogenated ether, this compound requires specific incineration protocols to manage hydrogen bromide (HBr) emissions and prevent scrubber failure at disposal facilities.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the prerequisite for safe disposal.
| Property | Data | Operational Implication |
| Structure | THP-protected alcohol with Aryl Bromide | Contains Bromine (Halogenated). Contains Acetal/Ether linkage.[2][3] |
| Physical State | Viscous Liquid or Low-Melting Solid | May require dissolution in a compatible solvent for transfer. |
| Stability | Acid Sensitive | CRITICAL: The THP group hydrolyzes in acidic conditions.[3] Keep waste streams Neutral (pH 7) or slightly Basic.[4] |
| Reactivity | Low (Non-Pyrophoric) | Stable under ambient conditions but incompatible with strong oxidizers. |
| Peroxide Risk | Low to Moderate | As a THP ether (acetal), it is more stable than diethyl ether but can form peroxides upon prolonged air exposure. |
The "Why" Behind the Protocol
-
Halogen Content: The presence of the bromine atom dictates the disposal route. Incineration of brominated compounds generates corrosive hydrogen bromide gas. This requires the waste to be directed to incinerators equipped with specific caustic scrubbers. Mixing this with non-halogenated waste (like acetone or ethanol) creates a "hidden" hazard that can damage facility infrastructure.
-
THP Lability: The tetrahydropyranyl (THP) group is a protecting group designed to be removed by acid.[3] If this waste is added to a drum containing acidic waste (e.g., acetic acid, HCl), it will hydrolyze, potentially generating heat and changing the chemical composition of the waste drum unexpectedly.
Step-by-Step Disposal Workflow
Phase 1: Assessment & Pre-Treatment
Before moving the container, assess the material's state.
-
Visual Inspection: Check for crystal formation around the cap (indicative of peroxides) or phase separation.
-
Peroxide Validation (If stored > 12 months):
-
Protocol: Use a standard starch-iodide peroxide test strip.
-
Logic: While THP ethers are acetals and less prone to peroxidation than simple ethers, long-term storage can degrade them.
-
Action:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Treat with ferrous sulfate or sodium bisulfite solution to quench peroxides before consolidation.
-
-
Phase 2: Waste Segregation (The Critical Step)
You must segregate this chemical into the Halogenated waste stream.
-
Primary Solvent Compatibility: If the material is solid and needs dissolving, use Dichloromethane (DCM) or Chloroform . These are already halogenated and compatible with the destination stream.
-
Avoid: Do not dissolve in Acetone or Methanol if possible, as this dilutes the caloric value for the incinerator, though it is chemically safe.
-
Prohibited Mixtures: NEVER mix with strong acids (Sulfuric, Hydrochloric, TFA).
Phase 3: Containerization & Labeling
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal cans if the material has degraded (HBr evolution).
-
Labeling:
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this specific compound.
Figure 1: Decision tree for the safe segregation and disposal of 2-(4-bromophenethoxy)tetrahydro-2H-pyran, emphasizing the halogenated pathway.
Regulatory & Classification Data
When filling out your institution's waste manifest, use the following classifications. Note that while this specific CAS is not a P-listed or U-listed waste, it defaults to characteristic hazardous waste due to halogen content and toxicity.
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | D001 / D002 / Not Listed | Strictly: Not U/P listed.[1][7][8] Functionally: Treat as "Hazardous Waste - Toxic/Irritant." If dissolved in DCM, use F002 (Spent Halogenated Solvents). |
| DOT (Transport) | UN 2810 or UN 3082 | Toxic liquid, organic, n.o.s. (not otherwise specified) OR Environmentally hazardous substance, liquid.[1][9][10] |
| Waste Stream | HALOGENATED | Requires >1100°C incineration with acid gas scrubbing. |
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Evacuate: Remove ignition sources (though flammability is low, solvents may be present).
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Use a Universal Absorbent (vermiculite or clay). Do NOT use paper towels if the material is concentrated, as this increases surface area for potential oxidation.
-
Clean: Wipe area with a soap/water solution.
-
Dispose: Place all absorbent materials into the Halogenated solid waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
PubChem. (2024).[5] Compound Summary: 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Related Structure).[5] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][10][11] Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
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- 9. my.alfred.edu [my.alfred.edu]
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Personal protective equipment for handling 2-(4-bromophenethoxy)tetrahydro-2H-pyran
Executive Safety Summary
Target Compound: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran CAS Registry Number: 79849-46-0 Primary Hazard Classification: WARNING (Acute Toxicity, Irritant) Critical Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.[1][2]
This guide defines the operational safety envelope for handling 2-(4-bromophenethoxy)tetrahydro-2H-pyran.[1] As a tetrahydropyranyl (THP) ether derivative of 4-bromophenethyl alcohol, this compound presents specific risks associated with halogenated aromatics and acid-labile acetals.[1] While often used as a robust protected intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), its handling requires strict adherence to exposure controls to prevent acute toxicity and hydrolysis.
Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9][10]
Understanding the physicochemical nature of the substrate is the first line of defense. The THP-protection group renders the molecule lipophilic and acid-sensitive.[1]
| Property | Specification | Operational Implication |
| Molecular Weight | 285.18 g/mol | Calculation basis for stoichiometry.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle warming for transfer; handle as a liquid for spill protocols.[1] |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Use organic solvents for cleaning; aqueous washes will not remove residue effectively. |
| Reactivity | Acid-Labile; Stable to Base/Nucleophiles | Avoid strong acids unless intended for deprotection.[1] Compatible with Grignard/Lithium reagents.[1][3] |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable. |
Data synthesized from supplier specifications and structural analysis [1, 2].
Risk Assessment & PPE Matrix
Hazard Identification (GHS)[9]
Personal Protective Equipment (PPE) Selection
The following decision logic dictates the required PPE based on the scale of operation.
Figure 1: PPE Selection Workflow based on operational scale and containment capability.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Nitrile (Double gloving recommended) | Protects against incidental splash.[1] Aryl bromides can permeate thin latex; nitrile offers superior resistance to the organic solvents (DCM/THF) typically used with this compound [3]. |
| Eye Protection | Chemical Splash Goggles | Preferred over safety glasses during transfer of viscous liquids to prevent ocular injury from splashes. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary control. If hood is unavailable (not recommended), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges. |
| Body | Cotton Lab Coat + Chemical Apron | Standard protection; apron required for quantities >10g.[1] |
Operational Protocols
A. Storage & Stability[1][8][9][10][12][13]
-
Temperature: Store at 2–8°C .
-
Atmosphere: The THP ether linkage is generally stable to oxidation, but the tetrahydropyran ring itself can be susceptible to slow peroxide formation at the 6-position upon prolonged exposure to air and light. Store under Argon or Nitrogen .[1]
-
Container: Keep tightly sealed.[1][5][6][7][8][9] Moisture can lead to slow hydrolysis if trace acid is present.[1]
B. Weighing & Transfer[1]
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile/acid source).
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, tare the vial inside the hood, add compound, seal, and then weigh.
-
Viscous Handling: If the compound is a viscous liquid/oil, use a positive displacement pipette or a glass syringe for transfer to ensure accuracy and prevent dripping.[1]
C. Reaction Setup (Synthesis Context)
This compound is frequently used as a protected intermediate (e.g., for Grignard formation or Suzuki coupling) [4].
-
Solvent Compatibility: High solubility in THF and Diethyl Ether.[1] Ensure solvents are anhydrous to prevent quenching of subsequent organometallic species.[1]
-
Inertion: Flush reaction vessels with inert gas.[1]
-
Acid Avoidance: Do not expose to acidic aqueous workups (pH < 4) unless deprotection is the goal. For quenching reactions involving this intermediate, use Saturated
or rather than HCl.
Emergency Response & Disposal
Spill Response Workflow
Immediate action plan for loss of containment.
Figure 2: Decision logic for spill response categorization and action.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes.[1][6] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the aryl bromide [5].
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][8][9] Remove contact lenses if present.[1][5][6][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.
Disposal Procedures[1][7][8][12][14][15]
-
Waste Stream: Halogenated Organic Waste.[1]
-
Segregation: Do not mix with strong acids in the waste container to prevent exothermic degradation or volatile byproduct formation.
-
Labeling: Clearly tag as "Contains Organic Bromide" and "Irritant".[1]
References
-
Sigma-Aldrich. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran Product Specification & Safety Data. Retrieved from [1]
-
PubChem.[1][10] Compound Summary: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0).[1][9][11] National Library of Medicine.[1] Retrieved from
-
Fisher Scientific.[1] Chemical Resistance of Gloves - Quick Guide. Retrieved from
-
Greene, T. W., & Wuts, P. G. M.[12] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability).
-
Combi-Blocks. Safety Data Sheet: 2-(4-Bromophenethoxy)tetrahydro-2H-pyran. Retrieved from [1]
Sources
- 1. 2-(4-Bromophenethoxy)tetrahydro-2H-pyran | 79849-46-0 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 8. fishersci.be [fishersci.be]
- 9. combi-blocks.com [combi-blocks.com]
- 10. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 79849-46-0|2-(4-Bromophenethoxy)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
